molecular formula C21H29ClN5O3.Cl<br>C21H29Cl2N5O3 B15554426 Basic red 18:1 CAS No. 54229-13-9

Basic red 18:1

Numéro de catalogue: B15554426
Numéro CAS: 54229-13-9
Poids moléculaire: 470.4 g/mol
Clé InChI: ACBFJDARQXVXLX-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Basic red 18:1 is a useful research compound. Its molecular formula is C21H29ClN5O3.Cl and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

54229-13-9

Formule moléculaire

C21H29ClN5O3.Cl
C21H29Cl2N5O3

Poids moléculaire

470.4 g/mol

Nom IUPAC

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium chloride

InChI

InChI=1S/C21H29ClN5O3.ClH/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H/q+1;/p-1

Clé InChI

ACBFJDARQXVXLX-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The designation "Basic Red 18:1" is associated with multiple chemical structures in commercial and scientific databases, leading to significant ambiguity. This guide will primarily focus on the compound identified by CAS Number 12271-12-4 , as it is explicitly named this compound in detailed chemical profiles. However, for the sake of clarity and to provide a comprehensive overview for researchers, this document will also present data on other closely related compounds often referred to as "Basic Red 18" or "this compound". It is crucial for researchers to verify the specific CAS number of the material they are using.

Compound Identification and Core Properties

This compound is a cationic monoazo dye, characterized by a chemical structure that imparts a vibrant red color.[1] Its cationic nature, due to a quaternary ammonium (B1175870) group, allows for strong ionic interactions with anionic substrates.[1] This property is fundamental to its applications, such as in dyeing and histology. The color originates from the extended conjugated system of the azo-linked aromatic rings, which acts as a chromophore by absorbing light in the visible spectrum.[1]

This compound (CAS: 12271-12-4)

This is a distinct chemical entity often specified as this compound.

PropertyValueReference
CAS Number 12271-12-4[1]
Molecular Formula C₂₁H₂₉Cl₂N₅O₃[1]
Molecular Weight 470.4 g/mol [1]
IUPAC Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride[1]
Canonical SMILES CCN(CC--INVALID-LINK--(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl.[Cl-][1]
Physical Appearance Dark red powder[1]
Solubility Water-soluble[1][2]
C.I. Basic Red 18 (CAS: 14097-03-1)

This compound is structurally similar and often simply called Basic Red 18. It is also identified by the Colour Index (C.I.) name 11085.[3]

PropertyValueReference
CAS Number 14097-03-1[3][4]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[3][4]
Molecular Weight 426.34 g/mol [3][4]
IUPAC Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride[5]
Physical Appearance Dark red powder[4][6]
Solubility in Water 30 g/L (at 60 °C)[3][7]
This compound / C.I. Basic Red 29 (CAS: 42373-04-6)

This compound, also labeled this compound in some instances, carries a different molecular structure containing sulfur and is also known as C.I. 11460.[8][9]

PropertyValueReference
CAS Number 42373-04-6[8]
Molecular Formula C₁₉H₁₇ClN₄S[8]
Molecular Weight 368.98 g/mol [8]
Synonyms Cationic Red X-GTLN, Maxilon Red 2GL-N[8]
Physical Appearance Red powder[8]
Solubility Soluble in water and concentrated sulfuric acid[2]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and application of chemical compounds in a research setting.

General Synthesis of Cationic Azo Dyes

The synthesis of cationic azo dyes like Basic Red 18 generally follows a two-step process involving diazotization and azo coupling.[4][7]

Step 1: Diazotization This initial step involves the conversion of a primary aromatic amine to a diazonium salt. For the synthesis of C.I. Basic Red 18 (CAS 14097-03-1), the starting material is 2-Chloro-4-nitrobenzenamine.[4] This amine is reacted with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt acts as an electrophile and is coupled with a coupling component.[7] In the case of C.I. Basic Red 18, the coupling agent is 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride.[4] This reaction forms the characteristic azo (-N=N-) bond that links the two aromatic rings, creating the final chromophore.

G cluster_synthesis General Azo Dye Synthesis Workflow A Primary Aromatic Amine (e.g., 2-Chloro-4-nitrobenzenamine) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Azo Coupling Reaction C->E Reacts with D Coupling Component (e.g., N-alkylated aniline (B41778) derivative) D->E F Final Cationic Azo Dye (e.g., Basic Red 18) E->F Yields

Caption: General workflow for the synthesis of a cationic azo dye.

Histological Staining Protocol (Proposed)

This compound (specifically referencing CAS 42373-04-6 in this context) can be used as a histological stain for basophilic structures due to its cationic nature.[10] It binds electrostatically to negatively charged molecules like nucleic acids (DNA, RNA) in the cell nucleus and ribosomes.[10]

Solution Preparation:

  • Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be necessary.[10]

  • Working Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Acidify with 1 mL of glacial acetic acid to enhance nuclear staining.[10]

Staining Procedure for Paraffin Sections:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to water.

  • Incubate sections in the 0.1% this compound working solution for 5-10 minutes.

  • Rinse briefly in distilled water to remove excess dye.

  • (Optional) Differentiate with a brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) if staining is too intense.[10]

  • (Optional) Counterstain with a contrasting dye like Eosin Y for acidophilic structures.[10]

  • Dehydrate sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Red[10]

  • Ribosome-rich cytoplasm: Lighter red to pink[10]

G cluster_staining Histological Staining Workflow with this compound P1 Deparaffinize & Rehydrate Section P2 Stain with 0.1% This compound (5-10 min) P1->P2 P3 Rinse in Distilled Water P2->P3 P4 Optional: Differentiate (Acidified Alcohol) P3->P4 P5 Optional: Counterstain (e.g., Eosin Y) P4->P5 P6 Dehydrate, Clear & Mount P5->P6

Caption: Proposed workflow for histological staining.

Chemical Reactivity and Stability

For C.I. Basic Red 18 (CAS 14097-03-1), the dye is described as stable during high-temperature dyeing (120 °C) with no change in the colored light.[3][4] In concentrated sulfuric acid, it appears red-light yellow, turning red upon dilution.[3][4] The dye solution should not be boiled.[3][4] A material safety data sheet for this compound indicates it is stable under normal temperatures and pressures but should be kept away from incompatible materials, excess heat, and strong oxidants.[11] Hazardous decomposition can produce irritating and toxic fumes and gases.[11]

A safety data sheet for this compound (CAS 12271-12-4) does not classify it as hazardous, though it recommends standard laboratory precautions such as handling in a well-ventilated place and avoiding contact with skin and eyes.[12]

Relevance for Researchers and Drug Development

While primarily an industrial dye, the distinct chemical properties of this compound offer potential applications in research settings.

  • Histological and Cellular Imaging: As demonstrated, its ability to bind to basophilic structures makes it a potential tool for staining and visualizing cellular components, particularly the nucleus.[10] This could be valuable in pathology and cell biology studies as an alternative to traditional stains like hematoxylin.

  • Biosorbent Studies: The cationic nature of these dyes makes them useful as model pollutants in environmental science and toxicology research. Studies on their removal from aqueous solutions using various biosorbents help in developing wastewater treatment technologies.[13]

  • Probing Molecular Interactions: The strong electrostatic binding to anionic macromolecules could be exploited in the development of assays or probes for nucleic acids or sulfated proteoglycans, though specific applications in drug development are not well-documented and would require further investigation. The well-defined chemical structure could also serve as a scaffold for chemical modification to develop more specific molecular probes.

References

An In-depth Technical Guide to C.I. Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and potential biological interactions of the cationic monoazo dye commonly referred to as C.I. Basic Red 18:1. Due to inconsistencies in public databases, this guide will first address the nomenclature and reported chemical data before detailing relevant experimental protocols and biological pathways.

Core Chemical and Physical Properties

There is significant ambiguity in the public domain regarding the precise chemical identity of "this compound". The name is often used interchangeably with "Basic Red 18", leading to conflicting data. The following table summarizes the information from various sources to provide a clear comparison. For the purpose of this guide, we will primarily reference the entity identified by PubChem CID 91331, commonly known as Basic Red 18, due to the comprehensive nature of the available data.

PropertyValue (Basic Red 18, PubChem CID 91331)Other Reported Values for "this compound"
CAS Number 25198-22-5 (Current)[1][2]12271-12-4[3][4][5][6][7], 14097-03-1 (Deprecated)[8][9][10][11][12]
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[1][2][8][9][10]C₂₁H₂₉Cl₂N₅O₃ (for CAS 12271-12-4)[3]
Molecular Weight 426.34 g/mol [1][2][8][9][10]470.4 g/mol (for CAS 12271-12-4)[3]
IUPAC Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;chloride[1]2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride (for CAS 12271-12-4)[3]
C.I. Name C.I. 11085, C.I. Basic Red 18[8][9]C.I. This compound
Appearance Dark red powder[8][9][10]Red powder[5]
λmax (in water) 540–550 nmNot specified
Water Solubility 30 g/L (at 60 °C)[8][9][10][12]Not specified

Experimental Protocols

This compound's cationic nature and chromophoric properties make it suitable for various laboratory applications, from histological staining to antimicrobial screening.

Histological Staining of Basophilic Structures

This compound serves as a basic dye that binds to anionic molecules, making it effective for staining basophilic components of cells like the nucleus and ribosomes, which are rich in nucleic acids.[13] It offers a red-colored alternative to traditional blue/purple stains like hematoxylin.[13] The staining mechanism is based on the electrostatic attraction between the positively charged dye and the negatively charged phosphate (B84403) groups in nucleic acids.[13]

Reagent Preparation:

  • Stock Staining Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water.[13]

  • Working Staining Solution (0.1% w/v):

    • Take 10 mL of the 1% stock solution and dilute it with 90 mL of distilled water.[13]

    • Add 1 mL of glacial acetic acid to acidify the solution, which can improve nuclear staining.[13]

Staining Protocol for Paraffin-Embedded Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Transfer to 100% Ethanol: 2 changes, 3 minutes each.

    • Transfer to 95% Ethanol: 3 minutes.

    • Transfer to 70% Ethanol: 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Immerse slides in the 0.1% Working Staining Solution for 3-5 minutes.

  • Dehydration:

    • Dip briefly in 95% Ethanol.

    • Transfer to 100% Ethanol: 2 changes, 3 minutes each.

  • Clearing and Mounting:

    • Transfer to Xylene: 2 changes, 3 minutes each.

    • Mount with a xylene-based mounting medium and a coverslip.

Expected Results:

  • Nuclei: Red[13]

  • Ribosome-rich cytoplasm: Lighter red to pink[13]

Antimicrobial Activity Screening

This compound has demonstrated antimicrobial activity against various pathogens, including E. coli and S. aureus. A common method to evaluate this property is the agar (B569324) disk-diffusion assay.

Protocol for Agar Disk-Diffusion Assay:

  • Prepare Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab.

  • Disk Application:

    • Prepare sterile filter paper discs (6 mm in diameter).

    • Impregnate the discs with a known concentration of this compound solution. A solvent control disc should also be prepared.

    • Aseptically place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for common bacteria).

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Fluorescent Staining of Live Cells

The fluorescent properties of this compound can be leveraged for cellular imaging. The following is a general protocol for staining live cells in culture.

Protocol for Live-Cell Fluorescence Imaging:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with the buffer.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.

  • Imaging: Add fresh buffer or imaging medium to the cells. Visualize using a fluorescence microscope with appropriate filter sets for red fluorescence (excitation/emission maxima around 540-550 nm).

Visualizations: Pathways and Workflows

Potential Signaling Pathway Interaction

Azo dyes have been associated with inducing oxidative stress in biological systems. A primary cellular defense against this is the Keap1-Nrf2 signaling pathway.[3] While not definitively shown for this compound, this represents a plausible pathway for investigation.

G Potential Signaling Pathway for Azo Dye-Induced Oxidative Stress cluster_nucleus AzoDye This compound (Azo Dye) ROS Reactive Oxygen Species (ROS) AzoDye->ROS induces Keap1Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1Nrf2 oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Keap1Nrf2->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant Antioxidant & Detoxifying Genes ARE->Antioxidant activates transcription CellularProtection Cellular Protection Antioxidant->CellularProtection leads to Nrf2_n->ARE binds to

A potential signaling pathway for azo dye-induced oxidative stress.
Experimental Workflow: Histological Staining

The following diagram illustrates the key steps in the histological staining protocol for paraffin-embedded tissue sections using this compound.

G Workflow for Histological Staining with this compound start Start: Paraffin-Embedded Slide deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate water Rinse in Distilled Water rehydrate->water stain Staining (this compound Solution) water->stain dehydrate Dehydration (Ethanol Series) stain->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mount Coverslip clear->mount end End: Stained Slide for Microscopy mount->end

A simplified workflow for this compound histological staining.
Logical Relationship: Antimicrobial Assay

This diagram outlines the logical flow of an agar disk-diffusion assay to test the antimicrobial properties of this compound.

G Logical Flow of Antimicrobial Disk-Diffusion Assay prep Prepare Standardized Microbial Inoculum plate Inoculate Agar Plate (Lawn Culture) prep->plate place Place Discs on Inoculated Agar plate->place discs Impregnate Sterile Discs (Test & Control) discs->place incubate Incubate Plate place->incubate observe Observe for Zones of Inhibition incubate->observe measure Measure Zone Diameter observe->measure result Result: Determine Antimicrobial Activity measure->result

A logical workflow for an antimicrobial disk-diffusion assay.

References

An In-depth Technical Guide to the Cationic Azo Dye Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cationic azo dye C.I. Basic Red 18, often referred to as Basic Red 18:1. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, properties, synthesis, and potential biological applications. While this dye is predominantly used in the textile industry, its cationic nature and fluorescent properties suggest potential for biological research, which is explored herein.

Chemical Identity and Structure

C.I. Basic Red 18 (Colour Index Number: 11085) is a single azo dye. There is some ambiguity in the literature regarding the precise identity of "this compound," with several CAS numbers and molecular formulas being used interchangeably. However, the most consistently referenced and well-characterized compound is C.I. Basic Red 18 , and its details are the primary focus of this guide.

The chemical structure is characterized by a substituted azobenzene (B91143) core, which forms the chromophore responsible for its red color. A key feature is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, classifying it as a cationic dye. This positive charge is central to its mechanism of action in both textile and potential biological applications.

Table 1: Chemical Identification of C.I. Basic Red 18 and its Variants

IdentifierC.I. Basic Red 18C.I. This compound (Variant 1)C.I. This compound (Variant 2)
IUPAC Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride
CAS Number 14097-03-1 (also listed as 25198-22-5)[1][2][3]42373-04-612271-12-4
C.I. Number 11085[2][3]11460Not specified
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[2][3]C₁₉H₁₇ClN₄SC₂₁H₂₉Cl₂N₅O₃
Molecular Weight 426.34 g/mol [2][3]368.9 g/mol 470.4 g/mol
Synonyms Cationic Red GTL, Catonic Red X-GTL, Astrazon Red GTL[3][4]Cationic Red X-GTLN, Maxilon Red 2GL-NNot specified

For the remainder of this guide, "Basic Red 18" will refer to the compound with CAS number 14097-03-1 unless otherwise specified.

Physicochemical and Spectroscopic Properties

Basic Red 18 is a dark red powder that is soluble in water.[3] Its cationic nature allows for strong ionic interactions with anionic substrates.[5]

Table 2: Physicochemical and Photophysical Properties of C.I. Basic Red 18

PropertyValueReference(s)
Appearance Dark red powder[3][6]
Solubility in Water (60 °C) 30 g/L[3]
Melting Point 45.5–46.5 °C[4]
Absorption Maximum (λmax) ~540-550 nm (in aqueous solution)[7]
Emission Maximum (λem) ~570 nm (estimated)[7]
Fluorescence Quantum Yield (Φf) Not reported in the literature
Fluorescence Lifetime (τ) Not reported in the literature
Spectroscopic Characterization

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for Basic Red 18 are not widely available in the public domain. However, based on its confirmed structure, the expected spectral characteristics can be predicted.

  • ¹H and ¹³C NMR Spectroscopy: The spectra would be complex, showing distinct signals for the protons and carbons in the two aromatic rings. The signals would be further split due to the various substituents. Key signals would also be present for the N-ethyl group and the trimethylammonium moiety of the side chain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands for the N=N azo stretch, C-N stretching, aromatic C=C and C-H stretching, C-Cl bond, and the N-O stretching of the nitro group.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the cationic portion of the molecule. High-resolution mass spectrometry would confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the azo bond and fragmentation of the ethyl-trimethylammonium side chain.[5][8]

Synthesis of C.I. Basic Red 18

The industrial synthesis of C.I. Basic Red 18 is a two-step process involving diazotization followed by an azo coupling reaction.[3][4]

  • Diazotization: The process begins with the conversion of an aromatic amine, 2-chloro-4-nitrobenzenamine, into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the coupling component, 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride. This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), linking the two aromatic rings and creating the final dye molecule.

Synthesis of C.I. Basic Red 18.
Experimental Protocol: Laboratory-Scale Synthesis

  • Preparation of the Diazonium Salt:

    • Dissolve 2-chloro-4-nitrobenzenamine in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

  • Azo Coupling Reaction:

    • Dissolve the coupling component, 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride, in water or a slightly acidic aqueous solution.

    • Cool this solution to 0-5 °C in an ice-water bath.

    • Slowly add the cold diazonium salt solution to the stirred coupling component solution.

    • Maintain the temperature below 10 °C and adjust the pH as necessary (typically weakly acidic to neutral) to facilitate the coupling reaction.

    • The formation of the red dye should be observed as a precipitate.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Isolate the precipitated dye by vacuum filtration.

    • Wash the crude product with cold water and then potentially with a salt solution to remove unreacted starting materials and byproducts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixtures).

Toxicology and Safety

The toxicological profile of Basic Red 18 is not extensively studied, particularly in mammalian systems. However, as an azo dye, it warrants careful handling and assessment.

  • Mutagenicity: One study reported that C.I. Basic Red 18 induced frame-shift mutations in the Ames test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8][9] A positive Ames test suggests that a compound may be a carcinogen.

  • Ecotoxicity: A study on the effects of Basic Red 18 on Tilapia fish demonstrated dose-dependent toxicity, including behavioral changes, haematological effects (decreased red blood cells and hemoglobin, increased white blood cells), and histological abnormalities in the gills, liver, and other organs. The study also showed that bioremediation could reduce these toxic effects.

While specific data on human cell lines are lacking for Basic Red 18, other azo dyes have been shown to exhibit cytotoxicity and genotoxicity in various in vitro models, including human hepatoma (HepG2) cells.[10][11] The mechanism of toxicity for some azo dyes involves the reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines.

Table 3: Summary of Available Toxicological Data for C.I. Basic Red 18

EndpointSystemResultReference(s)
Mutagenicity Ames Test (Salmonella typhimurium)Positive for inducing frame-shift mutations[8]
Acute Toxicity Tilapia fish (Tilapia mossambica)30% and 70% mortality at 100 ppm and 200 ppm, respectively.
Haemotoxicity Tilapia fishDecreased red blood cells and hemoglobin; increased white blood cells.
Histotoxicity Tilapia fishAbnormalities in gill, liver, intestinal, stomach, and heart tissues.
Cytotoxicity Human Cell LinesData not available.
Genotoxicity Human Cell LinesData not available.

Potential Biological Research Applications

The cationic and fluorescent properties of Basic Red 18 suggest its potential utility in biological and biomedical research, primarily as a fluorescent stain.

Staining of Basophilic Structures

The permanent positive charge on the quaternary ammonium group of Basic Red 18 allows it to bind to negatively charged macromolecules and structures within cells through electrostatic interactions. This makes it a candidate for staining basophilic components, which are rich in anionic molecules like nucleic acids (DNA and RNA).[6]

Staining_Mechanism cluster_dye Basic Red 18 cluster_cell Cellular Component Dye [Dye]⁺ NucleicAcid Nucleic Acids (PO₄³⁻) Mitochondria (Negative Membrane Potential) Dye->NucleicAcid Electrostatic Attraction

Proposed mechanism of Basic Red 18 staining.

Potential targets for staining include:

  • Nucleus: The phosphate (B84403) backbone of DNA and RNA provides a high density of negative charges.

  • Ribosomes: The ribosomal RNA (rRNA) also contributes to the basophilia of the cytoplasm.

  • Mitochondria: The inner mitochondrial membrane maintains a significant negative membrane potential, which can lead to the accumulation of cationic dyes.[7]

Experimental Protocol: General Staining for Fluorescence Microscopy

The following is a generalized protocol for staining live or fixed cells with a cationic dye like Basic Red 18. This protocol is a starting point and requires optimization for specific cell types and experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of Basic Red 18 (e.g., 1 mM) in a suitable solvent such as DMSO or water.

    • On the day of the experiment, dilute the stock solution to a working concentration (e.g., 100 nM to 1 µM) in an appropriate buffer (e.g., PBS) or cell culture medium.

  • Cell Preparation:

    • For Live-Cell Imaging: Culture cells on glass-bottom dishes or chamber slides.

    • For Fixed-Cell Imaging: Grow cells on coverslips, then fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). If required, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Staining:

    • Remove the culture medium (or PBS after fixation/permeabilization).

    • Add the working solution of Basic Red 18 to the cells and incubate for 15-30 minutes at room temperature or 37 °C, protected from light.

    • Remove the staining solution and wash the cells two to three times with buffer or medium to remove excess, unbound dye.

  • Imaging:

    • Mount the coverslips (for fixed cells) or image the live cells directly.

    • Use a fluorescence microscope with appropriate filter sets for excitation and emission (e.g., excitation around 540-550 nm and emission collection around 570 nm and above).

Staining_Workflow A Prepare Cells (Live or Fixed) C Incubate Cells with Dye (15-30 min) A->C B Prepare Staining Solution (e.g., 100 nM - 1 µM) B->C D Wash to Remove Unbound Dye C->D E Image with Fluorescence Microscope D->E

References

An In-depth Technical Guide to the Solubility and Stability of Basic Red 18:1 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 18:1 (C.I. 11088) is a cationic monoazo dye utilized in various industrial applications, including textiles and potentially as a component in certain research and development settings. A thorough understanding of its behavior in aqueous solutions is critical for its effective and reliable use. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of key processes and factors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a dark red powder that is soluble in water.[1] Its cationic nature is due to the presence of a quaternary ammonium (B1175870) group, which allows for strong ionic interactions with anionic substrates.[2] The vibrant red color of the dye is a result of the extended conjugated system of the azo-linked aromatic rings, which constitutes the chromophore.[2]

PropertyValue
CI Name This compound
CI Number 11088
CAS Number 12271-12-4
Molecular Formula C₂₁H₂₉ClN₅O₃.Cl
Molecular Weight 470.4 g/mol [2]
Appearance Dark red powder[1]
Chemical Class Cationic Azo Dye

Aqueous Solubility

The solubility of this compound in water is a key parameter for its application in aqueous systems. The available data indicates a significant dependence on temperature.

Quantitative Solubility Data
Temperature (°C)Solubility (g/L)
6030[3][4][5]

Note: The provided data is limited to a single temperature point. A full solubility profile would require experimental determination across a range of temperatures.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

  • Temperature: As indicated by the available data, the solubility of this compound is expected to increase with temperature. This is a common characteristic for many solid solutes in liquid solvents.

  • Presence of Other Solutes: The presence of salts and other electrolytes can impact the solubility of ionic compounds like this compound through mechanisms such as the common ion effect or changes in the ionic strength of the solution.

Solubility Aqueous Solubility of This compound Temperature Temperature Solubility->Temperature Increases with higher temperature pH pH of Solution Solubility->pH Can be affected by changes in pH IonicStrength Ionic Strength (Presence of Salts) Solubility->IonicStrength Influenced by the presence of other ions Stability Stability of this compound in Aqueous Solution Light Light Exposure (Photodegradation) Stability->Light Degrades upon UV/light exposure Temperature Temperature (Thermal Degradation) Stability->Temperature Degradation rate increases with heat pH pH of Solution Stability->pH Sensitive to extreme pH values Chemicals Oxidizing/Reducing Agents Stability->Chemicals Degrades in presence of reactive chemicals cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to water B Equilibrate in shaker bath at constant temperature A->B C Withdraw supernatant B->C D Filter (0.45 µm) C->D E Dilute sample D->E F Measure absorbance (UV-Vis) E->F G Calculate concentration using calibration curve F->G cluster_stress Stress Conditions Start Prepare buffered solutions of this compound Photo Photostability Chamber (Light vs. Dark) Start->Photo Thermal Incubators at Different Temperatures Start->Thermal Analysis Analyze aliquots at time intervals (UV-Vis or HPLC) Photo->Analysis Thermal->Analysis Kinetics Determine degradation kinetics and half-life Analysis->Kinetics

References

An In-depth Technical Guide to Basic Red 18:1: Mechanism of Action in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 18:1 is a cationic, monoazo dye with applications in biological staining, primarily targeting basophilic structures within cells. Its utility stems from a strong electrostatic affinity for anionic biomolecules, most notably nucleic acids. This technical guide provides a comprehensive overview of the core principles governing the action of this compound in biological staining. It details the dye's chemical and physical properties, its mechanism of interaction with cellular components, and provides detailed experimental protocols for its application in both fixed and living specimens. Furthermore, this document presents quantitative data in a structured format and includes visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the life sciences.

Introduction

In the realm of cellular and histological analysis, the ability to selectively visualize specific subcellular components is paramount. This compound, a synthetic organic dye, offers a vibrant red stain for the clear demarcation of acidic, or basophilic, cellular elements. Belonging to the azo class of dyes, its chromophoric properties are conferred by the presence of a nitrogen-nitrogen double bond (-N=N-), while its staining specificity is dictated by a permanent positive charge. This positive charge drives the electrostatic binding of the dye to negatively charged macromolecules within the cell, such as the phosphate (B84403) backbone of DNA and RNA. Consequently, this compound serves as an effective stain for the nucleus and ribosome-rich regions of the cytoplasm.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in aqueous solutions and its interactions with biological specimens.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 42373-04-6[1]
Molecular Formula C₁₉H₁₇ClN₄S[1]
Molecular Weight 368.98 g/mol [1]
Appearance Dark red powder
Solubility in Water 30 g/L (at 60 °C)[1]
Absorption Maximum (λmax) 540–550 nm (in aqueous solution)[1]
Chemical Class Cationic Monoazo Dye[1]

Mechanism of Action in Biological Staining

The primary mechanism by which this compound stains biological material is through electrostatic attraction.[1] As a cationic dye, it possesses a net positive charge at physiological pH. This charge is attracted to and forms ionic bonds with anionic groups present in various cellular components. The principal targets for this compound staining are:

  • Nucleic Acids (DNA and RNA): The phosphate groups in the phosphodiester backbone of DNA and RNA impart a significant negative charge to these molecules. The positively charged this compound dye molecules readily bind to these anionic sites, resulting in strong staining of the cell nucleus (where DNA is concentrated) and the nucleolus and ribosomes (which are rich in RNA).[1]

  • Other Anionic Molecules: To a lesser extent, this compound can also bind to other negatively charged molecules within the cell or in the extracellular matrix, such as sulfated glycosaminoglycans.[1]

The intensity of staining can be influenced by factors such as the pH of the staining solution. An acidic environment can enhance the positive charge on the dye and the negative charge on the tissue components, thereby strengthening the electrostatic interaction and leading to more intense staining.[1]

Staining_Mechanism Conceptual Diagram of this compound Staining Mechanism cluster_dye This compound Dye cluster_cell Biological Target Dye This compound Cationic (+) Nucleus Cell Nucleus DNA & RNA Anionic (-) Dye->Nucleus Electrostatic Attraction Ribosomes Ribosomes RNA Anionic (-) Dye->Ribosomes Electrostatic Attraction

Figure 1: Electrostatic attraction of this compound to anionic cellular components.

Synthesis of this compound

This compound is synthesized through a chemical process known as azo coupling. This involves a two-step reaction:

  • Diazotization: A primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling agent, typically an activated aromatic compound such as an aniline (B41778) or a phenol (B47542) derivative, to form the azo compound.

Synthesis_Pathway Simplified Synthesis Pathway of this compound A Primary Aromatic Amine C Diazonium Salt A->C Diazotization B Nitrous Acid (NaNO2 + Acid) B->C E This compound (Azo Dye) C->E Azo Coupling D Coupling Agent (Activated Aromatic Ring) D->E

Figure 2: Key steps in the synthesis of this compound.

Experimental Protocols

Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general guideline for staining basophilic structures in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissue types.

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (B145695) (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

Reagent Preparation:

  • Stock Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be necessary.

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid to enhance nuclear staining.[1]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 1 change, 3 minutes.

    • Immerse in 70% ethanol: 1 change, 3 minutes.

    • Rinse gently in running tap water.

  • Staining:

    • Immerse slides in the working staining solution for 3-5 minutes.

  • Differentiation:

    • Briefly rinse in 70% ethanol to remove excess stain. This step is critical and should be monitored to prevent over-decolorization.

  • Dehydration and Clearing:

    • Immerse in 95% ethanol: 1 change, 2 minutes.

    • Immerse in 100% ethanol: 2 changes, 2 minutes each.

    • Immerse in xylene or xylene substitute: 2 changes, 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and coverslip.

Expected Results:

  • Nuclei: Red[1]

  • Ribosome-rich cytoplasm: Lighter red to pink[1]

  • Other tissue elements: Unstained or very pale pink[1]

Staining_Workflow Workflow for Staining Paraffin-Embedded Sections with this compound Start Paraffin-Embedded Section Deparaffinize Deparaffinization & Rehydration (Xylene, Ethanol Series) Start->Deparaffinize Stain Staining (0.1% this compound) Deparaffinize->Stain Differentiate Differentiation (70% Ethanol) Stain->Differentiate Dehydrate Dehydration & Clearing (Ethanol Series, Xylene) Differentiate->Dehydrate Mount Mounting Dehydrate->Mount End Microscopic Examination Mount->End

Figure 3: Histological staining workflow for this compound.

Live-Cell Staining

This protocol provides a general procedure for staining live cells in culture.

Materials:

  • This compound dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Live-cell imaging compatible culture vessels (e.g., glass-bottom dishes)

Reagent Preparation:

  • Stock Solution (e.g., 1 mM): Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Working Solution (e.g., 1-10 µM): Dilute the stock solution in cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined experimentally.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in live-cell imaging vessels.

  • Staining:

    • Remove the culture medium.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate at 37°C for 15-30 minutes. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Proceed with live-cell imaging using appropriate fluorescence microscopy settings.

Comparative Analysis with Other Nuclear Stains

This compound can be considered as an alternative to other common cationic dyes used for nuclear and cytoplasmic staining. The following table provides a brief comparison.

FeatureThis compoundMethylene BlueHematoxylin
Staining Color RedBlueBlue to purple
Staining Mechanism Primarily electrostaticPrimarily electrostatic, some intercalation reportedMordant-dye complex formation
Primary Target Nucleic acids, other anionic moleculesNucleic acidsHeterochromatin
Use in Live Cells YesYesNo
Counterstain Eosin Y (for pink/red cytoplasm)Eosin (for pink cytoplasm)Eosin (for pink cytoplasm)

Conclusion

This compound is a versatile cationic monoazo dye that serves as an effective tool for the visualization of basophilic cellular structures. Its mechanism of action, rooted in electrostatic interactions with anionic biomolecules, allows for the distinct staining of the nucleus and other RNA-rich regions. The protocols provided herein offer a starting point for the application of this compound in both fixed and live-cell imaging, with the understanding that optimization is key to achieving high-quality, reproducible results. For researchers seeking alternatives to traditional nuclear stains, this compound presents a viable option with its vibrant red coloration. Further investigation into its quantitative binding properties and photophysical characteristics will undoubtedly expand its utility in biological research.

References

Basic Red 18:1: A Technical Guide to its Fluorescent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1, a cationic monoazo dye, is recognized for its vibrant red hue, a characteristic derived from its conjugated system of double bonds which enables the absorption of light within the visible spectrum.[1] While extensively utilized in the textile industry for dyeing and printing acrylic fabrics, its properties as a fluorescent compound have garnered interest in biological research.[2] This technical guide provides a comprehensive overview of the fluorescent properties of this compound, consolidating available data on its photophysical characteristics, and offering generalized experimental protocols for its application as a fluorescent stain.

Chemical Identity and Structure

There is some ambiguity in the literature regarding the precise chemical identity of "this compound". It is often used interchangeably with "Basic Red 18" and "Cationic Red GTL". The more predominantly cited compound, Basic Red 18 , possesses the chemical formula C₁₉H₂₅Cl₂N₅O₂ and the CAS number 14097-03-1.[3][4][5] However, other sources may refer to this compound with different CAS numbers and molecular formulas. For the purpose of this guide, we will focus on the properties associated with the common Basic Red 18 structure.

The molecular structure of Basic Red 18 features a quaternary ammonium (B1175870) group, which imparts a permanent positive charge, classifying it as a cationic dye.[1][6] This positive charge facilitates its interaction with negatively charged molecules, a key aspect of its staining mechanism in biological applications.

Photophysical Properties

PropertyValueSource
Molecular Formula C₁₉H₂₅Cl₂N₅O₂[3][4][5]
Molar Mass 426.34 g/mol [3][4]
Appearance Dark red powder[2][3]
Solubility Soluble in water[2]
Absorption Maximum (λmax) 484 nm[8]
Absorption Maximum (as a biological stain) 540-550 nm[7]
Emission Maximum (λem) Not experimentally determined; typical for red dyes with similar absorption.[1]
Fluorescence Quantum Yield (Φf) Data not publicly available. Generally low for many azo dyes.[7]
Fluorescence Lifetime (τf) Data not publicly available.[7]

Experimental Protocols

Given the limited specific protocols for this compound as a fluorescent probe, the following generalized methodology is provided for its use as a fluorescent stain for cellular components like the nucleus and mitochondria, leveraging its cationic nature to bind to negatively charged nucleic acids.[6][7]

General Protocol for Fluorescent Staining of Live Cells
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

  • Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Staining: Remove the culture medium and wash the cells with PBS. Incubate the cells with the working solution of this compound for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Mount the coverslip on a slide with an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for red fluorescence (Excitation: ~540-550 nm).[7]

Diagrams

Logical Workflow for Cell Staining and Fluorescence Microscopy

G Workflow for Cellular Staining with this compound prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare Working Solution (1-10 µM in Buffer/Medium) prep_stock->prep_working stain_cells Incubate Cells with Working Solution prep_working->stain_cells cell_culture Culture Cells on Imaging Substrate cell_culture->stain_cells wash_cells Wash Cells to Remove Unbound Dye stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells

Caption: A generalized workflow for staining live cells with this compound.

Signaling Pathway of Cationic Dye Interaction

G Mechanism of this compound Cellular Staining dye This compound (Cationic, +) cell_membrane Cell Membrane dye->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus mitochondria Mitochondria cytoplasm->mitochondria nucleic_acids Nucleic Acids (DNA/RNA) (Anionic, -) nucleus->nucleic_acids Electrostatic Binding mitochondrial_membrane Mitochondrial Membrane (Negative Potential) mitochondria->mitochondrial_membrane Accumulation due to Membrane Potential

Caption: Electrostatic interaction drives the binding of cationic this compound.

References

An In-depth Technical Guide to the Scientific Applications of Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Basic Red 18:1, a cationic monoazo dye, is a versatile compound with a growing footprint in various scientific research applications. Its inherent positive charge and chromophoric properties underpin its utility in fields ranging from microbiology to materials science and histology. This guide provides a comprehensive overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Properties of this compound

The fundamental characteristics of this compound dictate its scientific utility. Its cationic nature, stemming from a permanent positive charge on a quaternary ammonium (B1175870) group, facilitates strong electrostatic interactions with anionic substrates.[1][2] Its vibrant red color is a result of a conjugated system of double bonds that absorbs light in the visible spectrum.[1]

PropertyValueReference
C.I. Name This compound[2]
CAS No. 12271-12-4[3]
Molecular Formula C19H17ClN4S[2]
Molecular Weight 368.98 g/mol [2]
Color Red[2]
Solubility in Water (at 60°C) 30 g/L[2]
Absorption Maximum (λmax) 540–550 nm (in aqueous solution)[2]

Key Applications in Scientific Research

The primary applications of this compound in a research context are centered on its antimicrobial properties, its function as a dye for various materials, and its use as a biological stain.

Antimicrobial Research

This compound has demonstrated notable efficacy as an antimicrobial agent against a range of common pathogens. Studies have shown it to be effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosain vitro.[4] The primary mechanism of its antibacterial action is believed to be the disruption of the microbial cell membrane.[5]

While specific toxicological data for this compound is not widely available, information from structurally similar cationic azo dyes is often used as a preliminary indicator of potential biological effects.[6]

Toxicological Data for Structurally Similar Cationic Dyes

CompoundCAS No.Acute Oral Toxicity (LD50, rat)Dermal IrritationEye IrritationReference
Basic Red 1814097-03-1Harmful if swallowedMay cause irritationMay cause irritation[6]
Generic Cationic Azo Dye-Data not readily available for 18:1Assumed to be a potential irritantAssumed to be a potential irritant[6]
Disclaimer: This data is for structurally similar compounds and should be used for informational purposes only. The actual toxicity of this compound may differ.[6]
Textile Science and Functional Finishing

In materials science, this compound is utilized as a cationic dye for textiles such as acrylic and cotton fabrics.[7] Research has also explored the simultaneous application of this compound for both dyeing and imparting antibacterial properties to textiles, often in conjunction with other agents like zinc chloride or through sol-gel techniques.[8][9]

Mechanical Properties of Cotton Fabric with Sol-Gel Finishing (Containing a Basic Dye)

Concentration of CTABTensile Strength (Kgf)Elongation (%)Tearing Strength (Kgf)Bending Length (cm)
Warp Weft Warp Weft Warp
Untreated 63.933.3611.4617.07
0 (Control) 57.730.5514.2119.23
10 5629.0415.4719.87
20 5324.6316.1019.87
Source: Adapted from Kale et al., 2016[9]
Histological and Cellular Staining

The strong positive charge of this compound allows it to act as a basic dye, binding to anionic components within cells and tissues.[2] This makes it a candidate for staining basophilic structures, which are rich in nucleic acids (DNA and RNA), such as the cell nucleus and ribosomes.[2] In this application, it offers a red counterstain to the more traditional blue-purple of hematoxylin.[2]

The principle of this staining is a straightforward electrostatic interaction.

BR181 This compound (Cationic, Positively Charged) Stained Stained Basophilic Structures (Red Coloration) BR181->Stained Electrostatic Attraction Basophilic Basophilic Structures (Anionic, e.g., Nucleic Acids) Basophilic->Stained

Electrostatic attraction between this compound and basophilic components.

Experimental Protocols

Protocol for Histological Staining of Basophilic Structures

This protocol is a general guideline and may require optimization for specific tissue types.[2]

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

Reagent Preparation:

  • Stock Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water.[2]

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid to acidify the solution, which can enhance nuclear staining.[2]

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound working solution for 3-5 minutes.

  • Dehydration and Clearing:

    • Quickly rinse in 95% ethanol.

    • Dehydrate in 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 3 minutes each).

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip.

Expected Results:

  • Nuclei: Red[2]

  • Ribosome-rich cytoplasm: Lighter red to pink[2]

  • Other tissue elements: Unstained or very pale pink[2]

Generalized Protocol for Assessing Dermal Irritation (Based on OECD Guideline 404)

This is a generalized protocol for chemical safety assessment and should be adapted for this compound.[6]

Test System:

  • Healthy, young adult albino rabbits.[6]

Procedure:

  • Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.[6]

  • Application: Apply 0.5 g of the test substance (moistened if solid) to a small area (approx. 6 cm²) of skin and cover with a gauze patch and an occlusive dressing.[6]

  • Exposure: The dressing remains in place for 4 hours.[6]

  • Observation: After removal of the dressing, observe the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Score the severity of the reactions according to a standardized scale.[6]

Signaling Pathways and Workflows

Potential Signaling Pathway for Azo Dye-Induced Oxidative Stress

Azo dyes have been implicated in inducing oxidative stress. The Keap1-Nrf2 pathway is a key cellular defense mechanism against such stress.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye (e.g., this compound) ROS Reactive Oxygen Species (ROS) AzoDye->ROS Keap1Nrf2 Keap1-Nrf2 Complex ROS->Keap1Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant

Azo dye-induced oxidative stress and the Keap1-Nrf2 signaling pathway.

Safe Laboratory Handling Workflow

A logical workflow is crucial for minimizing exposure and ensuring safety when handling chemical compounds in a laboratory setting.

Start Start: Handling This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Handling Handle with Care Avoid Inhalation & Contact Ventilation->Handling Storage Store in Tightly Closed Container Handling->Storage Waste Dispose of Waste According to Regulations Handling->Waste End End Storage->End Waste->End

Safe handling workflow for this compound in the laboratory.

References

Beyond the Loom: A Technical Examination of C.I. 11085 (Disperse Yellow 3) in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive analysis of the non-textile applications of the monoazo dye C.I. 11085, also known as Disperse Yellow 3. While historically significant in the textile industry, a substantial body of research has elucidated its biological activities, particularly its carcinogenic and genotoxic properties. This guide synthesizes key findings from pivotal studies, presenting detailed experimental protocols, quantitative data, and visual representations of associated biological pathways and experimental workflows to support advanced research and drug development.

Chemical and Physical Properties

C.I. 11085 is an organic compound identified by the CAS number 2832-40-8. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide
Synonyms Disperse Yellow 3, C.I. 11855
Molecular Formula C₁₅H₁₅N₃O₂
Molecular Weight 269.30 g/mol
Appearance Brownish-yellow powder[1]
Solubility Soluble in acetone, ethanol, and benzene; sparingly soluble in water.

Carcinogenicity Assessment: Animal Bioassays

The most definitive research into the biological effects of C.I. 11085 comes from long-term carcinogenesis bioassays conducted by the National Toxicology Program (NTP).[2][3] These studies in rodent models provide the primary evidence for its carcinogenic potential.

Experimental Protocol: NTP Carcinogenesis Bioassay (NTP-81-80, TR-222)

The following protocol is a summary of the methodology employed in the NTP Technical Report 222 on C.I. Disperse Yellow 3.[2][4]

Objective: To evaluate the carcinogenic potential of C.I. Disperse Yellow 3 in F344/N rats and B6C3F1 mice.

Test Substance: C.I. Disperse Yellow 3 (87.6% pure).

Animal Models:

  • Fischer 344 (F344/N) rats.

  • B6C3F1 mice.

Experimental Design:

  • Animal Allocation: Groups of 50 male and 50 female rats and mice were randomly allocated to control and dosed groups.

  • Dietary Administration: The test substance was administered in the diet for 103 weeks.

  • Dose Levels:

    • Rats: 0 (control), 5,000 ppm, and 10,000 ppm.

    • Mice: 0 (control), 2,500 ppm, and 5,000 ppm.

  • Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the 103-week study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and tissues were collected for histopathological examination.

Workflow of the NTP Carcinogenesis Bioassay

NTP_Bioassay_Workflow start Start: Animal Acclimation randomization Randomization and Group Assignment (50 animals/sex/group) start->randomization dosing Dietary Administration for 103 Weeks (Control, Low Dose, High Dose) randomization->dosing observation Clinical Observation and Body Weight Measurement dosing->observation necropsy Necropsy and Tissue Collection dosing->necropsy observation->dosing Continuous histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Tumor Incidence Reporting histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

NTP Carcinogenesis Bioassay Workflow
Quantitative Data: Tumor Incidence

The following tables summarize the incidence of key neoplastic findings from the NTP bioassay.[2][4]

Table 1: Incidence of Hepatocellular Neoplasms in Male F344 Rats

Treatment GroupNeoplastic NodulesHepatocellular AdenomaHepatocellular Carcinoma
Control 1/49 (2%)0/49 (0%)1/49 (2%)
5,000 ppm 15/50 (30%)1/50 (2%)0/50 (0%)
10,000 ppm 10/50 (20%)2/50 (4%)0/50 (0%)

Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice

Treatment GroupHepatocellular AdenomaHepatocellular Carcinoma
Control 0/50 (0%)1/50 (2%)
2,500 ppm 6/50 (12%)2/50 (4%)
5,000 ppm 12/50 (24%)1/50 (2%)

Table 3: Incidence of Malignant Lymphomas in Female B6C3F1 Mice

Treatment GroupIncidence
Control 10/50 (20%)
2,500 ppm 16/50 (32%)
5,000 ppm 19/50 (38%)

Genotoxicity and Mutagenicity

C.I. 11085 has been evaluated in a battery of in vitro and in vivo genotoxicity assays, which indicate its potential to induce genetic damage.

Experimental Protocols

3.1.1 Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of C.I. 11085 to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix) derived from the livers of Aroclor 1254-induced rats.

  • Exposure: The test compound was plated with the bacterial strains on minimal glucose agar (B569324) plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies was counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control was considered a positive result.

3.1.2 Mouse Lymphoma Assay (L5178Y TK+/-)

Objective: To evaluate the potential of C.I. 11085 to induce forward mutations at the thymidine (B127349) kinase (TK) locus in mouse lymphoma cells.

Methodology:

  • Cell Line: L5178Y TK+/- mouse lymphoma cells.

  • Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.

  • Treatment: Cells were exposed to various concentrations of C.I. 11085 for a defined period.

  • Expression Period: Following treatment, cells were cultured for a period to allow for the expression of the mutant phenotype.

  • Mutant Selection: Cells were plated in a selective medium containing trifluorothymidine (TFT) to identify TK-deficient mutants.

  • Analysis: Mutant frequencies were calculated and compared to concurrent solvent controls.

Summary of Genotoxicity Findings
AssaySystemMetabolic ActivationResult
Ames Test S. typhimuriumWith and WithoutPositive
Mouse Lymphoma Assay L5178Y TK+/- cellsWithPositive
Sister Chromatid Exchange Chinese Hamster Ovary (CHO) cellsWithoutPositive
Chromosomal Aberrations CHO cellsWithoutNegative

Metabolic Pathway: Azoreduction

The genotoxicity of C.I. 11085 is believed to be mediated, at least in part, by its metabolic conversion to aromatic amines. This process, known as azoreduction, involves the cleavage of the azo bond (-N=N-). In vivo, this can be carried out by intestinal microflora and hepatic azoreductases. The primary metabolites are 4-aminoacetanilide and 2-amino-p-cresol, both of which have been shown to be genotoxic.[5][6]

Metabolic Activation of C.I. 11085

Metabolic_Pathway cluster_0 C.I. 11085 (Disperse Yellow 3) cluster_1 Metabolites dy3 azoreductase Azoreductase (Hepatic/Microfloral) dy3->azoreductase metabolites 4-Aminoacetanilide 2-Amino-p-cresol azoreductase->metabolites

Proposed metabolic pathway of C.I. 11085.

Conclusion

The research on C.I. 11085 (Disperse Yellow 3) extends far beyond its application as a textile dye. The comprehensive toxicological data, particularly from the NTP carcinogenesis bioassay, firmly establishes its carcinogenic potential in animal models. Furthermore, a range of in vitro assays demonstrates its genotoxic and mutagenic capabilities. The metabolic activation of C.I. 11085 to genotoxic aromatic amines via azoreduction is a critical mechanism underlying its biological activity. This body of evidence underscores the importance of understanding the metabolic fate and toxicological profiles of such compounds in drug development and safety assessment. The detailed protocols and quantitative data presented herein provide a valuable resource for researchers in these fields.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and shelf life for the cationic azo dye, Basic Red 18:1. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Quantitative Data Summary

The following table summarizes the key storage and stability parameters for this compound based on available safety data sheets and supplier information.

ParameterRecommendationSource(s)
Physical Form Powder[1][2][3]
Shelf Life 2 years[1][2]
Storage Temperature Cool, dry place.[4][5] For solutions, long-term storage at 2-8°C is recommended.[6][4][5][6]
Storage Atmosphere Dry, well-ventilated area.[1][4][1][4]
Container Tightly closed, light-resistant container.[4][5][4][5]
Chemical Stability Stable under normal temperatures and pressures.[5] However, some sources indicate no available data on chemical stability.[4][4][5]
Conditions to Avoid Incompatible materials, excess heat, strong oxidants, dust formation, and moisture.[4][5][4][5]
Incompatible Materials Strong oxidizing agents, strong reducing agents.[5] Store apart from foodstuff containers.[4][4][5]

Experimental Protocols

Detailed experimental protocols for determining the shelf life and stability of this compound are not extensively published in the public domain. The stability information provided by manufacturers is typically derived from internal standard operating procedures, which are often proprietary.

Generally, stability testing for a chemical compound like this compound would involve subjecting the substance to a range of environmental conditions over a predetermined period. Key parameters that would be monitored include:

  • Appearance and Physical Properties: Color, clarity (for solutions), and morphology.

  • Purity: Assessed using techniques such as High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.

  • Spectroscopic Properties: Changes in the UV-Visible absorption spectrum can indicate degradation of the chromophore.

A generalized workflow for a stability study would follow these steps:

  • Initial Characterization: The pristine compound is fully characterized to establish baseline data for purity, appearance, and spectral properties.

  • Sample Storage: Aliquots of the compound are stored under various conditions (e.g., different temperatures, humidity levels, and light exposures).

  • Time-Point Analysis: At regular intervals, samples from each storage condition are withdrawn and re-analyzed.

  • Data Evaluation: The data collected at each time point is compared to the initial baseline to determine the rate and nature of any degradation.

Recommended Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to ensure its stability and minimize safety risks.

G cluster_receipt Receiving and Initial Storage cluster_handling Handling and Preparation of Solutions cluster_solution_storage Solution Storage Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log If OK Quarantine Quarantine and Report Damage Inspect->Quarantine If Damaged Store_Powder Store Powder in a Cool, Dry, Dark, and Well-Ventilated Area Log->Store_Powder PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Store_Powder->PPE For Use Ventilation Handle in a Well-Ventilated Area or Fume Hood PPE->Ventilation Weigh Weigh Required Amount Ventilation->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., Distilled Water) Weigh->Dissolve Store_Short Short-Term Storage: Tightly Sealed, Light-Protected Container Dissolve->Store_Short Store_Long Long-Term Storage: Refrigerate at 2-8°C Store_Short->Store_Long For > Few Days

Caption: Recommended workflow for receiving, storing, and handling this compound.

This guide is intended to provide a summary of the available information on the shelf life and storage of this compound. For detailed safety and handling procedures, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

References

Antimicrobial Properties of Basic Red 18:1 Against Pathogenic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of the cationic azo dye, Basic Red 18:1 (also known as C.I. 11085), against pathogenic bacteria. While research indicates promising antimicrobial activity, this document also highlights areas where further investigation is required to fully elucidate its potential as a therapeutic agent.

Quantitative Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of common pathogenic bacteria. The primary available quantitative data is from disk diffusion assays, which measure the zone of inhibition around a disk impregnated with the compound. A summary of this data is presented in Table 1. It is important to note that while zone of inhibition data provides a qualitative indication of antimicrobial activity, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are necessary for a complete quantitative assessment. Currently, specific MIC and MBC values for this compound are not widely reported in publicly available scientific literature.

Table 1: Zone of Inhibition of this compound Against Pathogenic Bacteria

Concentration (%)Zone of Inhibition (mm) vs. Escherichia coliZone of Inhibition (mm) vs. Staphylococcus aureusZone of Inhibition (mm) vs. Pseudomonas aeruginosa
113.016.014.0
216.019.017.0
519.022.020.0

Data from in vitro studies.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of cationic dyes like this compound is generally attributed to their electrostatic interaction with the negatively charged components of microbial cell membranes.[1] This interaction can disrupt membrane integrity, leading to the leakage of intracellular components and ultimately, cell death. The complex cell wall of Gram-negative bacteria may offer more resistance to this mechanism compared to Gram-positive bacteria.[2]

As an azo dye, this compound may also be a substrate for bacterial azoreductase enzymes. These enzymes reductively cleave the azo bond (-N=N-), a process that can lead to the formation of potentially toxic aromatic amines within the bacterial cell.[3] This intracellular accumulation of toxic metabolites could contribute to the overall antimicrobial effect.

A diagram illustrating the putative mechanisms of action is provided below.

putative_mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Basic_Red_18_1 This compound (Cationic Azo Dye) Cell_Membrane Outer Membrane (Gram-negative) Peptidoglycan Cytoplasmic Membrane Basic_Red_18_1->Cell_Membrane:f2 Electrostatic Interaction & Disruption Cytoplasm Cytoplasm Basic_Red_18_1->Cytoplasm Transport Ion_Leakage Ion Leakage Cell_Membrane:f2->Ion_Leakage Increased Permeability Azoreductase Azoreductase Cytoplasm->Azoreductase Toxic_Metabolites Toxic Aromatic Amines Azoreductase->Toxic_Metabolites Azo Bond Cleavage Metabolic_Disruption Metabolic Disruption Toxic_Metabolites->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death Ion_Leakage->Cell_Death

Putative antimicrobial mechanism of this compound.

Recommended Experimental Protocols

To further characterize the antimicrobial properties of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are recommended.

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a desired amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C, protected from light.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at the desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (inoculum without dye), and well 12 serves as the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Determination of MBC

This assay is performed after the MIC is determined to find the lowest concentration that kills 99.9% of the initial bacterial population.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a compound like this compound.

antimicrobial_testing_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Prep_Dye Prepare & Sterilize This compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Prep_Dye->Serial_Dilution Prep_Bacteria Culture & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with Standardized Bacteria Prep_Bacteria->Inoculate_Plate Prep_Media Prepare Sterile Growth Media (MHB & MHA) Prep_Media->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_MIC Read_MIC Visually Inspect for Turbidity & Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from clear wells (≥ MIC) onto MHA plates Read_MIC->Subculture Proceed if MIC is determined Incubate_MBC Incubate at 37°C for 18-24 hours Subculture->Incubate_MBC Read_MBC Observe for Colony Growth & Determine MBC Incubate_MBC->Read_MBC

Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound exhibits clear antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria. However, to establish its potential for clinical or industrial applications, a more rigorous quantitative assessment is imperative. Future research should focus on:

  • Determining MIC and MBC values against a broad panel of clinically relevant bacteria, including antibiotic-resistant strains.

  • Elucidating the precise mechanism of action , moving beyond the general model for cationic dyes to understand if azoreductase activity plays a significant role and to identify any specific molecular targets.

  • Investigating the potential for resistance development in pathogenic bacteria upon repeated exposure to sub-lethal concentrations of this compound.

  • Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

By addressing these research gaps, a more complete and actionable understanding of the antimicrobial properties of this compound can be achieved, paving the way for potential applications in drug development and antimicrobial material science.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential health and safety considerations for handling the cationic azo dye, Basic Red 18:1 (CAS No. 12271-12-4), in a laboratory setting. Given the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar cationic azo dyes to present a more complete safety profile. Adherence to the protocols and recommendations outlined herein is crucial for minimizing risk and ensuring a safe research environment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is paramount for safe handling. The table below summarizes the known properties of this compound.

PropertyValue
Chemical Name C.I. This compound
CAS Number 12271-12-4
Molecular Formula C₂₁H₂₉Cl₂N₅O₃
Molecular Weight 470.4 g/mol
Appearance Dark red powder
Solubility Soluble in water

Section 2: Toxicological Data and Hazard Identification

While a comprehensive toxicological profile for this compound is not available, data from structurally similar cationic azo dyes provide valuable insights into its potential hazards. The available Safety Data Sheet (SDS) for C.I. This compound does not classify it as a hazardous substance; however, the toxicological properties have not been thoroughly investigated.[1] It is therefore prudent to handle it with the same precautions as other potentially hazardous chemicals. For context, the related compound "Basic Red 18" is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1]

The acute toxicity of azo dyes is generally considered to be low, with a majority showing LD50 values between 250-2,000 mg/kg of body weight.[2] The following table summarizes available acute toxicity data for structurally similar cationic azo dyes.

Chemical NameCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg)
Basic Red 2477-73-6MouseOral1600[3]
Basic Red 2477-73-6RatIntravenous28.74[3]
Basic Red 5553-24-2MouseIntraperitoneal432[4]
Pigment Red 22Not specifiedRat (female)Oral> 15,000
Pigment Red 22Not specifiedRat (male)Dermal> 5,000
Basic Yellow 2854060-92-3Not specifiedOralToxic if swallowed (H301)
Basic Yellow 2854060-92-3Not specifiedDermalHarmful in contact with skin (H312)
Basic Yellow 2854060-92-3Not specifiedInhalationFatal if inhaled (H330)

Hazard Statements for Structurally Similar Dyes:

  • Basic Red 2: Irritating to eyes and skin.[3]

  • Basic Red 5: Irritating to eyes, respiratory system and skin.[4]

  • Basic Yellow 28: Causes serious eye damage.[5][6]

Section 3: Experimental Protocols for Toxicity Assessment

The following are generalized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the toxicity of chemicals. These methodologies are fundamental for any toxicological evaluation of this compound or similar compounds.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance.

  • Principle: A small group of animals (typically three female rats) is dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).[1][7][8]

  • Procedure: The substance is administered orally by gavage. The animals are observed for signs of toxicity and mortality for up to 14 days.[8]

  • Dose Adjustment: Depending on the outcome (survival or death of the animals), the dose for the next group of animals is adjusted up or down.[8]

  • Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.[7]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes a procedure for the assessment of skin irritation and corrosion.

  • Principle: The test substance is applied to a small area of the skin of a single animal (usually an albino rabbit) for a defined period (typically 4 hours).[9][10][11]

  • Procedure: A single dose of 0.5 mL (liquid) or 0.5 g (solid) is applied to an approximately 6 cm² area of shaved skin.[9] The site is then covered with a gauze patch. After the exposure period, the residual test substance is removed.[9]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application, and observations can continue for up to 14 days to assess the reversibility of any effects.[9][12]

  • Scoring: The severity of the skin reactions is graded using a numerical scoring system.[1]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[13][14][15][16][17]

  • Procedure: A single dose is instilled into the eye. The eyelids are gently held together for about one second to prevent loss of the substance.[15]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[13][14][17]

  • Scoring: The ocular lesions are scored to provide a quantitative assessment of the irritation. The reversibility of the effects is also evaluated over a period of up to 21 days.[14]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, stringent safety protocols must be followed when handling this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.

    • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is required.

Section 5: Emergency Procedures - Chemical Spill Response

In the event of a spill, a prompt and informed response is critical to mitigate potential hazards. The following workflow outlines the steps to be taken for a minor chemical spill of this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Decontaminate_Area Decontaminate the Spill Area Collect->Decontaminate_Area Package Package Waste in a Labeled, Sealed Container Decontaminate_Area->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report Oxidative_Stress_Pathway cluster_Cell Cellular Environment cluster_Nucleus AzoDye Azo Dye (e.g., this compound) ROS Reactive Oxygen Species (ROS) AzoDye->ROS induces Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_dissociated Nrf2 Keap1_Nrf2->Nrf2_dissociated releases Nucleus Nucleus Nrf2_dissociated->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

References

Methodological & Application

Application Notes: Protocol for Using Basic Red 18:1 for Nucleic Acid Staining in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 18:1 is a cationic, monoazo dye with fluorescent properties, making it a potential candidate for visualizing negatively charged cellular components in both living and fixed cells.[1] Its permanent positive charge facilitates strong electrostatic interactions with anionic biomolecules, most notably the phosphate (B84403) groups of nucleic acids (DNA and RNA).[1][2] This interaction leads to the accumulation of the dye in compartments with high negative charge density, such as the cell nucleus.[1] These application notes provide a comprehensive overview and a generalized protocol for the use of this compound as a fluorescent stain for nucleic acids in a research setting.

Mechanism of Action

The primary staining mechanism of this compound is driven by electrostatic attraction.[1] The cationic nature of the dye molecule allows it to bind to anionic sites within the cell. The nucleus, being rich in the phosphate backbone of DNA and RNA, serves as a primary target, resulting in its selective staining.[2] This property allows for the visualization of the nucleus and, to a lesser extent, ribosome-rich areas in the cytoplasm.[2]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is essential for designing imaging experiments and is presented below.

PropertyValueReference
C.I. Name This compound[2]
Dye Class Cationic, Monoazo[1][2]
Molecular Formula C₂₁H₂₁ClN₅O₂·Cl[1]
Molecular Weight 446.33 g/mol [1]
Appearance Dark red powder[1]
Maximum Absorption (λmax) ~540-550 nm[1][2]
Maximum Emission (λem) ~570 nm[1]
Solubility (in Water at 60°C) 30 g/L[2]

Experimental Protocols

Disclaimer: The following protocols are generalized guidelines based on the known properties of this compound and standard procedures for similar cationic fluorescent dyes.[1][3] Optimal conditions, including dye concentration and incubation time, should be determined empirically by the researcher for specific cell types and experimental designs.

Reagent Preparation
  • 1 mM Stock Solution: To prepare a 1 mM stock solution, dissolve 4.46 mg of this compound powder in 10 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Note: Warm the solution gently if needed to fully dissolve the dye.[2] Store the stock solution at -20°C, protected from light.

  • Working Staining Solution (1-5 µM): Dilute the 1 mM stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to achieve the desired final concentration. For initial experiments, a concentration range of 1-5 µM is recommended.

    • Note: For live-cell imaging, it is crucial to use a physiologically compatible buffer. Buffers without phosphate may yield better results.[4]

Staining Protocol for Live Cells
  • Cell Culture: Plate cells on a suitable vessel for fluorescence microscopy (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.

  • Wash: Carefully remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

  • Staining: Add the freshly prepared working staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with the buffer to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh buffer or imaging medium to the cells. Visualize the stained cells using a fluorescence microscope with appropriate filter sets for excitation around 540-550 nm and emission detection around 570 nm.

Staining Protocol for Fixed Cells
  • Cell Culture: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Remove the culture medium and fix the cells. A common method is to use 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS for 5 minutes each time.

  • Permeabilization (Optional): If targeting nuclear structures specifically, permeabilizing the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes can improve dye penetration. Wash twice with PBS afterward.

  • Staining: Add the working staining solution to the fixed cells.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Wash: Remove the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Experimental Workflow Diagram

Staining_Workflow cluster_prep Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining cluster_end Imaging start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture wash1 Wash with Buffer (e.g., PBS) culture->wash1 stain_live Add this compound Working Solution wash1->stain_live For Live Cells fix Fix with 4% Paraformaldehyde wash1->fix For Fixed Cells incubate_live Incubate (15-30 min, 37°C) stain_live->incubate_live wash_live Wash 2-3 times with Buffer incubate_live->wash_live image Fluorescence Microscopy (Ex: ~545 nm, Em: ~570 nm) wash_live->image permeabilize Optional: Permeabilize (Triton X-100) fix->permeabilize stain_fixed Add this compound Working Solution permeabilize->stain_fixed incubate_fixed Incubate (5-15 min, RT) stain_fixed->incubate_fixed wash_fixed Wash 3 times with PBS incubate_fixed->wash_fixed wash_fixed->image end End: Data Acquisition image->end

Caption: Generalized workflow for live and fixed cell nucleic acid staining using this compound.

Considerations and Optimization

  • Cytotoxicity: As with many fluorescent dyes, this compound may exhibit cytotoxicity, particularly in live-cell imaging and at higher concentrations or with prolonged incubation times.[5] It is crucial to perform viability assays (e.g., Neutral Red uptake or MTT assay) to determine the optimal, non-toxic concentration range for the specific cell line being used.[6][7]

  • Staining Intensity: The brightness of the stain can be modulated by adjusting the dye concentration and incubation period.[2] If staining is too intense or the background is high, reduce the concentration or incubation time. A brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) can also be used to differentiate and remove excess stain in fixed preparations.[2]

  • Safety Precautions: Always handle this compound and its DMSO stock solution with appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[8][9] Treat all nucleic acid binding dyes as potential mutagens.[4]

  • Counterstaining: For fixed-cell applications, this compound can potentially be used as a nuclear counterstain in immunofluorescence protocols, provided its spectral properties do not overlap with other fluorophores being used.

References

Application Notes and Protocols for Basic Red 18:1 as a Mitochondrial Stain in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic, monoazo fluorescent dye with potential applications in live-cell imaging. Its positive charge facilitates its accumulation in organelles with a negative membrane potential, most notably the mitochondria. In healthy, respiring cells, the inner mitochondrial membrane maintains a significant electrochemical gradient, making the mitochondrial matrix negatively charged relative to the cytoplasm. This potential difference drives the electrophoretic uptake and concentration of cationic dyes like this compound, allowing for the visualization of mitochondrial morphology, distribution, and, qualitatively, their functional status. Alterations in mitochondrial membrane potential, which can be indicative of apoptosis or mitochondrial dysfunction, may lead to a change in the staining intensity, providing a valuable tool for cellular and molecular biology research.

These application notes provide a detailed protocol for the use of this compound as a fluorescent probe for staining mitochondria in live mammalian cells. Due to the limited availability of specific data for this compound in live-cell applications, this protocol is based on established methods for other cationic mitochondrial dyes with similar properties. Optimization for specific cell types and experimental conditions is highly recommended.

Chemical and Spectral Properties

This compound is a water-soluble, red-colored dye. Its spectral characteristics are suitable for fluorescence microscopy.

PropertyValueReference
C.I. Name This compoundN/A
CAS No. 42373-04-6N/A
Molecular Formula C₁₉H₁₇ClN₄SN/A
Molecular Weight 368.98 g/mol N/A
Excitation Maximum (λex) ~550 nmN/A
Emission Maximum (λem) ~580-600 nm (Estimated)[1]

Note: The emission maximum is an estimate, and optimal imaging settings should be determined empirically.

Proposed Experimental Protocol for Live-Cell Mitochondrial Staining

This protocol is a general guideline for staining adherent mammalian cells. Modifications may be required for suspension cells or other specific applications.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Micropipettes and sterile, disposable tips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of dye in high-quality, anhydrous DMSO. For example, dissolve 0.37 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

    • Prepare a working solution by diluting the stock solution in a pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined experimentally, but a starting range of 100-500 nM is recommended.

    • For example, to make a 200 nM working solution, add 2 µL of the 1 mM stock solution to 10 mL of imaging medium. Mix thoroughly.

  • Cell Staining:

    • Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).

    • Aspirate the cell culture medium from the dish.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-45 minutes at 37°C in a humidified CO₂ incubator. The optimal incubation time will vary depending on the cell type and dye concentration.

  • Washing and Imaging:

    • After incubation, aspirate the staining solution.

    • Wash the cells two to three times with a pre-warmed live-cell imaging medium to remove any unbound dye.

    • Add fresh, pre-warmed imaging medium to the cells for imaging.

    • Image the cells immediately on a fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).

Microscopy Settings:

  • Excitation: Use a laser line or filter set close to the excitation maximum of ~550 nm (e.g., a 561 nm laser).

  • Emission: Use a bandpass or longpass filter that captures the emission spectrum of the dye, centered around 580-600 nm (e.g., a 570-620 nm bandpass filter).

  • Objective: Use a high numerical aperture oil or water immersion objective for the best resolution.

  • Imaging Conditions: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Data Presentation: Comparative Quantitative Data of Red-Emitting Mitochondrial Dyes

Due to the lack of specific quantitative data for this compound, the following table presents data for other commonly used red-emitting cationic mitochondrial dyes for comparison.

ParameterMitoTracker Red CMXRosTMRMRhodamine 123
Excitation/Emission (nm) 579 / 599548 / 573507 / 529
Quantum Yield ~0.3~0.2~0.9
Fixability Aldehyde fixableNot fixableNot fixable
Toxicity LowModerateLow to Moderate
Membrane Potential Dependence YesYesYes

This data is for comparative purposes and may not be representative of this compound.

Mandatory Visualizations

G Experimental Workflow for this compound Mitochondrial Staining cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Dilute to 100-500 nM Working Solution in Medium prep_stock->prep_working add_dye Incubate with Working Solution (15-45 min, 37°C) prep_working->add_dye culture_cells Culture Adherent Cells wash_pbs Wash Cells with PBS culture_cells->wash_pbs wash_pbs->add_dye wash_media Wash Cells with Fresh Medium add_dye->wash_media image Live-Cell Fluorescence Microscopy wash_media->image

Caption: A flowchart of the proposed experimental workflow for staining mitochondria in live cells with this compound.

G Mechanism of this compound Accumulation in Mitochondria matrix Mitochondrial Matrix (Negative Potential, ~-180mV) imm Inner Mitochondrial Membrane cytoplasm Cytoplasm (Positive Potential) cytoplasm->matrix Electrophoretic Accumulation dye_outside This compound (Cationic Dye) dye_outside->cytoplasm Passive Diffusion

Caption: A diagram illustrating the accumulation of the cationic dye this compound in the mitochondrial matrix, driven by the negative mitochondrial membrane potential.

Troubleshooting and Considerations

  • High Background: If the background fluorescence is high, try reducing the dye concentration or the incubation time. Ensure thorough washing after staining.

  • Weak Signal: If the mitochondrial staining is too faint, you can try increasing the dye concentration or the incubation time. However, be aware that this may also increase cytotoxicity.

  • Cytotoxicity: this compound, as a cationic azo dye, may exhibit cytotoxicity, especially at higher concentrations or with prolonged exposure. Monitor cell morphology for signs of stress (e.g., rounding, blebbing). It is crucial to perform control experiments to ensure that the dye is not adversely affecting the cellular processes under investigation.

  • Phototoxicity: Upon illumination, fluorescent dyes can generate reactive oxygen species (ROS), which can damage cellular components and lead to artifacts or cell death.[2] To minimize phototoxicity, use the lowest possible light exposure, and consider using a live-cell imaging solution containing antioxidants.

  • Cell-Type Variability: The optimal staining conditions can vary significantly between different cell types. It is essential to optimize the protocol for your specific cell line.

  • Mitochondrial Health: The staining intensity is dependent on the mitochondrial membrane potential. Depolarized mitochondria will not accumulate the dye as efficiently. This can be used as an indicator of cell health but should be considered when interpreting results. For a positive control for mitochondrial depolarization, cells can be treated with an uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

References

Application Notes and Protocols: Basic Red 18:1 as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic, monoazo dye that demonstrates a strong affinity for anionic molecules within biological tissues. In the field of histology, this property positions it as a potential counterstain for highlighting basophilic structures, which are rich in negatively charged molecules like the nucleic acids (DNA and RNA) found in cell nuclei and ribosomes. Traditionally, hematoxylin (B73222) is the stain of choice for rendering these structures in shades of blue to purple. This compound offers an alternative, imparting a vibrant red to pink coloration, which can provide strong visual contrast in various staining protocols.

The primary staining mechanism of this compound is based on electrostatic interaction. The permanent positive charge on the dye molecule facilitates its binding to the negatively charged phosphate (B84403) groups of nucleic acids in the cell nucleus and ribosomes, as well as to sulfate (B86663) groups in some extracellular matrix components.

These application notes provide a detailed protocol for the use of this compound as a counterstain in routine histology, a summary of its chemical and physical properties, and a comparison with other common counterstains.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValue
C.I. Name This compound
CAS Number 12271-12-4
Molecular Formula C₂₁H₂₉Cl₂N₅O₃
Molecular Weight 470.4 g/mol
Appearance Dark red powder
Solubility Soluble in water and concentrated sulfuric acid.
Comparative Overview of Common Histological Counterstains
FeatureThis compoundHematoxylinEosin Y
Dye Type Cationic (Basic)Cationic (Basic) with mordantAnionic (Acidic)
Color Red to PinkBlue to PurplePink to Red
Primary Targets Nuclei (DNA/RNA), ribosomesNuclei (heterochromatin)Cytoplasm, collagen, muscle
Staining Principle Electrostatic attractionIonic bonding with mordantIonic bonding

Experimental Protocols

Protocol for Using this compound as a Counterstain on Paraffin-Embedded Sections

This protocol provides a general guideline for using this compound as a counterstain. Optimal staining times and concentrations may vary depending on the tissue type, fixation method, and the primary stain used.

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (B145695) (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

  • Mounting medium and coverslips

Reagent Preparation:

  • Stock Staining Solution (1% w/v):

    • Dissolve 1 g of this compound powder in 100 mL of distilled water.

    • Gentle heating and stirring may be necessary to ensure the dye is fully dissolved.

    • Store in a tightly sealed container at room temperature.

  • Working Staining Solution (0.1% w/v):

    • Dilute 10 mL of the 1% stock solution with 90 mL of distilled water.

    • Add 1 mL of glacial acetic acid to enhance nuclear staining.

    • This working solution should be prepared fresh.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse gently in running tap water for 5 minutes.

  • Primary Staining (Optional):

    • If a primary stain is being used (e.g., for specific cellular components), perform that staining protocol first.

    • Ensure to wash the slides thoroughly according to the primary staining protocol before proceeding.

  • Counterstaining with this compound:

    • Immerse slides in the 0.1% this compound working solution for 3-5 minutes.

    • Optimization Note: The staining time can be adjusted to achieve the desired intensity.

  • Rinsing:

    • Quickly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the staining is too intense, a brief rinse (10-30 seconds) in 70% ethanol can help to differentiate the stain.

    • Monitor this step microscopically to avoid over-differentiation.

  • Dehydration:

    • Dehydrate the sections by immersing them in 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

  • Clearing:

    • Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set before microscopic examination.

Expected Results:

  • Nuclei: Red

  • Ribosome-rich cytoplasm: Lighter red to pink

  • Other tissue elements: Unstained or very pale pink

Quality Control and Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining Staining time too short.Increase the incubation time in the this compound solution.
Working solution too dilute.Prepare a fresh, slightly more concentrated working solution (e.g., 0.2% w/v).
Inadequate deparaffinization.Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate immersion times.
Overstaining Staining time too long.Reduce the incubation time in the staining solution.
Working solution too concentrated.Dilute the working staining solution further.
Insufficient rinsing.Ensure a thorough, yet brief, rinse after the staining step.
Uneven Staining Sections allowed to dry out.Keep slides moist throughout the entire staining procedure.
Incomplete removal of fixative.Ensure adequate washing after fixation.
Precipitate on Section Staining solution not filtered.Filter the stock and/or working solution before use.
Dye came out of solution.Ensure the dye is fully dissolved during preparation of the stock solution.

Visualizations

Staining_Mechanism cluster_tissue Tissue Section cluster_dye Staining Solution Nucleus Cell Nucleus (Anionic: DNA, RNA) Cytoplasm Cytoplasm BasicRed18_1 This compound (Cationic) BasicRed18_1->Nucleus Electrostatic Attraction

Caption: Staining mechanism of this compound.

Histology_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization (Xylene) start->deparaffinization rehydration Rehydration (Graded Alcohols) deparaffinization->rehydration wash1 Wash (Tap Water) rehydration->wash1 primary_stain Primary Staining (Optional) wash1->primary_stain wash2 Wash after Primary Stain primary_stain->wash2 If performed counterstain Counterstain: 0.1% this compound primary_stain->counterstain Skip if no primary stain wash2->counterstain rinse Rinse (Distilled Water) counterstain->rinse differentiation Differentiation (70% Ethanol, Optional) rinse->differentiation dehydration Dehydration (Graded Alcohols) differentiation->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting and Coverslipping clearing->mounting end End: Microscopic Examination mounting->end

Caption: Workflow for this compound counterstaining.

Application Notes: Basic Red 18:1 for Staining Basophilic Structures in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic monoazo dye with a strong affinity for anionic molecules within biological tissues.[1] This property makes it a promising candidate for the demonstration of basophilic structures, which are rich in negatively charged molecules such as the nucleic acids (DNA and RNA) found in the cell nucleus and ribosomes.[1] In histological applications, basophilic components like heterochromatin, nucleoli, and ribosomes readily bind to basic dyes.[1] Traditionally, hematoxylin (B73222) is the most widely used stain for rendering these structures in shades of blue to purple.[1] this compound offers a potential alternative, imparting a vibrant red color to these same components, which could provide novel counterstaining options and multiplexing capabilities in histological and pathological studies.

The staining mechanism of this compound is predicated on the electrostatic attraction between the positively charged dye molecules and the negatively charged phosphate (B84403) groups of nucleic acids and sulfate (B86663) groups of glycosaminoglycans.[2] This interaction results in the selective coloration of basophilic elements within tissue sections.

Chemical Properties of this compound

PropertyValue
C.I. Name This compound
CAS No. 14097-03-1
Molecular Formula C₁₉H₂₅Cl₂N₅O₂
Molecular Weight 426.34 g/mol
Appearance Dark red powder
Solubility in Water (at 60°C) 30 g/L
Absorption Maximum (λmax) 540–550 nm

Principle of Staining

The fundamental principle behind this compound staining lies in the electrostatic interactions between the cationic dye and anionic tissue components. Basic dyes, like this compound, carry a net positive charge and are therefore attracted to and bind with acidic, or basophilic, structures within the cell, which carry a net negative charge. The primary targets for basophilic staining are the phosphate groups of nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as sulfated glycosaminoglycans in the extracellular matrix.

cluster_dye This compound (Cationic Dye) cluster_tissue Basophilic Tissue Components (Anionic) dye This compound (+) nucleus Nucleus (DNA, RNA) Phosphate Groups (-) dye->nucleus Electrostatic Attraction ribosomes Ribosomes (rRNA) Phosphate Groups (-) dye->ribosomes Electrostatic Attraction matrix Extracellular Matrix (Glycosaminoglycans) Sulfate Groups (-) dye->matrix Electrostatic Attraction

Figure 1: Principle of this compound staining.

Experimental Protocols

Reagent Preparation
  • Stock Staining Solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water. Gentle heating may be necessary to ensure complete dissolution.

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the 1% stock solution with 90 mL of distilled water. To enhance nuclear staining, add 1 mL of glacial acetic acid to acidify the solution.

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

    • Transfer through 100% ethanol (B145695) for 2x2 minutes.

    • Transfer through 95% ethanol for 2x1 minute.

    • Transfer through 70% ethanol for 1 minute.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound working solution for 5-10 minutes. The optimal time may vary depending on the tissue type and fixation.

  • Rinsing and Differentiation:

    • Quickly rinse the slides in distilled water to remove excess stain.

    • If staining is too intense, differentiate briefly in 70% ethanol. This step should be monitored carefully to prevent complete destaining.

  • Dehydration and Clearing:

    • Dehydrate through 95% ethanol for 2x1 minute.

    • Dehydrate through 100% ethanol for 2x2 minutes.

    • Clear in xylene (or a xylene substitute) for 2x5 minutes.

  • Mounting:

    • Coverslip with a resinous mounting medium.

Expected Results
  • Nuclei: Red

  • Ribosome-rich cytoplasm: Lighter red to pink

  • Other tissue elements: Unstained or very pale pink

Optional Counterstaining

For visualization of acidophilic (eosinophilic) structures, a counterstain such as Eosin Y can be applied following the this compound staining step. This will result in pink to red cytoplasm and extracellular matrix, providing a contrast to the red nuclei.

start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinize stain Staining (0.1% this compound, 5-10 min) deparaffinize->stain rinse Rinse (Distilled Water) stain->rinse differentiate Differentiation (Optional) (70% Ethanol) rinse->differentiate dehydrate Dehydration (Ethanol Series) differentiate->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting (Resinous Medium) clear->mount end End: Stained Section for Microscopy mount->end

Figure 2: Experimental workflow for this compound staining.

Data Presentation: Comparative Analysis of Basophilic Stains

Quantitative data for the histological performance of this compound is not extensively available in peer-reviewed literature. The following table provides a comparative framework against well-established basophilic stains. This highlights the need for further validation and characterization of this compound for histological applications.

ParameterThis compoundHematoxylinToluidine BlueMethylene Blue
Staining Color RedBlue-PurpleBlue (Orthochromatic), Purple-Red (Metachromatic)Blue
Staining Intensity Data not availableHigh[3][4]High[5][6]Moderate to High[7]
Specificity for Nuclei Proposed to be highHighHighHigh
Signal-to-Noise Ratio Data not availableGenerally high, can be optimized[8]Good, can be optimized[5]Good, can be optimized[9]
Optimal pH Acidic (proposed)Acidic for staining, alkaline for bluingAcidic (pH 3.0-4.5)[5][10]Weakly alkaline
Progressive/Regressive Can be used regressivelyBothBothBoth

Troubleshooting

IssuePotential CauseRecommended Solution
Weak or No Staining - Staining time too short- Dye concentration too low- Inadequate deparaffinization- Increase incubation time in this compound solution.- Prepare a fresh, slightly more concentrated working solution.- Ensure complete removal of paraffin (B1166041) with fresh xylene and alcohols.
Overstaining - Staining time too long- Working solution too concentrated- Reduce incubation time.- Differentiate with a brief rinse in 70% ethanol, monitoring microscopically.
Non-specific Background Staining - Inadequate rinsing- pH of staining solution not optimal- Ensure thorough but brief rinsing after staining.- Adjust the pH of the working solution with acetic acid.

Logical Relationships in Histological Staining

The choice of a histological stain is determined by the chemical nature of the cellular components to be visualized. This compound falls under the category of basic dyes, which are selected for their ability to bind to acidic, or basophilic, structures.

stains Histological Stains basic_dyes Basic Dyes (Cationic) e.g., this compound, Hematoxylin, Toluidine Blue, Methylene Blue stains->basic_dyes acidic_dyes Acidic Dyes (Anionic) e.g., Eosin, Acid Fuchsin stains->acidic_dyes basophilic_structures Bind to Basophilic Structures (Anionic) (Nuclei, Ribosomes) basic_dyes->basophilic_structures  Stain acidophilic_structures Bind to Acidophilic Structures (Cationic) (Cytoplasm, Collagen) acidic_dyes->acidophilic_structures  Stain

Figure 3: Classification of histological stains.

References

Application Notes and Protocols for Basic Red 18:1 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic monoazo dye commonly utilized in biological and histological applications for staining basophilic structures.[1] Its positive charge facilitates electrostatic interactions with negatively charged molecules within cells, such as nucleic acids in the nucleus and ribosomes in the cytoplasm.[1] This property makes it a valuable tool for visualizing cellular components. While primarily used as a stain, it is important to note that as an azo dye, it may possess other biological activities. Some studies have indicated that certain azo dyes can induce oxidative stress, potentially involving pathways like Keap1-Nrf2, though specific data for this compound is limited.[2]

This document provides detailed protocols for the preparation of this compound stock and working solutions and its application in histological staining.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference(s)
Synonyms C.I. Basic Red 18, Cationic Red 18:1, Cationic Red GTLN[3]
Molecular Formula C₂₁H₂₉Cl₂N₅O₃[2]
Molecular Weight 470.4 g/mol [2][4]
Appearance Dark red powder[2][5]
Solubility in Water (at 60°C) 30 g/L[1][5]
Absorption Maximum (λmax) 540–550 nm (in aqueous solution)[1]
Recommended Storage and Stability
ConditionRecommendationReference(s)
Storage Temperature Room temperature[6]
Storage Conditions Cool, dry, well-ventilated area in a tightly closed container.[2]
Stability Stable under normal temperatures and pressures.[2]

Experimental Protocols

Preparation of 1% (w/v) this compound Stock Solution

Materials:

  • This compound dye powder

  • Distilled water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

  • Funnel

Procedure:

  • Weigh out 5.0 g of this compound powder using a calibrated laboratory balance.

  • Transfer the powder to a 500 mL volumetric flask using a funnel.

  • Add approximately 400 mL of distilled water to the flask.

  • Place a magnetic stir bar into the flask and place it on a magnetic stirrer.

  • Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution.[1]

  • Once dissolved, allow the solution to cool to room temperature.

  • Add distilled water to the flask until the bottom of the meniscus reaches the 500 mL calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Transfer the stock solution to a labeled, airtight container for storage.

Preparation of 0.1% (w/v) this compound Working Solution for Histological Staining

Materials:

  • 1% (w/v) this compound stock solution

  • Distilled water

  • Glacial acetic acid

  • 100 mL graduated cylinders

  • Beaker or flask

Procedure:

  • Using a graduated cylinder, measure 10 mL of the 1% (w/v) this compound stock solution.

  • Transfer the stock solution to a clean beaker or flask.

  • Measure 90 mL of distilled water using a clean graduated cylinder and add it to the beaker containing the stock solution.

  • Add 1 mL of glacial acetic acid to the diluted solution.[1] The addition of acetic acid helps to acidify the solution, which can enhance the staining of cell nuclei.[1]

  • Stir the solution gently to ensure it is well-mixed.

  • This working solution is now ready for use in staining procedures. It is recommended to prepare this solution fresh for optimal performance.

Visualizations

G cluster_stock Stock Solution Preparation (1% w/v) cluster_working Working Solution Preparation (0.1% w/v) weigh Weigh 5g of This compound dissolve Dissolve in ~400mL distilled water with stirring weigh->dissolve cool Cool to room temperature dissolve->cool qs Add distilled water to 500mL mark cool->qs mix_store Mix thoroughly and store qs->mix_store measure_stock Measure 10mL of 1% stock solution mix_use Mix and use for staining measure_stock->mix_use measure_water Measure 90mL of distilled water measure_water->mix_use add_acid Add 1mL of glacial acetic acid add_acid->mix_use

Caption: Workflow for the preparation of this compound stock and working solutions.

G cluster_dye This compound Dye (Cationic) cluster_tissue Cellular Components (Anionic) cluster_result Staining Result dye Dye Molecule (+) nucleus Nucleic Acids (DNA, RNA) (-) dye->nucleus Electrostatic Attraction ribosomes Ribosomes (-) dye->ribosomes Electrostatic Attraction staining Red Staining of Basophilic Structures

Caption: Principle of basophilic staining with this compound via electrostatic interaction.

References

Application Notes and Protocols for Basic Red 18:1 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1, also known as Cationic Red X-GTLN and C.I. 11085, is a cationic monoazo dye with a core xanthene structure. Its positive charge facilitates electrostatic interactions with negatively charged biomolecules within cells, making it a candidate for fluorescently labeling structures rich in nucleic acids, such as the nucleus, and organelles with a negative membrane potential, like mitochondria. With an absorption maximum in the green-yellow region of the spectrum, it is compatible with common excitation sources used in fluorescence microscopy.

These application notes provide a comprehensive guide for the utilization of this compound in fluorescence microscopy for cellular imaging. Due to the limited availability of published quantitative fluorescence data for this compound, the provided photophysical properties are a combination of known values and estimations based on structurally similar xanthene dyes. Researchers are strongly encouraged to perform optimization experiments to determine the ideal staining conditions for their specific cell types and imaging systems.

Physicochemical and Spectral Properties

A summary of the known and estimated properties of this compound relevant to fluorescence microscopy is presented below.

PropertyValue/Description
Chemical Name 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium chloride
C.I. Name This compound, 11085
CAS Number 14097-03-1
Molecular Formula C₁₉H₂₅Cl₂N₅O₂
Molecular Weight 426.34 g/mol
Appearance Dark red powder
Solubility Soluble in water (30 g/L at 60 °C)[1]
Excitation Maximum (λex) ~540-550 nm
Emission Maximum (λem) ~570 nm (Estimated)
Quantum Yield (Φ) Data not available; expected to be moderate based on similar dyes.
Photostability Data not available; as a monoazo dye, photostability may be a consideration for long-term imaging.

Experimental Protocols

The following protocols are generalized starting points for using this compound to stain live or fixed cells for fluorescence microscopy. Optimization of dye concentration, incubation time, and washing steps is highly recommended for each specific cell type and experimental condition.

Protocol 1: Staining of Live Cells for Mitochondrial and Nuclear Visualization

Materials:

  • This compound stock solution (1 mM in DMSO or water)

  • Live cells cultured on coverslips or in imaging dishes

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal or epifluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. Incubation time may need to be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. For confocal microscopy, use an excitation laser line close to 540-550 nm (e.g., 543 nm or 561 nm) and collect emission between 560-600 nm.

Protocol 2: Staining of Fixed and Permeabilized Cells

Materials:

  • This compound stock solution (1 mM in DMSO or water)

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS. A concentration range of 1-5 µM is a good starting point.

  • Cell Staining: Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with filter sets appropriate for excitation around 540-550 nm and emission around 570 nm.

Mandatory Visualizations

Experimental Workflow for Live Cell Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging Culture Culture cells on imaging dish PrepareStain Prepare this compound staining solution (1-10 µM) Incubate Incubate cells with staining solution (15-30 min) PrepareStain->Incubate Wash Wash cells with PBS or medium (2-3x) Incubate->Wash Image Image with fluorescence microscope Wash->Image G cluster_organelles Dye This compound (Cationic Dye) Nucleus Nucleus (Negative Charge - DNA/RNA) Dye->Nucleus Electrostatic Interaction Mito Mitochondrion (Negative Membrane Potential) Dye->Mito Electrostatic Interaction Cell Eukaryotic Cell

References

Application Notes and Protocols for Basic Red 18:1 Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1, a cationic monoazo dye, presents a promising fluorescent probe for visualizing negatively charged cellular components. Its chemical structure, characterized by a delocalized positive charge, facilitates its accumulation in organelles with a negative membrane potential, most notably the mitochondria. This document provides detailed application notes, recommended filter sets, and experimental protocols for the use of this compound in fluorescence imaging, with a particular focus on mitochondrial staining and the assessment of mitochondrial membrane potential.

Physicochemical and Fluorescent Properties

A summary of the key physicochemical and fluorescent properties of this compound is presented in the table below. Understanding these properties is essential for designing and optimizing fluorescence imaging experiments.

PropertyValue/Description
Dye Class Cationic, Monoazo
Appearance Dark red powder
Excitation Maximum (λex) ~540-550 nm
Emission Maximum (λem) ~570 nm
Fluorescence Quantum Yield (ΦF) Not explicitly reported for this compound. However, related red fluorescent dyes in aqueous environments can have quantum yields ranging from low (~0.1) to high (~0.9), depending on the specific molecular structure and local environment.
Photostability Not explicitly reported for this compound. Azo dyes can be susceptible to photobleaching. It is recommended to minimize light exposure and use antifade reagents.

Recommended Filter Sets

Based on the excitation and emission spectra of this compound, standard filter sets designed for tetramethylrhodamine (B1193902) isothiocyanate (TRITC) or Texas Red are well-suited for its fluorescence imaging. These filter sets effectively isolate the fluorescence signal, maximizing the signal-to-noise ratio.

Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
TRITC 545/30570620/60
Texas Red 560/40585630/75

Experimental Protocols

The following protocols provide a general framework for using this compound to stain mitochondria in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

I. Live-Cell Staining of Mitochondria

This protocol describes the staining of mitochondria in living cells to assess mitochondrial membrane potential.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock in DMSO, for depolarization control)

  • Coverslips or imaging plates suitable for microscopy

  • Adherent mammalian cells

Procedure:

  • Cell Preparation: Culture cells on coverslips or imaging plates to the desired confluency.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A final concentration in the range of 100-500 nM is a good starting point.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC or Texas Red).

    • For a negative control (depolarized mitochondria), treat a separate set of cells with 10 µM CCCP for 5-10 minutes prior to and during imaging. A decrease in fluorescence intensity is expected in CCCP-treated cells.

II. Fixed-Cell Staining of Mitochondria

This protocol is for visualizing mitochondria in fixed cells. Note that fixation can affect mitochondrial membrane potential, so this method is primarily for morphological analysis.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Wash cultured cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If necessary to improve dye penetration, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS (e.g., 1-5 µM).

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Mandatory Visualizations

Experimental Workflow for Live-Cell Mitochondrial Imaging

G cluster_prep Cell Preparation cluster_stain Staining cluster_imaging Imaging start Culture adherent cells wash1 Wash cells with PBS start->wash1 prep Prepare this compound staining solution stain Incubate with this compound (15-30 min) prep->stain wash1->stain wash2 Wash to remove unbound dye stain->wash2 image Fluorescence Microscopy (TRITC/Texas Red filter) wash2->image analysis Analyze mitochondrial morphology and intensity image->analysis control Control: CCCP treatment for depolarization control->image

Caption: Workflow for live-cell mitochondrial imaging with this compound.

Signaling Pathway: Mitochondrial Membrane Potential and Cell Health

G cluster_healthy Healthy Cell cluster_apoptotic Apoptotic/Stressed Cell healthy_mito High Mitochondrial Membrane Potential (ΔΨm) atp Efficient ATP Production healthy_mito->atp drives br18_high This compound Accumulation (Bright Red Fluorescence) healthy_mito->br18_high leads to apoptotic_mito Low Mitochondrial Membrane Potential (ΔΨm) atp_low Decreased ATP Production apoptotic_mito->atp_low results in br18_low Reduced this compound Accumulation (Dim Red Fluorescence) apoptotic_mito->br18_low leads to stress Cellular Stress / Apoptotic Stimuli stress->apoptotic_mito induces

Caption: this compound fluorescence reflects mitochondrial health.

Application Notes and Protocols for Lipid Droplet Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed no scientific literature or technical data supporting the use of Basic Red 18:1 as a fluorescent probe for lipid droplets. The available information identifies it as a textile dye. Therefore, this document provides comprehensive application notes and protocols for well-established and widely utilized fluorescent probes for lipid droplet analysis: Nile Red and BODIPY 493/503 .

Application Notes

Introduction

Lipid droplets (LDs) are highly dynamic organelles essential for neutral lipid storage and metabolism. The dysregulation of LDs is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Furthermore, the study of LD dynamics is critical in toxicology for assessing drug-induced steatosis and in cell biology for understanding processes such as lipophagy. Fluorescent microscopy using specific probes is a powerful technique for the visualization and quantification of LDs in both fixed and living cells and tissues.

Probe Characteristics

Nile Red and BODIPY 493/503 are lipophilic dyes that selectively partition into the neutral lipid core of LDs. Their distinct photophysical properties offer flexibility for various experimental designs.

PropertyNile RedBODIPY 493/503
Excitation Maximum ~485-550 nm (solvent-dependent)~493 nm
Emission Maximum ~525-650 nm (solvent-dependent)~503 nm
Quantum Yield Low in aqueous media, high in lipid environmentsHigh, even in aqueous media
Photostability ModerateLimited[1]
Specificity for LDs May stain other lipid-rich structuresHigh
Key Advantages Fluorogenic (signal increases in a lipid environment), large Stokes shift reduces spectral overlap.[1]Bright, narrow emission spectrum suitable for multicolor imaging, excellent cell permeability.[1]
Key Disadvantages Broad emission spectrum can lead to bleed-through into other channels.[1]Susceptible to photobleaching, smaller Stokes shift.[1]
Primary Applications
  • Screening for Drug-Induced Steatosis : Both probes are effective for quantifying the accumulation of LDs in response to xenobiotics, providing a valuable tool in preclinical drug safety assessment.[2][3][4]

  • Investigating Lipophagy : These probes enable the visualization and tracking of LDs to study their degradation through autophagy, a process known as lipophagy. This is often achieved by co-localization with lysosomal markers.[5]

  • Metabolic Disease Modeling : Researchers can monitor fluctuations in LD size, number, and distribution in cellular and animal models of metabolic disorders.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines the standard procedure for staining lipid droplets in cultured cells for fluorescence microscopy analysis.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed cells on imaging-compatible plates or coverslips cell_treatment Apply experimental treatment (e.g., oleic acid, test compounds) cell_seeding->cell_treatment wash_pre_stain Wash with PBS cell_treatment->wash_pre_stain fixation Optional: Fix with 4% PFA wash_pre_stain->fixation staining Incubate with probe working solution (Nile Red or BODIPY 493/503) fixation->staining wash_post_stain Wash to remove unbound probe staining->wash_post_stain mounting Mount coverslips (if applicable) wash_post_stain->mounting acquisition Image acquisition via fluorescence microscopy mounting->acquisition analysis Quantitative image analysis (LD number, size, etc.) acquisition->analysis

Caption: A generalized workflow for the fluorescent labeling and analysis of lipid droplets.

Protocol 1: Staining of Lipid Droplets with Nile Red in Cultured Cells

Materials:

  • Nile Red stock solution (1 mg/mL in a suitable solvent like DMSO or acetone)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixed-cell applications

  • Cell culture medium

  • Imaging plates (e.g., glass-bottom dishes) or coverslips

Live-Cell Staining Procedure:

  • Culture cells to the desired confluency in an imaging-compatible vessel.

  • Prepare a Nile Red working solution by diluting the stock to a final concentration of 0.1-1.0 µg/mL in pre-warmed culture medium.

  • Aspirate the old medium and add the Nile Red working solution.

  • Incubate for 10-15 minutes at 37°C, ensuring protection from light.

  • Wash the cells twice with warm PBS.

  • Add fresh warm medium or PBS for imaging.

  • Image immediately using appropriate filter sets (e.g., excitation at 488 nm for green emission or 561 nm for red emission).

Fixed-Cell Staining Procedure:

  • After cell culture on coverslips, wash twice with PBS.

  • Fix with 4% PFA for 20 minutes at room temperature.

  • Wash three times with PBS.

  • Incubate with a 1 µg/mL Nile Red solution in PBS for 15 minutes at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto slides with an aqueous mounting medium.

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503 in Cultured Cells

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • 4% PFA

  • Cell culture medium

  • Imaging plates or coverslips

Live-Cell Staining Procedure:

  • Culture cells as required.

  • Prepare a working solution of BODIPY 493/503 with a final concentration of 1-2 µM in pre-warmed culture medium.

  • Replace the existing medium with the staining solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash cells twice with warm PBS.

  • Add fresh medium or PBS for imaging.

  • Visualize using a standard FITC filter set (Excitation: ~490 nm / Emission: ~520 nm).

Fixed-Cell Staining Procedure:

  • Culture, fix, and wash cells as previously described.

  • Incubate with a 1-2 µM BODIPY 493/503 solution in PBS for 30 minutes at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount and image.

Signaling Pathway Visualization

Lipophagy Pathway

Lipophagy is a catabolic process where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. This is a key mechanism for cellular lipid homeostasis.

lipophagy_pathway LD Lipid Droplet Phagophore Phagophore Sequestration LD->Phagophore Engulfment Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Breakdown Lipid Breakdown (Free Fatty Acids) Autolysosome->Breakdown Degradation

References

Application Notes and Protocols for Staining Plant Cell Walls with Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic monoazo dye that exhibits a strong affinity for anionic molecules.[1] This property makes it a promising candidate for the fluorescent staining of plant cell walls, which are rich in negatively charged polysaccharides such as pectins. The primary mechanism of action is the electrostatic interaction between the positively charged dye molecules and the anionic carboxyl groups of pectin (B1162225) and other acidic components within the cell wall matrix.[2][3] This interaction allows for the visualization of cell wall architecture, providing valuable insights for studies in plant biology, development, and pathology. These application notes provide a comprehensive overview of the properties of this compound and a detailed protocol for its use in staining plant cell walls for fluorescence microscopy.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. This data is essential for designing imaging experiments.

PropertyValueReference
C.I. Name This compound[1]
CAS No. 42373-04-6[1]
Molecular Formula C₁₉H₁₇ClN₄S[1]
Molecular Weight 368.98 g/mol [1]
Appearance Dark red powder[4]
Solubility in Water Soluble[5]
Dye Class Cationic, Monoazo[1]
Maximum Absorption (λmax) ~540-550 nm (in aqueous solution)[1]
Maximum Emission (λem) ~570-630 nm (estimated)

Note: The emission maximum is an estimate for the dye when bound to plant cell wall components and may require optimization for specific imaging systems.

Principle of Staining

The staining of plant cell walls with this compound is based on a straightforward electrostatic interaction. Plant cell walls, particularly the primary cell walls, contain a high proportion of pectin, a complex polysaccharide rich in galacturonic acid residues. These residues possess carboxyl groups that are deprotonated and thus negatively charged at physiological pH. This compound, being a cationic dye, carries a permanent positive charge.[1] This leads to a strong electrostatic attraction and binding of the dye to the negatively charged pectin matrix, as well as to other anionic components like lignin (B12514952) in secondary cell walls.[3] This selective binding allows for the fluorescent visualization of the cell wall structure.

cluster_dye This compound cluster_cellwall Plant Cell Wall dye Positively Charged Cationic Dye pectin Negatively Charged Pectin Matrix (Carboxyl Groups) dye->pectin Electrostatic Attraction

Staining Mechanism of this compound with Plant Cell Walls.

Proposed Experimental Protocol

This protocol provides a general guideline for staining plant cell walls with this compound. Optimization may be required depending on the plant species, tissue type, and imaging setup.

Materials:

  • This compound dye powder

  • Distilled water

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Formaldehyde (B43269) (for fixation, optional)

  • Microscope slides and coverslips

  • Mounting medium

  • Plant tissue of interest (e.g., Arabidopsis thaliana seedlings, onion epidermal peels)

Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 10 mg of this compound in 1 mL of distilled water. Gentle warming may aid in dissolution. This stock solution can be stored at 4°C, protected from light, for several weeks.

  • Working Staining Solution (0.01% - 0.1% w/v): Dilute the 1% stock solution in PBS (pH 7.4) to the desired final concentration. A starting concentration of 0.05% is recommended. The optimal concentration should be determined empirically.

Experimental Workflow:

G start Start: Plant Tissue Sample fixation Optional: Fixation (e.g., 4% Formaldehyde in PBS) start->fixation wash1 Wash with PBS start->wash1 For Live-Cell Imaging fixation->wash1 staining Stain with this compound Working Solution wash1->staining wash2 Wash with PBS to remove excess stain staining->wash2 mounting Mount on slide with coverslip and mounting medium wash2->mounting imaging Image with Fluorescence or Confocal Microscope mounting->imaging

Experimental workflow for staining plant cell walls.

Staining Procedure:

  • Sample Preparation:

    • For thin samples like onion epidermal peels or Arabidopsis seedlings, proceed directly to fixation or staining.

    • For thicker tissues, sectioning using a vibratome or microtome may be necessary to allow for adequate dye penetration.

  • Fixation (Optional):

    • For fixed-tissue imaging, immerse the sample in a 4% formaldehyde solution in PBS for 30-60 minutes at room temperature.

    • Note: Fixation can alter cell wall structure and is not suitable for live-cell imaging.

  • Washing:

    • Wash the samples three times with PBS for 5 minutes each to remove the fixative (if used) and cellular debris.

  • Staining:

    • Immerse the samples in the this compound working staining solution.

    • Incubate for 10-30 minutes at room temperature. The optimal staining time will vary depending on the tissue's thickness and permeability.

  • Destaining/Washing:

    • Remove the staining solution and wash the samples with PBS three times for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the stained samples on a microscope slide with a drop of PBS or a suitable mounting medium.

    • Gently place a coverslip over the sample, avoiding air bubbles.

    • Image the samples using a fluorescence or confocal microscope equipped with appropriate filters.

Microscopy Settings:

  • Excitation: A laser line or filter set in the range of 540-560 nm is recommended.

  • Emission: Collect the fluorescence signal in the range of 570-650 nm.

  • Note: These settings are a starting point and should be optimized based on the specific microscope and detector used.

Expected Results and Troubleshooting

Expected Results:

  • Plant cell walls should appear fluorescent red.

  • Regions rich in pectin, such as the middle lamella and primary cell walls, are expected to show strong fluorescence.

  • Lignified secondary cell walls may also show fluorescence, potentially with a different shade or intensity.

Troubleshooting:

IssuePossible CauseSuggested Solution
Weak or No Staining Insufficient dye concentration or incubation time. Poor dye penetration.Increase the concentration of the working solution (e.g., to 0.1%). Increase the incubation time. Use thinner sections.
High Background Inadequate washing. Dye concentration too high.Increase the number and duration of washing steps. Decrease the dye concentration.
Photobleaching High laser power or long exposure times.Reduce laser power and/or exposure time. Use an anti-fade mounting medium.
Uneven Staining Incomplete submersion in staining solution.Ensure the entire sample is covered with the staining solution during incubation.

Safety Precautions

This compound is a chemical dye. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes: Vital Staining of Yeast with Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vital staining is a critical technique for assessing the viability of yeast cells, a key parameter in various research and industrial applications, including drug development, fermentation, and molecular biology. Basic Red 18:1 is a cationic monoazo dye that exhibits a strong affinity for anionic molecules.[1] This characteristic makes it a potential candidate for vital staining, as it can differentiate between viable and non-viable yeast cells based on membrane integrity. While traditionally used in histology for staining basophilic structures like the nucleus and ribosomes, its application as a yeast vital stain is an area of active investigation.[1]

The principle behind using this compound as a vital stain lies in the differential permeability of the cell membrane. It is hypothesized that viable yeast cells with intact membranes will exclude the dye, while non-viable cells with compromised membranes will allow the dye to enter and bind to intracellular anionic components, resulting in a distinct red coloration.

Principle of Staining

This compound is a cationic dye, meaning it carries a positive charge. This positive charge facilitates an electrostatic interaction with negatively charged (anionic) components within the cell.[1] In eukaryotic cells, abundant anionic molecules include nucleic acids (DNA and RNA) found in the nucleus and ribosomes.[1]

  • Viable Cells: Healthy yeast cells maintain an intact cell membrane, which acts as a selective barrier, preventing the entry of charged molecules like this compound.

  • Non-Viable Cells: In dead or dying cells, the cell membrane loses its integrity, becoming permeable. This allows this compound to penetrate the cell and bind to the negatively charged nucleic acids and other macromolecules, staining the cell's interior red.

This mechanism is similar to other common vital stains like propidium (B1200493) iodide and trypan blue, which are also excluded by live cells.[2][3]

Quantitative Data Summary

The following table summarizes key properties of this compound relevant to its use as a staining agent. Please note that specific concentrations and incubation times for optimal yeast vital staining may require empirical determination.

PropertyValueReference
C.I. Name This compound[1]
CAS No. 42373-04-6[1]
Molecular Formula C19H17ClN4S[1]
Molecular Weight 368.98 g/mol [1]
Color Red[1]
Solubility in Water (at 60°C) 30 g/L[1]
Absorption Maximum (λmax) 540–550 nm (in aqueous solution)[1]

Experimental Protocol: Proposed Method for Vital Staining of Yeast

This protocol is a general guideline and may require optimization for specific yeast strains and experimental conditions.

Materials:

  • This compound dye

  • Yeast culture

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Distilled water

  • Microcentrifuge

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Light microscope

Reagent Preparation:

  • Stock Staining Solution (1% w/v): Dissolve 1 gram of this compound in 100 mL of distilled water. Gentle heating may be necessary to fully dissolve the dye.[1]

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water.

Staining Procedure:

  • Harvest yeast cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cell pellet once with PBS to remove any residual growth medium.

  • Resuspend the yeast pellet in PBS to an appropriate cell density (e.g., 10^6 to 10^7 cells/mL).

  • To 100 µL of the yeast cell suspension, add 1-10 µL of the 0.1% working staining solution. The optimal concentration should be determined empirically.

  • Incubate the mixture at room temperature for 5-15 minutes, protected from light. Incubation time may need to be optimized.

  • (Optional) Pellet the cells by centrifugation and resuspend in fresh PBS to wash away excess dye.

  • Place a small drop of the stained cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

Expected Results:

  • Viable cells: Should appear unstained or very pale pink as they exclude the dye.

  • Non-viable cells: Should exhibit a distinct red to dark red coloration due to the intracellular accumulation of the dye.

Diagrams

G Staining Mechanism of this compound in Yeast cluster_0 Viable Yeast Cell cluster_1 Non-Viable Yeast Cell a Intact Cell Membrane b Cytoplasm (Unstained) c Compromised Cell Membrane d Cytoplasm & Nucleus (Stained Red) c->d Binds to Anionic Molecules (Nucleic Acids) dye This compound (Cationic Dye) dye->a Excluded dye->c Enters Cell G Experimental Workflow for Yeast Vital Staining start Start: Yeast Culture harvest 1. Harvest & Wash Cells (Centrifugation) start->harvest resuspend 2. Resuspend in Buffer (e.g., PBS) harvest->resuspend stain 3. Add this compound Working Solution resuspend->stain incubate 4. Incubate (5-15 min, Room Temp) stain->incubate wash_optional 5. (Optional) Wash Excess Dye incubate->wash_optional observe 6. Microscopic Observation wash_optional->observe end End: Assess Viability observe->end

References

Basic Red 18:1 as a Counterstain in Immunofluorescence Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic monoazo dye, characterized by its vibrant red color, making it a potential candidate as a counterstain in immunofluorescence (IF) assays. Traditionally used in the textile industry, its positive charge facilitates interaction with negatively charged cellular components, such as nucleic acids within the nucleus. This property allows it to serve as a nuclear or whole-cell counterstain, providing cellular context to the specific signals from fluorescently labeled antibodies. These application notes provide a comprehensive guide for the utilization of this compound as a counterstain in immunofluorescence, including its physicochemical properties, detailed experimental protocols, and considerations for its effective use.

Physicochemical and Spectral Properties of this compound

Understanding the properties of this compound is crucial for its successful application in immunofluorescence. As a cationic dye, it is soluble in water.[1][2] The key spectral properties are summarized in the table below. It is important to note that while the absorption maximum is established, the exact emission maximum, quantum yield, and photostability may vary depending on the local microenvironment and should be determined empirically for specific experimental conditions.

PropertyValueNotes
Chemical Class Cationic Monoazo DyeThe positive charge facilitates binding to anionic molecules.
Molecular Weight 426.34 g/mol [3]-
Appearance Dark red powder[3][4]-
Solubility Soluble in water[1][2][4]Prepare fresh solutions for optimal performance.
Excitation Maximum (λex) ~540-550 nmOptimal for excitation with standard green/yellow lasers (e.g., 561 nm).
Emission Maximum (λem) ~580-600 nmEmits in the red region of the spectrum.
Quantum Yield (Φf) Data not availableTo be determined experimentally.
Photostability Data not availableAzo dyes can be susceptible to photobleaching; use of an antifade mounting medium is recommended.

Experimental Protocols

The following protocols provide a general framework for using this compound as a counterstain in immunofluorescence assays with fixed and permeabilized cells. Optimization of concentrations and incubation times is recommended for different cell types and experimental setups.

Protocol 1: Counterstaining of Fixed and Permeabilized Cells

This protocol is intended for cells that have already undergone fixation, permeabilization, and incubation with primary and secondary antibodies.

Materials:

  • Fixed, permeabilized, and antibody-labeled cells on coverslips or slides

  • This compound stock solution (1 mM in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Washing after Secondary Antibody Incubation: Following incubation with the fluorescently labeled secondary antibody, wash the samples three times for 5 minutes each with PBS to remove unbound antibodies.

  • Preparation of this compound Staining Solution: Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration range of 0.1 µM to 5 µM is recommended. The optimal concentration should be determined empirically.

  • Counterstaining: Add the this compound working solution to the samples, ensuring complete coverage. Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the samples three times for 5 minutes each with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope equipped with filters appropriate for excitation around 550 nm and emission detection between 580-620 nm.

G cluster_prep Sample Preparation cluster_staining Counterstaining cluster_final Final Steps start Fixed and Labeled Cells wash1 Wash with PBS (3x) start->wash1 prepare_stain Prepare this compound Working Solution (0.1-5 µM) stain Incubate with this compound (5-15 min, RT, dark) wash1->stain prepare_stain->stain wash2 Wash with PBS (3x) stain->wash2 mount Mount with Antifade Medium wash2->mount image Image (Ex: ~550nm, Em: ~580-620nm) mount->image

Immunofluorescence counterstaining workflow with this compound.

Data Presentation

CounterstainExcitation Max (nm)Emission Max (nm)Recommended ConcentrationPhotostabilityNotes
This compound ~540-550~580-6000.1 - 5 µM (to be optimized)To be determinedPotential for use in multicolor imaging with blue and green fluorophores.
Propidium Iodide (PI) ~535~6171 - 5 µg/mLModerateBinds to DNA and RNA; requires RNase treatment for specific DNA staining.
Nuclear Fast Red ~510-525~605-620Varies by formulationGoodA common histological stain also used in fluorescence.
DAPI ~358~4610.1 - 1 µg/mLGoodA common blue nuclear counterstain.
Hoechst 33342 ~350~4610.1 - 1 µg/mLGoodA common blue nuclear counterstain suitable for live and fixed cells.

Logical Relationships in Multicolor Immunofluorescence

When designing a multicolor immunofluorescence experiment, it is critical to consider the spectral overlap between the chosen fluorophores to minimize bleed-through. This compound, with its red emission, is theoretically compatible with commonly used blue and green fluorophores.

G DAPI DAPI/Hoechst (Blue Emission) Nucleus Nucleus DAPI->Nucleus Stains FITC FITC/Alexa Fluor 488 (Green Emission) ProteinA Protein A FITC->ProteinA Labels BR181 This compound (Red Emission) BR181->Nucleus Counterstains ProteinB Protein B BR181->ProteinB Potentially labels (if Protein B is anionic)

Compatibility of this compound with other common fluorophores.

Conclusion

This compound presents a promising option as a red counterstain in immunofluorescence assays, offering an alternative to commonly used blue nuclear stains and enabling different multicolor imaging strategies. Its cationic nature suggests a propensity for staining negatively charged structures like the nucleus. However, due to the limited availability of performance data, researchers should conduct thorough validation and optimization for their specific applications. Key parameters to assess include optimal staining concentration, incubation time, and photostability under their imaging conditions. The protocols and information provided herein serve as a foundational guide for the successful integration of this compound into immunofluorescence workflows.

References

Application Notes and Protocols for the Quantitative Analysis of Basic Red 18:1 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic monoazo dye.[1] Its inherent positive charge provides an affinity for negatively charged biomolecules, such as nucleic acids (DNA and RNA), making it a potential fluorescent probe for cellular components like the nucleus and mitochondria.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound fluorescence intensity, aimed at researchers, scientists, and drug development professionals. While specific, experimentally validated photophysical data for this compound is limited in publicly available literature, this guide consolidates known properties and provides generalized protocols based on the characteristics of similar cationic red fluorescent dyes.[1][2]

Photophysical and Chemical Properties of this compound

The utility of a fluorescent probe is defined by its photophysical properties, which dictate its optimal use in fluorescence microscopy and quantitative assays. The key parameters include its absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.

Table 1: Photophysical Data for this compound and Comparable Red Dyes

PropertySymbolValue for this compoundTypical Value (for a red dye)Significance
Maximum Absorption Wavelengthλabs~540–550 nm (in aqueous solutions)[1][2]~550 nm[2]Wavelength of light most strongly absorbed.
Maximum Emission WavelengthλemNot specified~570 nm[2]Wavelength of peak fluorescence emission.
Molar AbsorptivityεNot specified~90,000 M⁻¹cm⁻¹[2]A measure of how strongly the dye absorbs light at a given wavelength.[2]
Fluorescence Quantum YieldΦfNot specified0.58[2]Efficiency of converting absorbed photons into emitted photons.[2]
Fluorescence LifetimeτfNot specified~2-4 nsAverage time the molecule spends in the excited state.

Note: The values for Maximum Emission Wavelength, Molar Absorptivity, and Fluorescence Quantum Yield for this compound are not extensively reported. The typical values provided are for comparable red dyes and should be used as a reference.[2] It is highly recommended to experimentally determine these parameters for specific experimental conditions.

Experimental Protocols

Due to the limited availability of specific, validated protocols for this compound, the following are generalized protocols based on its properties as a cationic red fluorescent dye.[1] Optimization for specific cell types and experimental setups is crucial.

Protocol 1: Determination of Photophysical Properties

Objective: To experimentally determine the key photophysical properties of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO, or aqueous buffer)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental solvent.

  • Absorption Spectrum and Molar Absorptivity:

    • Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.[2]

    • Measure the absorbance of each diluted solution across a spectral range of 400-700 nm.[2]

    • The wavelength with the highest absorbance is the λabs.[2]

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the cuvette path length (typically 1 cm).[2]

  • Fluorescence Emission Spectrum:

    • Using a fluorometer, excite the sample at its λabs.

    • Scan the emission wavelengths to determine the fluorescence spectrum and identify the maximum emission wavelength (λem).

  • Fluorescence Quantum Yield (Relative Method):

    • Use a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G).

    • Measure the integrated fluorescence intensity and absorbance of both the standard and the this compound sample at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

G cluster_prep Solution Preparation cluster_abs Absorption Measurement cluster_fluor Fluorescence Measurement stock Prepare 1 mM Stock Solution (in DMSO) working Prepare Serial Dilutions (in experimental solvent) stock->working spec UV-Vis Spectrophotometer working->spec fluor Fluorometer working->fluor measure_abs Measure Absorbance (400-700 nm) spec->measure_abs calc_eps Determine λabs and Calculate Molar Absorptivity (ε) measure_abs->calc_eps measure_em Measure Emission Spectrum (Excite at λabs) fluor->measure_em det_qyield Determine λem and Calculate Quantum Yield (Φf) measure_em->det_qyield

Workflow for Determining Photophysical Properties.
Protocol 2: Live Cell Staining and Fluorescence Microscopy

Objective: To visualize cellular components using this compound in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~540-550 nm)[1]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.[1]

  • Prepare Staining Solution: Dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed complete cell culture medium. The optimal concentration will vary depending on the cell type and should be determined empirically.[1]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS or complete medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed medium to the cells.

    • Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence.[1]

G start Start: Cultured Cells prep_stain Prepare Staining Solution (20-500 nM this compound) start->prep_stain 1 stain_cells Incubate Cells with Stain (15-30 min, 37°C) prep_stain->stain_cells 2 wash_cells Wash Cells with PBS/Medium (2x) stain_cells->wash_cells 3 image_cells Image with Fluorescence Microscope (Ex: ~540-550 nm) wash_cells->image_cells 4 end End: Acquire Images image_cells->end 5

Workflow for Live Cell Staining and Imaging.
Protocol 3: Quantitative Analysis of Fluorescence Intensity

Objective: To quantify changes in this compound fluorescence intensity in response to experimental treatments.

Materials:

  • Cells stained with this compound (as per Protocol 2)

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition:

    • Acquire images of both control and treated cells using identical microscope settings (e.g., laser power, exposure time, gain).

    • It is critical to avoid pixel saturation.

  • Image Analysis (using ImageJ/Fiji):

    • Open the acquired images.

    • Define Regions of Interest (ROIs) corresponding to the cellular compartments of interest (e.g., nucleus, cytoplasm).

    • For each ROI, measure the mean fluorescence intensity.

    • Correct for background fluorescence by measuring the mean intensity of a background region (an area with no cells) and subtracting it from the ROI measurements.

  • Data Normalization and Statistical Analysis:

    • Normalize the fluorescence intensity of treated cells to that of control cells.

    • Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed changes.

Table 2: Example of Quantitative Fluorescence Intensity Data

TreatmentMean Nuclear Fluorescence Intensity (Corrected)Standard Deviation% Change from Control
Control1500 AU± 120-
Drug A (10 µM)2250 AU± 180+50%
Drug B (5 µM)900 AU± 95-40%

AU = Arbitrary Units

Potential Applications in Research and Drug Development

The cationic nature of this compound suggests its potential use in various applications, including:

  • Cellular Staining: Visualizing the nucleus and mitochondria in live or fixed cells.

  • High-Content Screening: Quantifying changes in nuclear morphology or mitochondrial membrane potential in response to drug candidates.

  • Toxicity Assays: Assessing drug-induced cytotoxicity by monitoring changes in cell membrane integrity and dye uptake.

G cluster_apps Potential Applications BR18 This compound (Cationic Fluorescent Dye) staining Cellular Staining (Nucleus, Mitochondria) BR18->staining interacts with -vely charged biomolecules hcs High-Content Screening (Drug Discovery) staining->hcs enables quantitative image analysis tox Toxicity Assays (Cytotoxicity) hcs->tox can be adapted for

Logical Relationship of this compound Applications.

Conclusion

This compound presents potential as a fluorescent probe for various biological applications, particularly in cellular imaging and screening. However, the lack of comprehensive, validated photophysical data necessitates careful experimental characterization for its quantitative use. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their specific experimental contexts. It is imperative to perform thorough optimization and validation to ensure the reliability and reproducibility of the obtained fluorescence data.

References

Application Notes and Protocols for Multi-Color Imaging using Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1 is a cationic, monoazo fluorescent dye with utility in biological research as a stain for cellular components.[1][2][3] Its positive charge facilitates interaction with negatively charged molecules within cells, such as nucleic acids (DNA and RNA), making it a candidate for visualizing structures like the nucleus and mitochondria.[3] This document provides detailed application notes and protocols for the use of this compound in multi-color imaging experiments, offering guidance to researchers, scientists, and drug development professionals. While specific quantitative data for fluorescence quantum yield and lifetime of this compound are not extensively documented, this guide presents generalized protocols based on its known spectral properties and the common challenges encountered with cationic red dyes in multi-color fluorescence microscopy.[3]

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₉H₂₅Cl₂N₅O₂[4]
Molecular Weight 426.34 g/mol [4]
Dye Class Cationic, Monoazo[1][2]
Appearance Dark red powder
Maximum Absorption (λex) ~540-550 nm[3]
Maximum Emission (λem) ~570 nm[2]
Table 2: Recommended Fluorophore Combinations for Multi-Color Imaging with this compound (Hypothetical)

This table presents a hypothetical combination of fluorophores for a multi-color imaging experiment involving this compound, highlighting potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Spectral Overlap with this compoundRecommended Filter Set
DAPI (for Nuclei) 358461LowBlue Channel (e.g., Ex: 350/50, Em: 460/50)
Alexa Fluor 488 (for Cytoskeleton) 495519Moderate (Emission tail of Alexa Fluor 488 might be detected in the red channel)Green Channel (e.g., Ex: 488/20, Em: 525/50)
This compound (for Mitochondria) ~540-550~570N/ARed Channel (e.g., Ex: 545/30, Em: 610/75)
Alexa Fluor 647 (for Cell Membrane) 650668LowFar-Red Channel (e.g., Ex: 640/30, Em: 690/50)

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol provides a general procedure for staining living cells with this compound. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Live cells in culture

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Prepare a Staining Solution: Dilute the stock solution to a final working concentration of 20-500 nM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.[3]

  • Cell Staining: Replace the existing culture medium with the staining solution containing this compound.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 15-30 minutes.

  • Washing (Optional): Gently wash the cells two to three times with pre-warmed fresh culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation: ~540-550 nm; Emission: ~570 nm).[3] Use the lowest possible excitation power to minimize phototoxicity.

Protocol 2: Fixed-Cell Immunofluorescence with this compound Counterstaining

This protocol describes the use of this compound as a counterstain in a typical immunofluorescence workflow.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • This compound staining solution (as prepared in Protocol 1)

  • Mounting medium

Procedure:

  • Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • This compound Staining: Incubate cells with the this compound staining solution for 15-30 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for each fluorophore.

Mandatory Visualization

G cluster_workflow Live-Cell Imaging Workflow prep Prepare Staining Solution (this compound in medium) stain Incubate Cells (37°C, 15-30 min) prep->stain wash Wash Cells (Optional) stain->wash image Fluorescence Microscopy (Red Channel) wash->image

Caption: Live-cell imaging workflow with this compound.

G cluster_workflow Fixed-Cell Immunofluorescence Workflow fix Fixation (4% PFA) perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (1% BSA) perm->block primary_ab Primary Antibody block->primary_ab secondary_ab Secondary Antibody (e.g., Alexa Fluor 488) primary_ab->secondary_ab br18_stain This compound Staining secondary_ab->br18_stain mount Mounting br18_stain->mount image Multi-Color Imaging mount->image

Caption: Fixed-cell immunofluorescence with this compound.

G cluster_pathway Spectral Bleed-Through in Multi-Color Imaging cluster_green Green Channel cluster_red Red Channel g_ex 488 nm Excitation g_em Green Emission g_ex->g_em g_detect Green Detector g_em->g_detect r_ex 545 nm Excitation r_em Red Emission r_ex->r_em r_em->g_detect Bleed-through r_detect Red Detector r_em->r_detect bleed_through Spectral Overlap

Caption: Spectral bleed-through from red to green channel.

Troubleshooting Spectral Overlap

A significant challenge in multi-color imaging is spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.[1] The broad emission spectrum of red dyes like this compound can sometimes extend into the detection window of the green channel.[1]

Strategies to Minimize Spectral Bleed-Through:

  • Use Narrow Bandpass Filters: Employing a narrower bandpass filter for the green channel can reduce the detection of photons from the red dye's emission tail.[1]

  • Sequential Scanning: On confocal microscopes, acquiring images for each channel sequentially rather than simultaneously can eliminate emission bleed-through.[1] For instance, excite with the 488 nm laser and capture the green channel image first, then excite with a 543/561 nm laser to capture the red channel.[1]

  • Spectral Unmixing: Advanced imaging systems may offer spectral imaging and linear unmixing algorithms to computationally separate overlapping emission signals.[1]

  • Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides a satisfactory signal to minimize bleed-through.[1]

By following these protocols and considering the potential for spectral overlap, researchers can effectively utilize this compound in their multi-color imaging experiments to gain deeper insights into cellular structure and function.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio of Basic Red 18:1 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of Basic Red 18:1 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in research?

A1: this compound is a cationic, monoazo fluorescent dye.[1][2] Its positive charge gives it an affinity for negatively charged molecules within cells, such as nucleic acids (DNA and RNA).[1] Consequently, its primary application in biological research is as a fluorescent stain for cellular components, particularly for visualizing the nucleus and mitochondria.[1]

Q2: What are the key spectral properties of this compound?

A2: this compound has a reported absorption maximum (λmax) in the range of 540–550 nm.[1] For optimal fluorescence, it is crucial to use an excitation source and filter set that are appropriate for this wavelength range.[1]

Q3: Is there specific quantitative data available for the fluorescence quantum yield and lifetime of this compound?

A3: Currently, there is a notable lack of publicly available data on the specific fluorescence quantum yield and lifetime of this compound under various experimental conditions.[1] The fluorescence quantum yield measures the efficiency of photon emission after absorption, while the fluorescence lifetime is the average time the molecule spends in an excited state before returning to the ground state. For many azo dyes, the fluorescence quantum yields can be low.[1] When this data becomes available, it will be invaluable for advanced fluorescence microscopy techniques and for precisely troubleshooting signal-to-noise issues.

Q4: What are the main causes of a low signal-to-noise ratio in fluorescence imaging?

A4: A low signal-to-noise ratio can stem from two primary factors: a weak signal or high background. A weak signal can be due to issues with the fluorophore itself, suboptimal equipment settings, or problems with the sample. High background fluorescence can originate from the sample (autofluorescence), the imaging medium, or the imaging vessel itself.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound and similar cationic red dyes.

ProblemPotential CauseRecommended Solution
Weak or No Signal Suboptimal Dye Concentration: The concentration of this compound may be too low for adequate staining.[1][3][4]Titrate the dye concentration to find the optimal range for your specific cell type and experimental conditions. A starting point for titration could be in the range of 100 nM to 5 µM.[6]
Incompatible Imaging Settings: The excitation and emission filters may not be correctly matched to the spectral properties of this compound.[7]Use a filter set appropriate for red fluorescence, with an excitation wavelength around 540-550 nm.[1] Ensure your microscope's light source and detectors are optimized for these wavelengths.
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[7]Minimize the exposure time and intensity of the excitation light. Use a more photostable formulation if available, or use an anti-fade mounting medium.
Incorrect pH: The fluorescence of some dyes is sensitive to the pH of the surrounding medium.[7]Ensure the pH of your buffer or medium is within the optimal range for your experiment and for maintaining cell health.
Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and staining patterns, leading to reduced signal.[1]Work with a healthy cell population. A co-stain with a viability dye can help distinguish between live and dead cells.
High Background Excessive Dye Concentration: Using too high a concentration of this compound can lead to high, non-specific background staining.[3][4]Optimize the dye concentration through titration to find a balance between strong specific staining and low background.
Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce, contributing to background noise.[4][5]Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different excitation/emission profile or use spectral unmixing techniques if your imaging system allows.
Non-Specific Binding: The dye may bind non-specifically to other cellular components or the coverslip.[3]Include thorough washing steps after staining to remove unbound dye.[3][8] Using a blocking agent may also help reduce non-specific binding.[3]
Contaminated Media or Buffers: Phenol (B47542) red in cell culture media is a known source of background fluorescence.[5]Use phenol red-free media for imaging. Ensure all buffers and solutions are fresh and free of fluorescent contaminants.
Imaging Vessel Fluorescence: Plastic-bottom dishes can exhibit significant fluorescence.[5]Whenever possible, use glass-bottom dishes or coverslips for imaging to minimize background from the vessel.[5]

Experimental Protocols

Protocol 1: Optimizing Staining Concentration of this compound
  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a Staining Solution Series: Dilute the stock solution to a range of final working concentrations (e.g., 20 nM, 50 nM, 100 nM, 200 nM, 500 nM) in pre-warmed, complete cell culture medium. The optimal concentration will be cell-type dependent.[1]

  • Cell Staining: Replace the existing culture medium with the various staining solutions.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer to remove unbound dye.[1]

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for red fluorescence (Excitation: ~540-550 nm).[1]

  • Analysis: Compare the signal intensity and background levels across the different concentrations to determine the optimal staining concentration that provides the best signal-to-noise ratio.

Protocol 2: Assessing and Mitigating Autofluorescence
  • Prepare Samples: Prepare two sets of samples: one stained with this compound according to the optimized protocol and an identical unstained sample.

  • Imaging: Image both the stained and unstained samples using the same imaging parameters (excitation wavelength and intensity, exposure time, detector gain).

  • Analysis: Measure the fluorescence intensity in the relevant cellular compartments in both sets of images. The intensity from the unstained sample represents the level of autofluorescence.

  • Mitigation (if necessary):

    • Background Subtraction: If the autofluorescence is significant and uniform, it can be subtracted from the stained image during image analysis.

    • Alternative Dyes: If autofluorescence is problematic in the red channel, consider using a fluorescent probe with a different spectral profile.

Visualizing Experimental Workflows

experimental_workflow Workflow for Optimizing Signal-to-Noise Ratio cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis & Troubleshooting prep_cells Prepare Healthy Cells stain_cells Stain with this compound (Titrate Concentration) prep_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells set_params Set Imaging Parameters (Excitation, Emission, Exposure) wash_cells->set_params acquire_image Acquire Image set_params->acquire_image eval_snr Evaluate Signal-to-Noise Ratio acquire_image->eval_snr troubleshoot Troubleshoot Low SNR eval_snr->troubleshoot troubleshoot->eval_snr Good SNR optimize Optimize Parameters troubleshoot->optimize Low SNR optimize->stain_cells Adjust Concentration optimize->set_params Adjust Imaging Settings

Caption: A flowchart illustrating the key steps in optimizing the signal-to-noise ratio for this compound fluorescence experiments.

troubleshooting_logic Troubleshooting Logic for Low Signal-to-Noise Ratio cluster_weak_signal Weak Signal Solutions cluster_high_background High Background Solutions start Low Signal-to-Noise Ratio check_signal Is the Signal Weak? start->check_signal check_background Is the Background High? check_signal->check_background No increase_conc Increase Dye Concentration check_signal->increase_conc Yes decrease_conc Decrease Dye Concentration check_background->decrease_conc Yes check_filters Verify Filter Compatibility increase_conc->check_filters reduce_exposure Reduce Photobleaching check_filters->reduce_exposure check_ph Check Buffer pH reduce_exposure->check_ph check_autofluor Assess Autofluorescence decrease_conc->check_autofluor improve_wash Improve Washing Steps check_autofluor->improve_wash use_glass Use Glass-Bottom Dish improve_wash->use_glass

Caption: A decision tree outlining the troubleshooting process for addressing low signal-to-noise ratio with this compound.

References

How to prevent non-specific binding of Basic Red 18:1 in tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 18:1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding of this compound in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding targets in tissue?

This compound is a water-soluble, cationic monoazo dye.[1][2] Due to its permanent positive charge, it primarily binds to anionic (negatively charged) components within tissues through electrostatic interactions.[3] These targets, often referred to as basophilic structures, include nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm.[3]

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound arises from several types of molecular interactions:

  • Ionic Interactions: The primary cause is the electrostatic attraction between the positively charged dye molecules and various negatively charged molecules in the tissue, other than the intended targets.[3][4] Many tissue proteins can exhibit negative charges, leading to background staining.

  • Hydrophobic Interactions: Although less dominant than ionic interactions for this dye, hydrophobic interactions can still contribute to non-specific binding by promoting the association of the dye with nonpolar regions of the tissue.[5]

  • Van der Waals Forces: These are weak, short-range electrostatic interactions that can collectively contribute to the dye adhering to various tissue structures.[5][6]

Q3: How does pH influence the staining pattern of this compound?

The pH of the staining solution is a critical factor that alters the charge of both the dye and the tissue components.[3] At a higher pH, more tissue proteins will be deprotonated and carry a negative charge, leading to increased binding of the cationic this compound and potentially higher background staining.[1] Conversely, lowering the pH can help to increase the specificity of staining for strongly anionic targets like nucleic acids.[1]

Q4: Can non-specific binding be completely eliminated?

While it may not be possible to eliminate all non-specific binding, it can be significantly reduced to a level that does not interfere with the interpretation of your results.[5] This is achieved by optimizing the staining protocol, including the use of blocking agents and adjusting staining conditions.

Troubleshooting Guide: Non-Specific Binding of this compound

This guide provides solutions to common problems related to high background and non-specific staining of this compound.

Problem Potential Cause Recommended Solution
High background staining across the entire tissue section. Staining solution pH is too high, leading to excessive electrostatic attraction.Lower the pH of the staining solution. Start with a neutral pH (7.0) and decrease it incrementally (e.g., to 6.0, 5.0) to find the optimal balance between specific signal and background.[1][7]
Dye concentration is too high.Decrease the concentration of this compound in your staining solution. Try a two-fold or five-fold dilution from your current concentration.[8]
Incubation time is too long.Reduce the incubation time. Monitor the staining progress microscopically to determine the optimal duration.
Non-specific staining in connective tissue or extracellular matrix. Ionic binding to proteoglycans and other charged molecules in the matrix.Increase the ionic strength of the staining buffer by adding a neutral salt like sodium chloride (NaCl).[9] This will compete with the dye for non-specific binding sites. See the table below for recommended concentrations.
Inadequate blocking of non-specific sites.Implement a pre-incubation step with a protein-based blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk.[4][10]
Uneven or patchy background staining. Incomplete deparaffinization or rehydration of the tissue sections.Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and a sufficient number of changes. Thoroughly rehydrate the sections through a graded series of ethanol (B145695) to water.
Tissue sections dried out during the staining procedure.Keep the slides moist throughout the entire staining process. Use a humidity chamber for longer incubation steps.
Quantitative Recommendations for Staining Protocol Optimization
Parameter Typical Starting Range Troubleshooting Action Rationale
pH of Staining Solution 4.5 - 7.0Decrease pHTo increase the protonation of weaker anionic groups in the tissue, thereby reducing their interaction with the cationic dye.[1][7]
Salt Concentration (NaCl) 0.05 M - 0.5 MIncrease ConcentrationTo increase the ionic strength of the buffer, which masks non-specific electrostatic interactions.[9][11]
This compound Concentration 0.1% - 1% (w/v)Decrease ConcentrationTo lower the probability of low-affinity, non-specific binding.[8]
Blocking Agent Concentration 1% - 5% BSA or non-fat dry milkIntroduce or Increase ConcentrationTo saturate non-specific binding sites on the tissue before applying the dye.[10][12]
Incubation Time 5 - 30 minutesDecrease TimeTo minimize the time available for low-affinity, non-specific binding to occur.

Experimental Protocols

Protocol for Blocking Non-Specific Ionic and Hydrophobic Binding

This protocol should be performed after tissue rehydration and before the application of the this compound staining solution.

Materials:

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Bovine Serum Albumin (BSA) or Non-fat Dry Milk

  • Optional: Tween 20

Reagent Preparation:

  • Blocking Buffer: Prepare a 1% (w/v) solution of BSA or non-fat dry milk in PBS or TBS. For a 100 mL solution, dissolve 1 gram of BSA or milk powder in 100 mL of buffer.

  • Optional Wash Buffer: Add Tween 20 to your PBS or TBS to a final concentration of 0.05% (v/v).

Procedure:

  • After deparaffinization and rehydration, wash the tissue sections twice for 5 minutes each in PBS or TBS.

  • Incubate the sections in the prepared blocking buffer for 30-60 minutes at room temperature in a humidity chamber.

  • Gently rinse the sections with PBS or TBS.

  • Proceed with your this compound staining protocol.

Visualizations

Mechanism of Non-Specific Binding

Mechanism of Non-Specific Binding of this compound cluster_dye This compound cluster_tissue Tissue Section dye This compound + target Target Anionic Site (e.g., Nucleic Acid) - dye->target Specific Binding (Electrostatic) nonspecific Non-Specific Anionic Site (e.g., Protein) - dye->nonspecific Non-Specific Binding (Electrostatic)

Caption: Diagram illustrating the specific and non-specific electrostatic binding of cationic this compound.

Troubleshooting Workflow for High Background Staining

Troubleshooting Workflow for High Background Staining start High Background Observed q1 Is the dye concentration optimized? start->q1 sol1 Decrease Dye Concentration q1->sol1 No q2 Is the pH of the staining solution acidic? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower the pH of Staining Solution q2->sol2 No q3 Are you using a blocking step? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Introduce a Protein Blocking Step q3->sol3 No q4 Is there high ionic strength in the buffer? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase Salt Concentration in Buffer q4->sol4 No end_node Optimized Staining q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A step-by-step workflow for troubleshooting high background staining with this compound.

References

Optimizing pH of Basic Red 18:1 staining solution for nuclear staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH of Basic Red 18:1 staining solutions for clear and specific nuclear staining.

Troubleshooting Guide

Question: Why is my nuclear staining with this compound too weak or absent?

Answer:

Weak or absent nuclear staining can be attributed to several factors, primarily related to the pH of the staining solution and the preparation of the tissue.

  • Suboptimal pH of the Staining Solution: this compound is a cationic (positively charged) dye that binds to anionic (negatively charged) components in the cell, such as the phosphate (B84403) groups of nucleic acids in the nucleus. An acidic environment is generally preferable for enhancing this interaction. If the pH of your staining solution is too high (neutral or alkaline), the electrostatic attraction between the dye and the nucleic acids will be weaker, resulting in poor staining. For more selective staining, basic dyes are typically applied as acidic solutions.[1] As the pH increases from 2.5 to 4.5, the staining of nuclei and RNA becomes progressively faster and more intense.[1]

  • Incorrect Staining Solution Preparation: Ensure that the dye is fully dissolved in the solvent. Gentle heating may be necessary to completely dissolve this compound powder.[2]

  • Insufficient Incubation Time: The staining intensity can be adjusted by varying the incubation time.[2] If the staining is too weak, try increasing the duration of the staining step.

  • Fixation Issues: The type of fixative used can impact the staining results. Formalin-fixed, paraffin-embedded tissues are generally compatible with this compound staining.[2]

Question: How can I reduce high background or non-specific cytoplasmic staining?

Answer:

High background staining can obscure nuclear details and is often related to an inappropriate pH of the staining solution.

  • pH of the Staining Solution is Too High: At a neutral or alkaline pH, other cellular components, such as carboxyl groups in proteins, become more ionized and can non-specifically bind the cationic this compound dye, leading to high cytoplasmic staining.[1] At a pH at or above 8, basic dyes tend to stain everything.[1] To increase specificity for the nuclei, it is recommended to use a more acidic staining solution.

  • Overstaining: Excessive incubation time or using a too-concentrated dye solution can lead to non-specific binding. You can adjust the staining intensity by varying the concentration of the working solution and the incubation time.[2]

  • Differentiation Step: If you experience intense overstaining, a brief rinse in an acidified alcohol solution (e.g., 1% HCl in 70% ethanol) can be used to differentiate the stain and remove excess dye.[2] This step should be carefully monitored to prevent complete destaining of the nuclei.[2]

Frequently Asked Questions (FAQs)

Question: What is the principle behind this compound nuclear staining?

Answer:

The mechanism of this compound staining is based on the electrostatic attraction between the positively charged (cationic) dye molecules and the negatively charged (anionic) components within the cell. The nuclei are rich in nucleic acids (DNA and RNA), which contain negatively charged phosphate groups. This compound has a permanent positive charge that allows it to bind to these phosphate groups, resulting in the selective staining of the nucleus.[2]

Question: What is the recommended pH for a this compound staining solution for optimal nuclear staining?

Answer:

For basic dyes like this compound, an acidic pH is generally recommended to enhance nuclear staining.[2] A pH range of 2.5 to 4.5 is ideal, as the phosphate groups of nucleic acids are fully ionized within this range, providing a strong negative charge for the cationic dye to bind to.[1] A common method to achieve this is by adding a small amount of glacial acetic acid to the working staining solution.[2]

Question: How does pH affect the selectivity of this compound for nuclear staining?

Answer:

The pH of the staining solution is a critical factor that influences the selectivity of this compound.

  • Acidic pH (Optimal): In an acidic solution (pH 2.5-4.5), the phosphate groups of nucleic acids in the nucleus are strongly negatively charged, leading to a strong and specific binding of the positively charged this compound dye.

  • Neutral to Alkaline pH (Less Optimal): As the pH increases, other cellular components, such as proteins in the cytoplasm, become more negatively charged. This leads to increased non-specific binding of the dye, resulting in higher background staining and reduced contrast between the nucleus and the cytoplasm.[1]

Data Presentation

The following table summarizes the expected staining results at different pH ranges for this compound.

pH RangeStaining CharacteristicsRationale
< 2.5 Weak or no nuclear stainingPhosphate groups in nucleic acids are not fully ionized, reducing the negative charge available for dye binding.[1]
2.5 - 4.5 Optimal: Strong and selective nuclear staining with low backgroundPhosphate groups of nucleic acids are fully ionized, maximizing electrostatic attraction with the cationic dye.[1]
4.5 - 7.0 Decreased nuclear specificity with some cytoplasmic stainingCarboxyl groups on proteins begin to ionize, leading to some non-specific dye binding in the cytoplasm.[1]
> 7.0 Poor specificity with intense staining of both nucleus and cytoplasmMost cellular components are negatively charged, leading to generalized, non-specific staining.[1]

Experimental Protocols

Preparation of pH-Optimized this compound Staining Solution

  • Prepare a 1% (w/v) Stock Solution:

    • Dissolve 1 gram of this compound powder in 100 mL of distilled water.

    • Gentle heating may be required to ensure the dye is fully dissolved.[2]

  • Prepare a 0.1% (w/v) Working Solution:

    • Dilute 10 mL of the 1% stock solution with 90 mL of distilled water.

  • Adjust the pH:

    • Add 1 mL of glacial acetic acid to the 100 mL of working solution to acidify it.[2] This will enhance the staining of the nuclei.[2]

    • For more precise pH control, you can use a pH meter and adjust with dilute acetic acid or HCl to achieve a pH between 2.5 and 4.5.

General Protocol for Nuclear Staining of Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol (B145695) two times for 2 minutes each.

    • Immerse slides in 95% ethanol two times for 1 minute each.

    • Rinse slides in distilled water.

  • Staining:

    • Immerse slides in the pH-optimized 0.1% this compound working solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Immerse slides in 95% ethanol two times for 1 minute each.

    • Immerse slides in 100% ethanol two times for 2 minutes each.

  • Clearing:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

  • Mounting:

    • Apply a coverslip with a suitable mounting medium.

Expected Results:

  • Nuclei: Red[2]

  • Ribosome-rich cytoplasm: Lighter red to pink[2]

  • Other tissue elements: Unstained or very pale pink[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinize Deparaffinize & Rehydrate Stain Stain with this compound (pH 2.5-4.5) Deparaffinize->Stain Rinse Rinse in Distilled Water Stain->Rinse Dehydrate Dehydrate Rinse->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Experimental workflow for this compound nuclear staining.

ph_effect cluster_ph Staining Solution pH cluster_outcome Staining Outcome low_ph Acidic (pH 2.5-4.5) specific_stain Specific Nuclear Staining low_ph->specific_stain Favors high_ph Alkaline (pH > 7.0) nonspecific_stain Non-specific Staining (Nucleus & Cytoplasm) high_ph->nonspecific_stain Leads to

Caption: Effect of pH on this compound staining specificity.

References

Dealing with Basic Red 18:1 dye aggregation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 18:1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this cationic azo dye in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cationic monoazo dye, appearing as a dark red powder.[1] It is soluble in water, with a reported solubility of 30 g/L at 60 °C.[2][3] Its primary industrial use is in the dyeing and printing of acrylic fabrics.[2] In a research context, its cationic nature allows it to bind to anionic molecules and surfaces, making it useful as a stain or probe in various biological and chemical assays.

Q2: I'm observing precipitate or a change in color intensity in my this compound solution. What is happening?

You are likely observing dye aggregation. Dye molecules, particularly in aqueous solutions, have a tendency to self-associate into dimers, trimers, and higher-order aggregates. This phenomenon is influenced by several factors in your buffer system and can lead to a decrease in monomeric dye concentration, changes in absorbance spectra, and even precipitation.

Q3: What factors in my buffer can cause this compound to aggregate?

Several factors can promote the aggregation of this compound in your buffer:

  • High Dye Concentration: The higher the concentration of the dye, the more likely the molecules are to interact and aggregate.

  • High Ionic Strength: Increased salt concentration in the buffer can shield the electrostatic repulsion between the cationic dye molecules, promoting aggregation.[4][5]

  • pH: The pH of the buffer can influence the surface charge of both the dye and other components in the solution, affecting aggregation. For cationic dyes like this compound, higher pH values can sometimes promote interactions that lead to aggregation.[6]

  • Low Temperature: While counterintuitive, lower temperatures can sometimes decrease the solubility of certain dyes and promote aggregation or precipitation.[1]

  • Buffer Composition: The specific ions in your buffer (e.g., phosphate, citrate) can interact with the dye molecules differently, influencing their stability.

Q4: How can I prevent or reverse the aggregation of this compound?

Several strategies can be employed to prevent or reverse aggregation:

  • Optimize Dye Concentration: Use the lowest concentration of this compound that is effective for your application.

  • Adjust Buffer Conditions: If possible, lower the ionic strength of your buffer. Also, assess the effect of pH on dye stability in your specific system.

  • Use Anti-Aggregation Agents: Incorporating agents like urea (B33335) or polyethylene (B3416737) glycol (PEG) into your buffer can help prevent or break up aggregates.[7][8]

  • Temperature Control: Prepare and use the dye solution at room temperature or slightly warmer, as solubility is known to increase with temperature.[2][3] However, be aware that boiling the dye solution is not recommended.[2][3]

  • Sonication: Brief sonication of the dye solution can sometimes help to break up existing aggregates.

  • Fresh Solutions: Prepare fresh dye solutions before each experiment to minimize the time for aggregation to occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms in the dye solution upon storage. Dye aggregation and precipitation over time.Prepare fresh solutions before use. If storage is necessary, consider filtering the solution after preparation and storing it in the dark. Experiment with adding a low concentration of an anti-aggregation agent like PEG 200.
Inconsistent staining or signal in my assay. Variable amounts of dye aggregation between experiments.Standardize the preparation of your dye solution, including the source of water, buffer components, and preparation temperature. Monitor the absorbance spectrum of the dye solution before each use to check for consistency.
The color of my dye solution looks different than expected (e.g., shifted towards blue or a duller red). Aggregation of the dye. H-type aggregation can cause a blue-shift in the absorbance spectrum.Use UV-Vis spectroscopy to check the absorbance maximum. A shift from the expected maximum for the monomeric form indicates aggregation. Try diluting the solution or adding a disaggregating agent like urea.
The dye is not dissolving completely in my buffer. The concentration is too high for the given buffer conditions (ionic strength, pH, temperature).Try dissolving the dye in a small amount of deionized water first before adding it to your buffer. Gently warm the solution while stirring. Ensure you are not exceeding the solubility limit at the given temperature.

Data Presentation

Table 1: Factors Influencing this compound Aggregation

Factor Effect on Aggregation General Recommendation
Dye Concentration Increases with higher concentrationUse the lowest effective concentration for your assay.
Ionic Strength (Salt Conc.) Generally increases with higher ionic strengthUse buffers with lower salt concentrations where possible.
pH Can increase at higher pH valuesOptimize the pH of your buffer for both your experiment and dye stability.
Temperature Solubility increases with temperature, potentially reducing aggregation.Prepare solutions at room temperature or slightly warmed. Avoid boiling.
Organic Solvents (e.g., Ethanol, DMSO) Can decrease aggregation by disrupting hydrophobic interactions.If compatible with your experiment, adding a small percentage of an organic solvent can improve solubility and reduce aggregation.

Table 2: Common Anti-Aggregation Agents

Agent Mechanism of Action Typical Starting Concentration Considerations
Urea Disrupts water structure and hydrogen bonds, interfering with dye-dye interactions.[9]1-2 MCan denature proteins at higher concentrations.
Polyethylene Glycol (PEG) Can prevent the formation of large dye aggregates through hydrophobic interactions and steric hindrance.[8][10]5-10% (w/v) of low molecular weight PEG (e.g., PEG 200, PEG 400)High molecular weight PEGs can increase viscosity.[8]
Organic Solvents (e.g., Ethanol, Methanol, DMSO) Increase the solubility of the dye and disrupt hydrophobic interactions between dye molecules.1-5% (v/v)Must be compatible with the experimental system (e.g., will not affect cell viability or protein structure).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound dye powder

    • High-purity deionized water

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Weigh out the desired amount of this compound powder to prepare a stock solution (e.g., 1 mg/mL).

    • Add a small volume of deionized water to the powder in a beaker or flask to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining volume of deionized water while stirring continuously with a magnetic stirrer.

    • Gently warm the solution to 30-40°C to aid dissolution, if necessary. Do not boil.[2][3]

    • Once the dye is completely dissolved, allow the solution to cool to room temperature.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any insoluble impurities or initial aggregates.

    • Store the stock solution in a light-protected container at 4°C for short-term storage or in aliquots at -20°C for long-term storage.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

  • Principle: The aggregation of dye molecules leads to changes in their electronic structure, which can be observed as a shift in the maximum absorbance wavelength (λmax) or the appearance of new bands in the UV-Vis spectrum. H-aggregates typically show a blue-shift (to shorter wavelengths), while J-aggregates show a red-shift (to longer wavelengths).[11][12]

  • Procedure:

    • Prepare a fresh dilution of this compound in your experimental buffer to a final concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0).

    • Use the experimental buffer as a blank.

    • Scan the absorbance of the dye solution over a relevant wavelength range (e.g., 400-700 nm).

    • Identify the λmax. For monomeric this compound, this is expected in the red region of the spectrum.

    • A significant shift in the λmax or the appearance of a shoulder or a new peak at a shorter wavelength is indicative of H-aggregation.

    • Compare the spectra of freshly prepared solutions with those that have been stored or are causing issues in your experiments to diagnose aggregation.

Protocol 3: Disaggregation Test with Urea

  • Objective: To determine if an anti-aggregation agent can reverse the aggregation of this compound in your buffer.

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer that shows signs of aggregation (e.g., shifted spectrum, slight turbidity).

    • Measure the UV-Vis spectrum of this solution as a baseline.

    • Prepare a concentrated stock solution of urea (e.g., 8 M) in your experimental buffer.

    • Add the urea stock solution to your aggregated dye solution to achieve a final urea concentration of 1 M, 2 M, and 4 M in separate samples.

    • Incubate the samples at room temperature for 30-60 minutes.

    • Re-measure the UV-Vis spectra of the urea-treated samples.

    • A shift of the λmax back towards the expected monomeric wavelength and a decrease in any aggregation-related peaks indicate successful disaggregation.

Visualizations

cluster_monomer Monomeric Dye in Solution cluster_aggregate Aggregated Dye cluster_factors Factors Promoting Aggregation cluster_prevention Prevention/Reversal M1 Monomer A1 Monomer Monomer M1->A1 Aggregation M2 Monomer M2->A1 M3 Monomer A2 Monomer Monomer Monomer M3->A2 A1->A2 F1 High Concentration F1->M1 F2 High Ionic Strength F2->M2 F3 Sub-optimal pH F3->M3 P1 Add Urea/PEG P1->A1 Disaggregation P2 Optimize Buffer

Caption: Factors influencing this compound aggregation and prevention strategies.

start Start: Inconsistent Results or Precipitate Observed check_spectrum Check UV-Vis Spectrum of Dye Solution start->check_spectrum spectrum_ok Spectrum OK? (Correct λmax) check_spectrum->spectrum_ok prepare_fresh Prepare Fresh Dye Solution spectrum_ok->prepare_fresh No check_buffer Review Buffer Composition (pH, Ionic Strength) spectrum_ok->check_buffer Yes prepare_fresh->check_spectrum modify_buffer Modify Buffer: - Lower Ionic Strength - Adjust pH check_buffer->modify_buffer add_agent Add Anti-Aggregation Agent (Urea/PEG) check_buffer->add_agent retest Retest Assay modify_buffer->retest add_agent->retest problem_solved Problem Solved retest->problem_solved consult Consult Further Technical Support retest->consult cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_disaggregation Disaggregation Test prep1 Weigh Dye Powder prep2 Dissolve in Deionized Water (Gently warm if needed) prep1->prep2 prep3 Filter through 0.22 µm filter prep2->prep3 analysis1 Prepare Dilution in Experimental Buffer prep3->analysis1 analysis2 Measure UV-Vis Spectrum (400-700 nm) analysis1->analysis2 analysis3 Analyze λmax and Spectral Shape analysis2->analysis3 disagg1 Add Urea/PEG to Aggregated Solution analysis2->disagg1 disagg2 Incubate 30-60 min disagg1->disagg2 disagg3 Re-measure UV-Vis Spectrum disagg2->disagg3 disagg4 Compare Spectra to Assess Disaggregation disagg3->disagg4

References

Reducing background fluorescence in Basic Red 18:1 stained samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in samples stained with Basic Red 18:1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain?

This compound is a cationic, monoazo dye with a strong affinity for anionic molecules within tissue samples.[1] Its positive charge allows it to bind electrostatically to negatively charged components, making it effective for staining basophilic structures. These include the nucleus (heterochromatin and nucleolus) and ribosomes in the cytoplasm, which are rich in nucleic acids (DNA and RNA).[1]

Q2: What are the common causes of high background fluorescence when using this compound?

High background fluorescence in this compound stained samples can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from the tissue itself, often from molecules like collagen, elastin, NADH, and lipofuscin.[2][3] Aldehyde-based fixatives like formalin can also induce autofluorescence.[2][4]

  • Non-specific Binding: As a cationic dye, this compound can bind non-specifically to other negatively charged molecules in the tissue, leading to diffuse background staining.[5][6][7]

  • Excess Dye: Insufficient washing can leave unbound dye molecules in the sample, contributing to overall background fluorescence.[5][8]

  • Suboptimal Dye Concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background.[8][9][10]

Q3: How can I determine the source of the background fluorescence in my samples?

To identify the source of the background, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that has gone through all the same processing steps (fixation, permeabilization, etc.) as your stained samples.[3][11] Observing this unstained sample under the microscope will reveal the level of endogenous autofluorescence. If the unstained sample shows minimal fluorescence, the background is likely due to non-specific binding of this compound or residual dye.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

This is often due to tissue autofluorescence or problems with the staining protocol.

start High Background Observed unstained_control Examine Unstained Control start->unstained_control autofluorescence High Autofluorescence? unstained_control->autofluorescence staining_issue Low Autofluorescence autofluorescence->staining_issue No photobleaching Implement Photobleaching autofluorescence->photobleaching Yes concentration Optimize Dye Concentration staining_issue->concentration quenching Use Chemical Quenching (e.g., Sudan Black B) photobleaching->quenching fixation Optimize Fixation Protocol quenching->fixation end_autofluorescence Reduced Background fixation->end_autofluorescence washing Improve Washing Steps concentration->washing blocking Introduce Blocking Step washing->blocking end_staining Reduced Background blocking->end_staining

Caption: Troubleshooting workflow for high background fluorescence.

1. Optimize this compound Concentration

Using an excessive concentration of the dye can lead to high background.[8][9] It is recommended to perform a concentration titration to find the optimal balance between signal and background.

Protocol: this compound Concentration Titration

  • Prepare a range of working solutions: Prepare serial dilutions of the this compound stock solution to achieve a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Stain parallel sections: Use identical tissue sections for each concentration.

  • Incubate: Follow your standard incubation time.

  • Wash: Use a consistent washing protocol for all sections.

  • Mount and Image: Mount the sections and image them using identical microscope settings.

  • Analyze: Compare the signal-to-noise ratio for each concentration and select the one that provides the best specific staining with the lowest background.

2. Enhance Washing Steps

Inadequate washing can leave residual, unbound dye that contributes to background fluorescence.

Protocol: Enhanced Washing Procedure

  • Initial Rinse: After incubation with this compound, briefly rinse the samples in distilled water to remove the bulk of the excess dye.

  • Extended Washes: Wash the samples 2-3 times for 5-10 minutes each in a buffered saline solution, such as Phosphate-Buffered Saline (PBS).[8]

  • Agitation: Gentle agitation during the washing steps can improve the removal of unbound dye.

  • Optional: Acidic Rinse: For overly intense staining, a brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) can help to differentiate the staining and remove excess dye.[1] This step should be carefully monitored to prevent complete destaining.

3. Reduce Autofluorescence

If the unstained control shows significant fluorescence, the issue is likely endogenous autofluorescence.

Protocol: Photobleaching to Reduce Autofluorescence

Photobleaching uses high-intensity light to destroy fluorescent molecules in the tissue before staining.[12]

  • Sample Preparation: Prepare your tissue sections as usual, up to the point of staining.

  • Exposure: Expose the sections to a broad-spectrum, high-intensity light source (e.g., a fluorescent lamp in a light box or an LED array) for several hours.[12][13] The optimal time will need to be determined empirically.

  • Staining: Proceed with your standard this compound staining protocol.

Protocol: Chemical Quenching with Sudan Black B

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[2][6][7]

  • Rehydration: Rehydrate your fixed tissue sections.

  • Sudan Black B Incubation: Incubate the sections in a 0.1% Sudan Black B solution in 70% ethanol (B145695) for 10-20 minutes.

  • Washing: Rinse thoroughly with 70% ethanol to remove excess Sudan Black B, followed by a rinse in PBS.

  • Staining: Proceed with the this compound staining protocol.

Note: Sudan Black B can introduce some fluorescence in the far-red channel, which should be considered in multiplex imaging experiments.[2][6][7]

Issue 2: Granular or Punctate Background Staining

This type of background can be caused by dye precipitation or binding to specific cellular components like lipofuscin.

start Granular Background Observed filter_dye Filter Staining Solution start->filter_dye lipofuscin Check for Lipofuscin Autofluorescence filter_dye->lipofuscin quenching Apply Lipofuscin Quenching (e.g., TrueBlack®) lipofuscin->quenching Present end_point Reduced Granular Background lipofuscin->end_point Absent quenching->end_point

References

Technical Support Center: Managing Spectral Bleed-Through of Basic Red 18:1 into the GFP Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral bleed-through from Basic Red 18:1 into the Green Fluorescent Protein (GFP) channel during fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission of one fluorophore is detected in the optical channel designated for another. This occurs when the emission spectrum of one dye overlaps with the excitation or emission spectrum of a second dye. In the context of this compound and GFP, the emission signal from this compound can "bleed into" the detector intended for GFP, leading to false-positive signals or inaccurate quantification.

Q2: Why does this compound cause spectral bleed-through into the GFP channel?

A2: The primary reason for spectral bleed-through of this compound into the GFP channel is the significant overlap of their spectral properties. While the complete spectral data for this compound is not extensively published, available information on similar red azo dyes suggests an absorption maximum near the excitation peak of common GFP variants like Enhanced GFP (EGFP). For instance, Basic Red 18 has a maximum UV absorption at approximately 484 nm, which is very close to the excitation peak of EGFP (around 488 nm). This proximity means that the light source used to excite GFP will also efficiently excite this compound, leading to its fluorescence emission being captured by the GFP detector.

Q3: What are the consequences of uncorrected spectral bleed-through?

A3: Uncorrected spectral bleed-through can lead to several experimental artifacts, including:

  • False-positive signals: Apparent GFP signal in cells or regions that only contain this compound.

  • Inaccurate colocalization analysis: Misinterpretation of the spatial proximity of molecules labeled with GFP and this compound.

  • Erroneous quantitative data: Overestimation of GFP fluorescence intensity in samples co-labeled with this compound.

Troubleshooting Guides

Issue 1: Apparent GFP Signal in this compound-Only Control

This is a classic sign of spectral bleed-through. To confirm and correct this, follow the steps below.

Experimental Protocol: Single-Color Control Analysis

  • Prepare Single-Color Controls:

    • A sample stained only with your GFP probe.

    • A sample stained only with this compound.

    • An unstained (negative) control sample.

  • Image Acquisition/Flow Cytometry Analysis:

    • GFP-only sample: Acquire images or data using both the GFP and the red channel settings. You should observe a strong signal in the GFP channel and minimal to no signal in the red channel.

    • This compound-only sample: Acquire images or data using both the GFP and the red channel settings. A strong signal will be present in the red channel. If you observe a significant signal in the GFP channel, this confirms bleed-through from this compound.

    • Unstained sample: Acquire images or data using both channel settings to determine the level of autofluorescence.

  • Data Analysis and Correction (Compensation):

    • For Flow Cytometry: Use the single-color controls to calculate a compensation matrix. The flow cytometry software will use this matrix to subtract the contribution of this compound fluorescence from the GFP channel.

    • For Fluorescence Microscopy: Image analysis software (e.g., ImageJ/Fiji, Huygens, or proprietary microscope software) can be used for spectral unmixing or bleed-through correction. This typically involves using the signal from the this compound-only control to calculate the percentage of bleed-through into the GFP channel and then subtracting this percentage from the GFP channel of your co-stained sample.

Issue 2: Overlapping Signals in Co-Stained Samples

When analyzing samples stained with both this compound and GFP, it can be challenging to distinguish true colocalization from spectral bleed-through.

Experimental Protocol: Sequential Imaging

  • Microscope Setup: If your microscope allows, set up sequential scanning.

  • Acquisition Procedure:

    • Scan 1 (GFP): Excite with a laser line optimal for GFP (e.g., 488 nm) and detect the emission in the GFP channel (e.g., 500-550 nm). During this scan, the laser used for this compound should be turned off.

    • Scan 2 (this compound): Excite with a laser line optimal for this compound (e.g., a laser in the green or yellow range, if its excitation spectrum is broad) and detect in the red channel. The GFP excitation laser should be off.

  • Image Merging: The software will then merge the two scans to create a final image with minimized bleed-through.

Data Presentation

Table 1: Spectral Properties of EGFP and Related Red Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Enhanced GFP (EGFP) ~488~509A common variant of Green Fluorescent Protein.[1]
Basic Red 18 ~484 (UV Abs.)Not specifiedThe absorption peak is very close to the excitation of EGFP.
Disperse Red 19 (Azo Dye) 495640A similar red azo dye, providing an indication of potential spectral characteristics.[2]
This compound Not specified>550 (Expected)The exact excitation and emission peaks are not readily available in published literature. The emission is expected to be in the red to far-red region.

Mandatory Visualizations

Spectral_Bleed_Through cluster_GFP GFP Channel cluster_Red18_1 This compound cluster_Detection Detection Channels GFP_Excitation GFP Excitation (~488 nm) GFP_Emission GFP Emission (~509 nm) GFP_Excitation->GFP_Emission Fluorescence Red_Excitation This compound Excitation (~484 nm) GFP_Excitation->Red_Excitation Unwanted Excitation GFP_Detector GFP Detector (e.g., 500-550 nm) GFP_Emission->GFP_Detector Red_Emission This compound Emission (>550 nm) Red_Excitation->Red_Emission Fluorescence Red_Emission->GFP_Detector Spectral Bleed-Through Red_Detector Red Detector (e.g., >570 nm) Red_Emission->Red_Detector

Caption: Spectral overlap causing bleed-through of this compound into the GFP channel.

Troubleshooting_Workflow Start Problem: Suspected Spectral Bleed-Through Single_Color_Controls Prepare Single-Color Controls: 1. GFP-only 2. This compound-only 3. Unstained Start->Single_Color_Controls Sequential_Imaging Alternative Strategy: Sequential Imaging Start->Sequential_Imaging Acquisition Acquire Data/Images for Each Control in Both Channels Single_Color_Controls->Acquisition Analysis Analyze this compound Control in GFP Channel Acquisition->Analysis Decision Is Signal Present? Analysis->Decision Compensation Apply Correction: - Compensation (Flow Cytometry) - Spectral Unmixing (Microscopy) Decision->Compensation Yes End Corrected Data Decision->End No Compensation->End Sequential_Imaging->End

Caption: Workflow for identifying and correcting spectral bleed-through.

References

Technical Support Center: Compensation Strategies for Novel Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with essential information on developing compensation strategies for novel or uncharacterized fluorescent dyes in flow cytometry, using the hypothetical example of Basic Red 18:1. The principles and protocols outlined here are broadly applicable to any new fluorochrome you may wish to incorporate into your multicolor panels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not commonly found in flow cytometry literature?

A1: this compound is a cationic monoazo dye.[1][2] Its positive charge allows it to interact with negatively charged cellular components, suggesting potential for use in cell tracking and other flow cytometry applications.[1] However, as of now, there is limited scientific literature detailing its specific use and spectral properties in flow cytometry.[1] Therefore, it serves as a good example of how to approach the characterization and compensation of a novel dye.

Q2: What is fluorescence spillover and why is compensation necessary?

A2: Fluorescence spillover occurs when the emission spectrum of one fluorochrome overlaps with the detection channel of another. This can lead to false positive signals and inaccurate data. Compensation is a mathematical correction that removes the signal of a specific fluorochrome from all detectors except its primary one, ensuring the accuracy of multicolor flow cytometry data.[3]

Q3: What are the first steps to take when working with a new dye like this compound?

A3: The first and most critical step is to determine the dye's spectral properties: its excitation and emission spectra. This information is fundamental for designing a multicolor panel and establishing a proper compensation matrix. Without knowing which lasers excite the dye and where it emits light, it's impossible to use it accurately in a multicolor experiment.

Q4: Can I use compensation beads for a new dye?

A4: Yes, compensation beads are an excellent choice for setting compensation for a new dye.[4] They provide a bright, consistent positive signal and have the same level of autofluorescence for both positive and negative populations, which is crucial for accurate compensation calculations.[4]

Troubleshooting Guide

This section addresses common issues encountered when setting up compensation for a novel dye.

Problem Possible Cause Suggested Solution
Weak or No Signal 1. Inefficient excitation of the dye by the available lasers. 2. Low dye concentration or insufficient staining. 3. Degradation of the dye.1. Determine the optimal excitation wavelength for the dye and use a laser that closely matches it. 2. Titrate the dye to find the optimal staining concentration. 3. Ensure proper storage of the dye, protected from light and at the recommended temperature.
High Background Staining 1. Non-specific binding of the dye to cells. 2. Excess dye not washed away. 3. High cell death leading to non-specific uptake.1. Include blocking steps in your staining protocol. 2. Optimize wash steps to remove unbound dye. 3. Use a viability dye to exclude dead cells from analysis.
Incorrect Compensation (Over or Under-compensation) 1. Incorrectly prepared single-stain controls. 2. Instability of the tandem dye (if applicable). 3. Differences in autofluorescence between positive and negative control populations.1. Ensure single-stain controls are bright and contain clear positive and negative populations. 2. For tandem dyes, use appropriate tandem-stability buffers. 3. Use compensation beads, as they have uniform autofluorescence.
High Variability in Results 1. Inconsistent instrument settings. 2. Variability in staining protocol. 3. Clogging or issues with the cytometer's fluidics.1. Use standardized instrument settings (e.g., CS&T beads). 2. Follow a consistent, optimized staining protocol. 3. Perform regular cleaning and maintenance of the flow cytometer.

Experimental Protocols

Protocol 1: Determining the Spectral Profile of a Novel Dye

This protocol outlines the steps to characterize the excitation and emission spectra of a new dye like this compound.

Materials:

  • Cells or compensation beads

  • Novel dye (e.g., this compound)

  • Flow cytometer with a spectral analyzer or multiple lasers and detectors

  • Staining buffer (e.g., PBS with 2% FBS)

Methodology:

  • Prepare Single-Stained Samples: Stain a sample of cells or compensation beads with the novel dye at a concentration determined by titration. Prepare an unstained control sample as well.

  • Acquire Data on a Spectral Analyzer: If available, run the single-stained sample on a spectral flow cytometer. The instrument will directly measure the full emission spectrum of the dye when excited by each available laser.

  • Acquire Data on a Conventional Cytometer (if a spectral analyzer is unavailable): a. Run the unstained sample to determine the autofluorescence background. b. Run the single-stained sample and record the signal in all available detectors for each laser. c. The laser that produces the strongest signal is likely the optimal excitation source. d. The detector that shows the highest median fluorescence intensity (MFI) for the positive population is the primary detector for this dye. Note the spillover into other detectors.

  • Analyze the Data: Plot the MFI values for the single-stained sample across all detectors for each laser. This will provide an emission profile for the dye with each laser line.

Protocol 2: Creating a Compensation Matrix with a Novel Dye

This protocol describes how to prepare single-stain controls to calculate the compensation matrix.

Materials:

  • Cells or compensation beads

  • All fluorochrome-conjugated antibodies in your panel, including the novel dye

  • Staining buffer

  • Flow cytometer and analysis software

Methodology:

  • Prepare Single-Stain Controls: For each fluorochrome in your panel (including the novel dye), prepare a separate sample stained with only that single color. You will also need an unstained control.

  • Set Instrument Voltages: Run the single-stained controls to ensure the positive populations are on scale and well-separated from the negative populations. Adjust the photomultiplier tube (PMT) voltages as necessary.

  • Acquire Compensation Data: Record data for each single-stained control, ensuring you collect enough events for both the positive and negative populations.

  • Calculate Compensation: Use the flow cytometry software's automated compensation setup. The software will use the single-stain controls to calculate the spillover values and create a compensation matrix.

  • Review and Fine-Tune: Manually review the calculated compensation matrix. Check for any over or under-compensation by visualizing the data on dot plots. The median of the positive population should be equivalent to the median of the negative population in the spillover channels.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound

This table summarizes the kind of data you would aim to collect from Protocol 1. The values are hypothetical for illustrative purposes.

Laser Excitation (nm)Primary Detector (Bandpass Filter)Spillover into other detectors (Hypothetical %)
488 (Blue)610/20 (PE-Texas Red)575/26 (PE): 15% 695/40 (PerCP): 5%
640 (Red)670/30 (APC)780/60 (APC-R700): 10%

Table 2: Sample Compensation Matrix

This table shows a hypothetical compensation matrix that would be generated from Protocol 2. The values represent the percentage of signal from the fluorochrome in the column that is subtracted from the detector in the row.

FITC PE This compound APC
FITC Detector 1002.50.80.1
PE Detector 25.010015.00.5
This compound Detector 0.58.01003.0
APC Detector 0.00.11.2100

Visualizations

Characterization_Workflow Workflow for Characterizing a Novel Fluorochrome cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Titration Titrate Novel Dye Staining Prepare Single-Stained Controls (Cells or Beads) Titration->Staining Acquire_Unstained Run Unstained Control (Set Baselines) Staining->Acquire_Unstained Unstained Prepare Unstained Control Acquire_Stained Run Single-Stained Control on Spectral or Conventional Cytometer Acquire_Unstained->Acquire_Stained Determine_Excitation Identify Optimal Excitation Laser Acquire_Stained->Determine_Excitation Determine_Emission Identify Primary Emission Detector Determine_Excitation->Determine_Emission Calculate_Spillover Quantify Spillover into other Detectors Determine_Emission->Calculate_Spillover

Caption: Workflow for characterizing a novel fluorochrome.

Compensation_Logic Logic of Fluorescence Compensation cluster_signal Detected Signals cluster_fluorochrome Fluorochrome Emissions cluster_compensation Compensation Calculation Detector_A Detector A Signal Corrected_A Corrected Signal A = Detector A - (%Spillover B * Detector B) Detector_A->Corrected_A Corrected_B Corrected Signal B = Detector B - (%Spillover A * Detector A) Detector_A->Corrected_B Detector_B Detector B Signal Detector_B->Corrected_A Detector_B->Corrected_B Fluoro_A Fluorochrome A (Primary in Detector A) Fluoro_A->Detector_A Primary Emission Fluoro_A->Detector_B Spillover Fluoro_B Fluorochrome B (Primary in Detector B) Fluoro_B->Detector_A Spillover Fluoro_B->Detector_B Primary Emission

Caption: The logic of fluorescence compensation.

References

Effect of different fixatives on Basic Red 18:1 staining performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basic Red 18:1 staining. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their staining protocols and troubleshooting common issues. This compound, a cationic dye, is widely used for the visualization of basophilic structures, such as nuclei and cartilage proteoglycans. The choice of fixative is a critical step that can significantly impact the quality and reproducibility of your staining results. This guide provides a comprehensive overview of the effects of different fixatives on this compound staining performance.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound is a cationic (positively charged) dye that binds to anionic (negatively charged) molecules within tissues. This electrostatic interaction allows it to stain basophilic structures, which are rich in molecules like nucleic acids (in the nucleus) and sulfated glycosaminoglycans (in cartilage).

Q2: Which fixative is generally recommended for this compound staining?

A2: 10% Neutral Buffered Formalin (NBF) is the most commonly used and generally recommended fixative for routine this compound staining, particularly for cartilage.[1] It provides good morphological preservation. However, the optimal fixative can depend on the specific tissue type and the target of interest.

Q3: Can I use alcohol-based fixatives for this compound staining?

A3: Yes, alcohol-based fixatives like 70% ethanol (B145695) can be used. They are known to be advantageous for preserving nucleic acids and can offer good morphological preservation.[2] However, they can also cause tissue shrinkage.[3]

Q4: Is Bouin's solution a suitable fixative for this compound staining?

A4: Bouin's solution can provide excellent preservation of nuclear detail and is compatible with trichrome stains.[4] However, it can make tissues brittle and may not be ideal for immunohistochemistry if you plan to perform it on the same sample.[4] For cartilage staining, it has been found to be a good choice for preserving morphology.

Q5: How can I prevent the loss of proteoglycans from cartilage during processing?

A5: The loss of glycosaminoglycans (GAGs), the molecules stained by this compound in cartilage, can be a significant issue. One study found that including Safranin O (a dye very similar to this compound) in the fixative and decalcification solutions can markedly reduce the loss of GAGs.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on problems related to fixation.

Problem Possible Cause Recommended Solution
Weak or No Staining Loss of target molecules (e.g., proteoglycans) during fixation and processing. Consider adding 0.5% Safranin O to your fixative and decalcification solutions to minimize the loss of glycosaminoglycans.[5][6] Ensure adequate fixation time.
Inappropriate fixative for the target tissue. While 10% NBF is a good starting point, for delicate structures, consider Bouin's solution. For optimal nucleic acid preservation, an alcohol-based fixative might be better.[2][4]
Under-fixation. Ensure the fixative volume is at least 10-20 times the tissue volume and that the fixation time is sufficient for the size of the tissue block.[7]
Uneven Staining Incomplete fixation. Ensure the tissue is fully immersed in the fixative and that the fixation time is adequate for the fixative to penetrate the entire tissue block.
Fixative-induced tissue hardening. Over-fixation, especially with aldehyde fixatives like formalin, can make the tissue hard and impede dye penetration. Reduce fixation time if necessary.[7]
High Background Staining Non-specific binding of the dye. Ensure slides are thoroughly washed after staining to remove excess dye. A brief rinse in a differentiating solution (e.g., 0.05% fast green) can help.
Fixative-induced artifacts. Some fixatives can create artifacts that may non-specifically bind the dye. Ensure proper tissue handling and fixation protocols are followed.[8]
Poor Morphological Preservation Tissue shrinkage or swelling. Alcohol-based fixatives can cause shrinkage, while hypotonic fixatives can cause swelling.[3] Choose a fixative that provides a good balance for your tissue type. 10% NBF is generally a good choice for maintaining morphology.
Tissue brittleness. Prolonged fixation in Bouin's solution can make tissues brittle.[4] Limit fixation time to the recommended duration.

Experimental Protocols

Below are detailed protocols for tissue fixation and subsequent this compound staining.

Fixation Protocols

1. 10% Neutral Buffered Formalin (NBF) Fixation

  • Reagent Preparation:

    • Formaldehyde (37-40% solution): 100 ml

    • Distilled water: 900 ml

    • Sodium phosphate (B84403) monobasic: 4 g

    • Sodium phosphate dibasic (anhydrous): 6.5 g

  • Procedure:

    • Immerse tissue specimens in 10% NBF immediately after collection.

    • The volume of fixative should be 10-20 times the volume of the tissue.

    • Fix for 12-24 hours at room temperature.

    • After fixation, wash the tissue in running tap water.

    • Proceed with tissue processing and paraffin (B1166041) embedding.

2. 70% Ethanol Fixation

  • Reagent Preparation:

    • Ethanol (100%): 70 ml

    • Distilled water: 30 ml

  • Procedure:

    • Immerse tissue specimens in 70% ethanol.

    • Fix for 12-24 hours at room temperature.

    • Proceed with tissue processing and paraffin embedding.

3. Bouin's Solution Fixation

  • Reagent Preparation:

    • Saturated aqueous picric acid: 75 ml

    • Formaldehyde (37-40% solution): 25 ml

    • Glacial acetic acid: 5 ml

  • Procedure:

    • Immerse tissue specimens in Bouin's solution.

    • Fix for 4-18 hours at room temperature.[9]

    • After fixation, wash the tissue in 50% ethanol followed by 70% ethanol to remove the yellow color of the picric acid.[10]

    • Proceed with tissue processing and paraffin embedding.

This compound (Safranin O) Staining Protocol for Paraffin-Embedded Sections

This protocol is suitable for tissues fixed with any of the above methods.

  • Reagents:

    • Weigert's Iron Hematoxylin (B73222)

    • 0.05% Fast Green solution

    • 1% Acetic Acid solution

    • 0.1% this compound (Safranin O) solution

  • Procedure:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.[11]

    • Wash in running tap water for 10 minutes.[11]

    • Counterstain with 0.05% Fast Green solution for 5 minutes.[11]

    • Rinse quickly with 1% acetic acid solution for 10-15 seconds.[11]

    • Stain with 0.1% this compound (Safranin O) solution for 5 minutes.[11]

    • Dehydrate through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[11]

Data Presentation

Table 1: Qualitative Comparison of Fixatives for this compound Staining

Feature10% Neutral Buffered Formalin (NBF)70% EthanolBouin's Solution
Morphological Preservation Good, generally considered the standard.Good, but can cause tissue shrinkage.Excellent for nuclear detail, but can cause brittleness.[4]
Staining Intensity Generally strong and reliable.Can be variable; may require optimization.Can provide crisp nuclear staining.[12]
Background Staining Typically low with proper washing.Can be low.May require thorough washing to remove picric acid.
Preservation of Target Molecules Adequate for proteoglycans, but some loss can occur.[5]Good for nucleic acids.[2]Good for preserving delicate structures.
Ease of Use Simple and widely used.Simple to prepare.Requires more careful handling due to picric acid.

Visualizations

experimental_workflow cluster_fixation Fixation cluster_processing Tissue Processing cluster_staining Staining NBF 10% Neutral Buffered Formalin Dehydration Dehydration (Graded Ethanol) NBF->Dehydration Ethanol 70% Ethanol Ethanol->Dehydration Bouin Bouin's Solution Bouin->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Paraffin Embedding Clearing->Embedding Deparaffinization Deparaffinization & Rehydration Embedding->Deparaffinization Hematoxylin Weigert's Hematoxylin Deparaffinization->Hematoxylin Fast_Green Fast Green Hematoxylin->Fast_Green Safranin_O This compound (Safranin O) Fast_Green->Safranin_O Dehydration_Mounting Dehydration & Mounting Safranin_O->Dehydration_Mounting

Caption: Experimental workflow for tissue fixation and this compound staining.

logical_relationship cluster_input Input cluster_process Process cluster_output Output Tissue Tissue Sample Fixation Fixation Tissue->Fixation Fixative Choice of Fixative Fixative->Fixation Staining Staining Protocol Fixation->Staining Morphology Morphological Preservation Fixation->Morphology Staining_Quality Staining Quality Staining->Staining_Quality Data Reliable Data Staining_Quality->Data Morphology->Data

Caption: Logical relationship between fixative choice and staining outcome.

References

How to differentiate over-staining with Basic Red 18:1 in histology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Basic Red 18:1 for histological staining.

Troubleshooting Guide: Over-staining with this compound

Over-staining is a common issue when working with potent basic dyes like this compound. This guide provides a systematic approach to differentiate and optimize your staining results.

Problem: My tissue sections are too dark, and I cannot distinguish nuclear and cytoplasmic details.

This is a classic sign of over-staining. The goal of differentiation is to selectively remove excess dye, thereby increasing the contrast between different tissue components.

Solution: Differentiate the tissue section using an acidic solution.

The most common and effective method for differentiating basic dyes is the use of an acid alcohol solution. The acidic environment helps to break the electrostatic bonds between the cationic dye and the anionic tissue components, allowing the excess stain to be washed away.

Experimental Protocol: Differentiation with Acid Alcohol

  • Reagent Preparation: Prepare a differentiating solution. Two common options are:

    • Acid Alcohol (HCl): 1% Hydrochloric Acid (HCl) in 70% Ethanol.

    • Acid Alcohol (Acetic Acid): 5% Acetic Acid in 70% Ethanol. Acetic acid is a weaker acid and may offer more controlled differentiation.

  • Differentiation Step: After the this compound staining step and a brief rinse in distilled water, immerse the slides in the prepared acid alcohol solution.

  • Timing is Critical: The immersion time will depend on the thickness of the section, the intensity of the initial stain, and the specific tissue type. It is crucial to monitor the differentiation process microscopically.

    • Start with a very short time (e.g., a few seconds).

    • Quickly rinse the slide in running tap water to stop the differentiation process.

    • Check the staining intensity under a microscope.

    • If the section is still over-stained, repeat the differentiation step for a few more seconds.

Data Presentation: Recommended Starting Parameters for Differentiation

The following table provides starting recommendations for differentiation. These should be optimized for your specific experimental conditions.

Differentiating SolutionConcentrationRecommended Starting TimeNotes
Acid Alcohol (HCl)1% HCl in 70% Ethanol1-5 secondsA strong differentiator, requires careful monitoring.
Acid Alcohol (Acetic Acid)5% Acetic Acid in 70% Ethanol5-15 secondsOffers a more controlled and gentle differentiation.

Mandatory Visualization: Troubleshooting Workflow for Over-staining

G cluster_0 Troubleshooting Over-staining start Over-stained Section differentiate Immerse in Acid Alcohol (e.g., 1% HCl in 70% EtOH) start->differentiate rinse Rinse with Tap Water differentiate->rinse microscopy Microscopic Examination rinse->microscopy optimal Optimal Staining Achieved microscopy->optimal Yes under_differentiated Still Over-stained microscopy->under_differentiated No over_differentiated Too Pale / Washed Out microscopy->over_differentiated If too pale under_differentiated->differentiate Repeat Differentiation (shorter duration) restain Re-stain Section over_differentiated->restain

Troubleshooting workflow for differentiating over-stained sections.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is a cationic (positively charged) dye. In histological staining, it works based on the principle of electrostatic attraction.[1] The positively charged dye molecules bind to anionic (negatively charged) components within the tissue, such as nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm.[1] This results in the characteristic red staining of these structures.

Q2: My staining is uneven across the tissue section. What could be the cause?

Uneven staining can result from several factors:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the aqueous stain from penetrating the tissue evenly. Ensure complete removal of paraffin by using fresh xylene and adequate immersion times.

  • Poor Fixation: Improper or incomplete fixation can lead to variations in tissue permeability and dye uptake. Ensure that the tissue is adequately fixed according to standard protocols.

  • Air Bubbles: Air bubbles trapped on the slide during staining can prevent the dye from reaching the tissue surface.

  • Reagent Carryover: Insufficient rinsing between steps can lead to the contamination of subsequent reagents, affecting their performance.

Q3: Can I use a different method for differentiation besides acid alcohol?

While acid alcohol is the most common and effective method for differentiating basic dyes, other approaches can be considered, though they may be less conventional for this specific application. These include:

  • Differentiation by pH control: Using a buffer solution with a specific pH to control the ionization of tissue components and the dye.

  • Solvent differentiation: Using the solvent in which the dye is dissolved (e.g., water or ethanol) to slowly remove the excess stain. This is generally a much slower and less controlled process.[2]

Q4: How does the pH of the staining solution affect the results with this compound?

The pH of the staining solution can significantly impact the staining intensity. For basic dyes like this compound, a slightly acidic pH is often preferred. Adding a small amount of an acid, such as glacial acetic acid, to the working solution can enhance the staining of nuclei by increasing the net negative charge of the nucleic acids, thereby promoting a stronger electrostatic interaction with the cationic dye.[3]

Q5: Is this compound a progressive or regressive stain?

This compound can be used in both a progressive and a regressive manner.

  • Progressive Staining: In this method, the tissue is stained for a specific period until the desired intensity is reached. The staining process is then stopped. This method requires careful timing to avoid over-staining.

  • Regressive Staining: This involves intentionally over-staining the tissue and then using a differentiating step (as described in the troubleshooting guide) to remove the excess dye until the desired level of detail is achieved. Regressive staining often provides sharper differentiation between tissue components.

Mandatory Visualization: Staining Mechanism of this compound

G cluster_0 Electrostatic Interaction dye This compound (Cationic, +) binding Staining dye->binding attracts tissue Tissue Components (Anionic, -) - Nucleic Acids (PO4³⁻) - Ribosomes tissue->binding attracts

Principle of this compound staining.

Experimental Protocols: Preparation of Staining and Differentiating Solutions

This compound Staining Solution (0.1% w/v)

  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle heating may be necessary to ensure complete dissolution.[3]

  • Working Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. For enhanced nuclear staining, add 1 mL of glacial acetic acid.[3]

Acid Alcohol Differentiating Solution (1% HCl)

  • Add 1 mL of concentrated Hydrochloric Acid (HCl) to 99 mL of 70% Ethanol.

  • Mix thoroughly. Store in a properly labeled, acid-resistant container.

Acid Alcohol Differentiating Solution (5% Acetic Acid)

  • Add 5 mL of glacial Acetic Acid to 95 mL of 70% Ethanol.

  • Mix thoroughly. Store in a properly labeled container.

References

Technical Support Center: Improving the Stability of Basic Red 18:1 in Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Basic Red 18:1, particularly concerning its stability in mounting media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a cationic, monoazo fluorescent dye.[1] Its positive charge gives it an affinity for negatively charged molecules within cells, such as nucleic acids. Therefore, its primary application in biological research is as a fluorescent stain for cellular components.

Q2: What are the key chemical properties of this compound that influence its stability?

This compound is a cationic dye, meaning it carries a positive charge.[1] This property is crucial for its binding to anionic substrates within cells. It is a water-soluble, dark red powder.[2] The color of this compound is due to its azo bond (-N=N-), which is part of its chromophore.[1] The stability of this bond is critical for maintaining the dye's fluorescent properties.

Q3: What factors can negatively impact the stability of this compound in mounting media?

Several factors can lead to the degradation of this compound fluorescence in mounting media:

  • Photobleaching: Like most fluorophores, this compound is susceptible to fading upon exposure to high-intensity light. This process is often irreversible and is a primary cause of signal loss during imaging.[3]

  • pH of the Mounting Medium: The pH of the mounting medium can significantly affect the stability and fluorescence intensity of some dyes. For many common fluorophores, a pH between 8.5 and 9.0 is considered optimal for preventing quenching.[4]

  • Reactive Oxygen Species (ROS): The interaction of the dye with molecular oxygen, particularly when excited by light, can generate reactive oxygen species that chemically degrade the dye molecule.[1]

  • Diffusion into Mounting Media: As a cationic dye, this compound may diffuse from the stained cellular structures into the surrounding aqueous mounting medium over time, leading to a weaker and more diffuse signal.[2][5]

  • Incompatible Mounting Media Components: Certain components in mounting media may not be compatible with this compound, potentially leading to chemical reactions that quench or degrade the dye.

Troubleshooting Guide

This guide addresses common problems encountered during and after the mounting of specimens stained with this compound.

ProblemPotential CauseRecommended Solution
Weak or No Initial Signal Incorrect Staining Protocol: Insufficient dye concentration, incubation time, or improper fixation.Optimize the staining protocol by titrating the dye concentration and adjusting the incubation time. Ensure the fixation method is appropriate for the target and does not interfere with dye binding.
Inappropriate Filter Sets: The microscope's filter sets do not match the excitation and emission spectra of this compound.Use a fluorescence microscope with appropriate filter sets for red fluorescent dyes, such as a TRITC or Texas Red filter set.
Rapid Fading of Fluorescence During Imaging (Photobleaching) High Excitation Light Intensity: Excessive laser power or illumination intensity accelerates photobleaching.Reduce the illumination intensity to the minimum level required for adequate signal detection. Use neutral density filters if necessary.
Prolonged Exposure to Excitation Light: Continuous exposure to the light source leads to rapid signal decay.Minimize the duration of light exposure. Use the microscope's shutter to block the light path when not actively acquiring images. For time-lapse imaging, increase the interval between acquisitions.
Absence of Antifade Reagents: The mounting medium lacks components that protect against photobleaching.Use a commercially available antifade mounting medium or prepare one containing antifade agents like p-phenylenediamine (B122844), propyl gallate, DABCO, or ascorbic acid.[4]
Signal Appears Diffuse or Has High Background Dye Diffusion: The cationic this compound has leached from the tissue into the aqueous mounting medium.[2][5]For long-term storage, consider using a hardening mounting medium to immobilize the dye. Image slides as soon as possible after mounting.
Suboptimal pH of Mounting Medium: The pH is not conducive to stable staining.Use a mounting medium with a pH buffered to a slightly alkaline range (e.g., pH 8.5-9.0), which has been shown to be optimal for many fluorescent dyes.[4]
Autofluorescence: The tissue itself may have endogenous fluorescence that obscures the specific signal.Include an unstained control slide to assess the level of autofluorescence. If significant, consider using a mounting medium containing an antifade reagent that also helps to quench some background fluorescence.
Inconsistent Staining Across the Specimen Uneven Application of Mounting Medium: Air bubbles or an insufficient amount of medium can lead to areas of poor signal.Apply a sufficient drop of mounting medium to the center of the stained area and carefully lower the coverslip at an angle to avoid trapping air bubbles.
Drying Out During Staining: The specimen was allowed to dry out at some point during the staining or mounting process.Keep the specimen hydrated at all stages of the staining and mounting procedure.
Crystallization or Precipitation on the Slide Incompatible Mounting Medium: The mounting medium is not compatible with the final rinse solution used in the staining protocol.Ensure the specimen is properly dehydrated or cleared if using a non-aqueous (permanent) mounting medium. For aqueous mounting media, ensure the final wash is with a compatible buffer (e.g., PBS).
Old or Improperly Stored Mounting Medium: The mounting medium may have degraded over time.Store mounting media according to the manufacturer's instructions, typically protected from light and at a cool temperature. Use fresh mounting medium for critical experiments.

Experimental Protocols

Protocol 1: General Staining Procedure for Cultured Cells with this compound
  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the desired concentration of this compound in PBS for the optimized duration. Protect from light during this step.

  • Washing: Wash the stained cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Invert the coverslip onto a small drop of aqueous antifade mounting medium on a clean microscope slide.

  • Sealing (Optional but Recommended for Long-Term Storage): Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: Image the slides promptly using a fluorescence microscope with the appropriate filter set. For long-term storage, keep the slides in the dark at 4°C.[6] Some researchers also store slides at -20°C for extended periods.[6]

Protocol 2: Preparation of a Simple Aqueous Antifade Mounting Medium

This protocol describes the preparation of a common glycerol-based antifade mounting medium.

Materials:

  • Glycerol (B35011)

  • Phosphate Buffered Saline (PBS), 10X stock

  • Antifade reagent (e.g., p-phenylenediamine, propyl gallate, or DABCO)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 1X PBS (diluted from the 10X stock with deionized water).[4]

  • Add the chosen antifade reagent to the glycerol/PBS mixture at its recommended final concentration (e.g., 0.1-1% for p-phenylenediamine). Caution: p-phenylenediamine is toxic and should be handled with appropriate safety precautions.

  • Stir the solution thoroughly until the antifade reagent is completely dissolved. This may require gentle warming.

  • Adjust the pH of the mounting medium to 8.5-9.0 using a pH meter and small additions of a basic solution (e.g., 0.5 M sodium carbonate/bicarbonate buffer, pH 9.0).[4]

  • Store the final mounting medium in small aliquots at -20°C, protected from light.[4] Thaw an aliquot and keep it at 4°C for short-term use.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_mounting Mounting & Imaging Cell_Culture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Washing_1 Wash (PBS) Fixation->Washing_1 Staining Incubate with this compound Washing_1->Staining Washing_2 Wash (PBS) Staining->Washing_2 Mounting Mount with Antifade Medium Washing_2->Mounting Sealing Seal Coverslip Mounting->Sealing Imaging Fluorescence Microscopy Sealing->Imaging Storage Store at 4°C or -20°C Imaging->Storage

Caption: Experimental workflow for staining and mounting cells with this compound.

Troubleshooting_Logic Start Staining Issue Observed Weak_Signal Is the signal weak or absent? Start->Weak_Signal Rapid_Fading Is the signal fading quickly? Weak_Signal->Rapid_Fading No Check_Protocol Review Staining Protocol (Concentration, Time, Filters) Weak_Signal->Check_Protocol Yes High_Background Is the background high or diffuse? Rapid_Fading->High_Background No Optimize_Imaging Reduce Light Intensity & Exposure Time Rapid_Fading->Optimize_Imaging Yes Check_pH Check Mounting Medium pH (Optimal: 8.5-9.0) High_Background->Check_pH Yes Use_Antifade Use/Check Antifade Mounting Medium Optimize_Imaging->Use_Antifade Check_Autofluorescence Image Unstained Control Check_pH->Check_Autofluorescence Check_Diffusion Consider Hardening Medium Image Promptly Check_Autofluorescence->Check_Diffusion

Caption: A logical workflow for troubleshooting common this compound staining issues.

References

Quenching issues with Basic Red 18:1 fluorescence and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence experiments using Basic Red 18:1. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cationic, red fluorescent dye. Due to its positive charge, it exhibits an affinity for negatively charged molecules within cells, such as nucleic acids (DNA and RNA) and components of mitochondria.[1][2] Its primary application in biological research is as a fluorescent stain for cellular components, particularly for visualizing the nucleus and mitochondria.[2]

Q2: What are the spectral properties of this compound?

This compound has an absorption maximum (λmax) in the range of 540–550 nm.[2] To achieve optimal fluorescence, it is crucial to use an appropriate excitation source and filter set that match this wavelength range.[2]

Q3: Is there data available on the fluorescence quantum yield and lifetime of this compound?

Currently, there is a lack of publicly available data on the specific fluorescence quantum yield and lifetime of this compound under various experimental conditions.[2] The fluorescence quantum yield measures the efficiency of photon emission after absorption, while the fluorescence lifetime is the average time the molecule spends in its excited state. For many related azo dyes, the fluorescence quantum yields can be low.[2]

Troubleshooting Guide: Quenching Issues

Fluorescence quenching is the decrease in fluorescence intensity due to a variety of processes. Here are common quenching issues encountered with this compound and how to resolve them.

Issue 1: Rapid signal loss or photobleaching during imaging.

Q: My fluorescence signal is fading quickly when exposed to excitation light. What is happening and how can I fix it?

A: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[3] It is a common issue in fluorescence microscopy, especially during live-cell imaging or time-lapse experiments.[4]

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[3][5] Neutral density filters can be used to attenuate the excitation light.[4][6]

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light.[5][6] Use the microscope's shutter to block the light path when not acquiring images. For live-cell imaging, consider a "Low Photobleach" mode if available, which only exposes the sample during image acquisition.[3]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[5][6] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[7] For live-cell imaging, specialized, cell-compatible antifade reagents are available.[4]

  • Optimize Imaging Parameters: Carefully plan your experiment to collect only the necessary data. This includes minimizing the total imaging time, the frequency of image acquisition, and the number of z-stack slices.[4]

  • Choose Photostable Dyes: If photobleaching remains a significant problem, consider using newer, more photostable dyes if your experimental design allows for alternatives.[5]

Issue 2: Low or no fluorescence signal, even with a fresh sample.

Q: I have stained my sample with this compound, but the fluorescence is very weak or absent. What could be the cause?

A: Several factors can lead to a poor initial fluorescence signal. These can be broadly categorized as issues with the dye concentration, the experimental buffer, or the health of the cells.

Solutions:

  • Optimize Dye Concentration: The concentration of this compound may be too low for adequate staining or so high that it causes self-quenching.[2][8] It is recommended to perform a concentration titration to find the optimal range for your specific cell type and experimental conditions. A starting point for titration could be in the range of 100 nM to 5 µM.[2]

  • Check pH of the Medium: The fluorescence of many dyes, including those in the rhodamine family, can be pH-sensitive.[9][10] The fluorescence of some red fluorescent probes can be significantly quenched in acidic environments.[11][12] Ensure the pH of your buffer or medium is within the optimal range for this compound. If this is unknown, testing a range of pH values (e.g., 6.5-8.0) is recommended.

  • Assess Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and staining patterns, leading to inconsistent or weak signals.[2] It is important to work with a healthy cell population. Consider co-staining with a viability dye to differentiate between live and dead cells.[2]

  • Verify Filter Sets: Ensure that the excitation and emission filters on your microscope are correctly matched to the spectral properties of this compound (Excitation: ~540-550 nm).[2]

Issue 3: Fluorescence intensity decreases at higher dye concentrations.

Q: I tried increasing the concentration of this compound to get a brighter signal, but the fluorescence actually decreased. Why is this happening?

A: This is likely due to a phenomenon called concentration quenching or self-quenching .[8] At high concentrations, fluorophore molecules can form non-fluorescent dimers or aggregates.[13][14] When an excited fluorophore is in close proximity to another, the energy can be transferred and lost as heat instead of being emitted as light.[15]

Solutions:

  • Perform a Concentration Titration: To avoid self-quenching, it is crucial to determine the optimal concentration of this compound for your experiment. This involves testing a range of concentrations to find the point at which the fluorescence signal is maximized without significant quenching.

  • Ensure Proper Solubilization: Make sure the dye is fully dissolved in your staining solution. Aggregates of the dye can contribute to quenching.

Issue 4: Inconsistent fluorescence signal between experiments or different samples.

Q: I am observing significant variability in the fluorescence intensity of this compound across different experiments and even between samples in the same experiment. What could be causing this?

A: Inconsistent fluorescence can stem from variations in experimental conditions, including the solvent environment and the presence of quenching agents.

Solutions:

  • Control the Solvent Environment: The polarity of the solvent can influence the fluorescence emission of a dye.[16] Using different solvents or even slight variations in the composition of your buffer can lead to changes in fluorescence intensity.[17] Ensure you are using the same, high-purity solvent for all experiments.

  • Identify and Remove Potential Quenchers: Certain molecules in your sample or buffer can act as quenchers. Common collisional quenchers include iodide and acrylamide.[15] Some amines have also been shown to quench the fluorescence of rhodamine dyes.[18] Review the composition of your media and buffers for any potential quenching agents.

  • Maintain Consistent Cell Conditions: As mentioned earlier, cell health and density can impact staining and fluorescence. Strive to maintain consistent cell culture conditions for all experiments.

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration of this compound

This protocol outlines a method to determine the optimal working concentration of this compound to maximize the fluorescence signal while minimizing self-quenching.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium or appropriate buffer

  • Live or fixed cells on a suitable imaging plate or slide

  • Fluorescence microscope with appropriate filter set

Procedure:

  • Prepare a Staining Series: Prepare a series of staining solutions by diluting the this compound stock solution to final concentrations ranging from 100 nM to 5 µM in pre-warmed complete cell culture medium.[2] A suggested series could be: 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, and 5 µM.

  • Cell Staining: Replace the existing culture medium with the different staining solutions.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.

  • Washing (Optional): Gently wash the cells with fresh medium or buffer to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope. It is critical to use the exact same imaging settings (e.g., excitation intensity, exposure time, camera gain) for all concentrations to allow for direct comparison.

  • Analysis: Quantify the mean fluorescence intensity of the stained cells for each concentration. Plot the mean intensity as a function of the dye concentration. The optimal concentration will be the one that gives the highest fluorescence intensity before a plateau or decrease is observed.

Protocol 2: Assessing pH Sensitivity of this compound Fluorescence

This protocol helps to determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution

  • A series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0)

  • Fluorometer or fluorescence microscope

  • Cuvettes or imaging plates

Procedure:

  • Prepare Samples: Prepare a set of solutions with a constant concentration of this compound (use the optimal concentration determined in Protocol 1) in each of the different pH buffers.

  • Fluorescence Measurement:

    • Fluorometer: Measure the fluorescence emission spectrum and intensity for each sample.

    • Microscope: If working with cells, incubate them with the dye in media buffered to the different pH values and image them using consistent settings.

  • Analysis: Plot the fluorescence intensity as a function of pH. This will reveal the optimal pH range for your experiments and indicate if pH fluctuations could be a source of signal variability.

Data Presentation

Table 1: Troubleshooting Summary for Quenching Issues

IssuePotential CauseRecommended Action
Rapid Signal LossPhotobleachingReduce light exposure (intensity and time), use antifade reagents.[3][4][5]
Low/No Initial SignalSuboptimal Dye ConcentrationPerform a concentration titration (e.g., 100 nM - 5 µM).[2]
Incorrect pHTest a range of buffer pH values (e.g., 6.5-8.0).[9][10]
Poor Cell HealthUse healthy cell populations; consider a viability co-stain.[2]
Mismatched FiltersVerify excitation/emission filters match the dye's spectrum.[2]
Decreased Signal at High ConcentrationConcentration QuenchingDetermine optimal concentration via titration; avoid high concentrations.[8][13]
Inconsistent SignalSolvent EffectsUse consistent, high-purity solvents for all experiments.[16]
Presence of QuenchersReview buffer components for potential quenching agents.[15][18]

Table 2: Experimental Parameters for Optimizing this compound Staining

ParameterRecommended Range to TestPurpose
Concentration100 nM - 5 µMMaximize signal, minimize self-quenching.[2]
pH6.5 - 8.0Determine optimal pH for fluorescence.[9][10]
Incubation Time10 - 60 minutesEnsure sufficient uptake of the dye.
Temperature25°C (Room Temp) or 37°COptimize for live or fixed cell staining.

Visualizations

Troubleshooting_Workflow Start Fluorescence Signal Issue IsSignalFading Is the signal fading rapidly during imaging? Start->IsSignalFading IsSignalWeak Is the initial signal weak or absent? IsSignalFading->IsSignalWeak No Photobleaching Photobleaching IsSignalFading->Photobleaching Yes IsSignalDecreasing Does signal decrease at higher concentrations? IsSignalWeak->IsSignalDecreasing No SuboptimalConditions Suboptimal Staining Conditions IsSignalWeak->SuboptimalConditions Yes SelfQuenching Concentration Quenching IsSignalDecreasing->SelfQuenching Yes ReduceExposure Reduce Light Intensity & Exposure Time Photobleaching->ReduceExposure UseAntifade Use Antifade Reagents Photobleaching->UseAntifade TitrateConcentration Titrate Dye Concentration SuboptimalConditions->TitrateConcentration CheckpH Check Buffer pH SuboptimalConditions->CheckpH CheckCellHealth Assess Cell Health SuboptimalConditions->CheckCellHealth OptimizeConcentration Optimize Concentration (Avoid High Levels) SelfQuenching->OptimizeConcentration

Caption: Troubleshooting workflow for common fluorescence quenching issues.

Experimental_Workflow cluster_protocol1 Protocol 1: Concentration Optimization cluster_protocol2 Protocol 2: pH Sensitivity P1_Start Prepare Concentration Series (100nM - 5µM) P1_Stain Stain Cells P1_Start->P1_Stain P1_Incubate Incubate (Protect from Light) P1_Stain->P1_Incubate P1_Image Image all samples with IDENTICAL settings P1_Incubate->P1_Image P1_Analyze Quantify Intensity vs. Concentration P1_Image->P1_Analyze P1_End Determine Optimal Concentration P1_Analyze->P1_End P2_Start Prepare Buffers (pH 6.0 - 8.0) P2_Dye Add Dye at Optimal Concentration P2_Start->P2_Dye P2_Measure Measure Fluorescence (Fluorometer or Microscope) P2_Dye->P2_Measure P2_Analyze Plot Intensity vs. pH P2_Measure->P2_Analyze P2_End Determine Optimal pH Range P2_Analyze->P2_End

References

Validation & Comparative

A Comparative Guide to Basic Red 18:1 and Neutral Red for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability is a cornerstone of modern biological research and drug discovery. The choice of assay can significantly impact experimental outcomes, demanding a thorough understanding of the available tools. This guide provides a detailed comparison of two cationic dyes, the well-established Neutral Red and the textile dye Basic Red 18:1, for use in cell viability and cytotoxicity assays. While Neutral Red is a widely accepted standard, this guide explores the potential utility and considerations for this compound, drawing on its chemical properties and available toxicological data.

Principle of the Assays

Both Neutral Red and this compound are cationic dyes, a chemical characteristic that governs their interaction with viable cells. The underlying principle of these assays is the ability of living cells to actively uptake and sequester these dyes within their acidic lysosomal compartments. In contrast, dead or dying cells with compromised membranes and dissipated transmembrane proton gradients are unable to retain the dyes. The amount of dye extracted from the cells is, therefore, directly proportional to the number of viable cells.

Neutral Red is a eurhodin dye that, at physiological pH, is uncharged and can diffuse across the plasma membrane. Once inside the cell, it becomes protonated and trapped within the acidic environment of the lysosomes.

This compound is a monoazo dye. While primarily used in the textile industry, its cationic nature suggests a potential for a similar mechanism of accumulation within the acidic organelles of viable cells through electrostatic interactions.[1] However, it is crucial to note that its application as a routine cell viability indicator is not as well-documented as Neutral Red and requires further empirical validation.

Performance and Data Comparison

Due to the limited availability of direct comparative studies, this section presents the known characteristics of Neutral Red and the available toxicological data for this compound to infer its potential performance and cytotoxic profile.

ParameterNeutral RedThis compound
Assay Principle Uptake and accumulation in lysosomes of viable cells.Postulated uptake and accumulation in acidic organelles of viable cells due to its cationic nature.
Detection Method Colorimetric (Absorbance at ~540 nm)Colorimetric
Reported Sensitivity HighNot established for cell viability assays.
Established Use Widely used and validated for cell viability and cytotoxicity testing.[2]Primarily used as a textile dye; limited biological application data.
Cytotoxicity Data Low cytotoxicity at typical working concentrations.Toxicological data in aquatic organisms indicate potential cytotoxicity.[3][4][5]

Toxicological Profile of this compound

The following table summarizes available toxicity data for this compound, which is essential for considering its potential impact on experimental systems.

Test OrganismEndpointResult
Tilapia fish (Tilapia mossambica)Mortality30% at 100 ppm, 70% at 200 ppm
---Hematological EffectsDecreased Red Blood Cell count and Hemoglobin levels.[5]

Experimental Protocols

The following are generalized protocols for cell viability assays using Neutral Red and a proposed protocol for this compound based on its properties and similarity to the Neutral Red assay.

Neutral Red Uptake Assay
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose cells to the test compound at various concentrations for the desired duration.

  • Dye Incubation: Remove the treatment medium and add a medium containing Neutral Red (typically 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at approximately 540 nm.

Proposed this compound Viability Assay (Hypothetical)

This proposed protocol is based on the methodology for the Neutral Red assay and requires optimization and validation.

  • Cell Seeding: Plate cells in a 96-well plate and allow for overnight attachment.

  • Compound Treatment: Treat cells with the test compound.

  • Dye Incubation: Remove the treatment medium and add a medium containing an optimized concentration of this compound. Incubation time will need to be determined empirically.

  • Washing: Remove the this compound solution and wash the cells to remove the unbound dye.

  • Dye Extraction: Add a suitable solvent to extract the sequestered dye. The optimal extraction solution may differ from that used for Neutral Red.

  • Quantification: Measure the absorbance at the wavelength of maximum absorbance for this compound.

Visualizing the Workflow and Mechanisms

To aid in the understanding of these assays, the following diagrams illustrate the experimental workflow and the proposed cellular mechanisms.

G Experimental Workflow for a Comparative Viability Assay cluster_setup Experimental Setup cluster_staining Staining cluster_quantification Quantification cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with test compounds cell_seeding->compound_treatment add_nr Add Neutral Red compound_treatment->add_nr Group 1 add_br18 Add this compound compound_treatment->add_br18 Group 2 wash_cells Wash to remove unbound dye add_nr->wash_cells add_br18->wash_cells extract_dye Extract dye from viable cells wash_cells->extract_dye read_absorbance Measure absorbance extract_dye->read_absorbance G Cellular Mechanism of Cationic Dye Uptake cluster_cell Viable Cell membrane Plasma Membrane lysosome Lysosome (Acidic) membrane->lysosome Active Transport & Protonation dye_inside Dye Accumulation dye_outside Cationic Dye (Neutral Red or this compound) dye_outside->membrane Passive Diffusion

References

A Comparative Guide to Nucleic Acid Staining: Basic Red 18:1 vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of nucleic acids is a fundamental technique in molecular biology research. While classic stains like ethidium (B1194527) bromide offer high sensitivity, their mutagenic nature has prompted the search for safer alternatives. This guide provides a detailed comparison of the well-established stain, Methylene Blue, with the lesser-known cationic dye, Basic Red 18:1, for nucleic acid staining applications. This comparison is based on currently available data and theoretical considerations.

Overview of Staining Mechanisms

Both Methylene Blue and this compound are cationic dyes, possessing a net positive charge. This characteristic is central to their interaction with nucleic acids. The phosphate (B84403) backbone of DNA and RNA is negatively charged, leading to an electrostatic attraction with these positively charged dye molecules. This interaction facilitates the visualization of nucleic acid bands in techniques such as agarose (B213101) gel electrophoresis.

Methylene Blue: The primary binding mechanism of Methylene Blue to nucleic acids is understood to be electrostatic.[1] However, some studies suggest that it may also intercalate between the base pairs of the nucleic acid double helix.[1]

This compound: As a monoazo dye, this compound is presumed to bind to nucleic acids primarily through electrostatic interactions.[1] This is due to its permanent positive charge, which is localized on a quaternary ammonium (B1175870) group.[1] It is important to note that the principal application of this compound to date has been in the textile industry, and its use in nucleic acid staining is not well-established.[1]

Performance and Properties: A Comparative Analysis

A direct comparison of the performance of this compound and Methylene Blue for nucleic acid staining is challenging due to the limited availability of experimental data for this compound in this application. The following table summarizes the known properties of Methylene Blue and the theoretical or known properties of this compound.

FeatureThis compoundMethylene Blue
Staining Mechanism Primarily electrostatic interaction.[1]Primarily electrostatic interaction; some evidence of intercalation.[1]
Established Use in Nucleic Acid Staining Not well-established; primarily a textile dye with limited data in biological applications.[1]Well-established as a safer alternative to ethidium bromide.[2][3]
Visualization Visible as a red dye.[1]Visible as a blue dye under white light, eliminating the need for UV transillumination.[1]
Sensitivity Data not available for nucleic acid staining.Generally less sensitive than fluorescent intercalating dyes like ethidium bromide. Detects approximately 25 ng of RNA or DNA per band.[4]
Safety and Toxicity Limited specific data on cytotoxicity and mutagenicity for laboratory use. Some studies on related azo dyes suggest potential toxicity.[5][6]Considered less toxic and non-carcinogenic compared to ethidium bromide.[2]
Compatibility with Downstream Applications Data not available.Does not intercalate as strongly as ethidium bromide, potentially causing less interference with downstream applications like hybridization.[4]
Cost-Effectiveness Information on reagent-grade cost for laboratory use is not readily available.Generally inexpensive and widely available.[1]

Experimental Protocols

Methylene Blue Staining Protocol for Agarose Gels

This protocol is adapted from established methods for staining DNA in agarose gels.[1]

Materials:

  • Staining Solution: 0.025% Methylene Blue in distilled water.

  • Destaining Solution: Distilled water.

  • Agarose gel post-electrophoresis.

  • Staining tray.

  • Shaker (optional).

Procedure:

  • Post-Electrophoresis Staining: After agarose gel electrophoresis is complete, carefully transfer the gel to a clean staining tray.

  • Staining: Submerge the gel in the 0.025% Methylene Blue staining solution. Ensure the volume is sufficient to completely cover the gel.

  • Incubation: Gently agitate the gel in the staining solution for 20-30 minutes at room temperature. A shaker can be used for more uniform staining.[1]

  • Destaining: Pour off the staining solution. This solution can often be reused. Add distilled water to the tray to destain the gel.

  • Incubation for Destaining: Allow the gel to sit in distilled water for 30 minutes or longer with gentle agitation. For a clearer background, change the water 2-3 times.[1]

  • Visualization: The DNA bands will appear as blue bands against a lighter blue or clear background. The gel can be visualized using a white light box or by placing it on a white surface.[1]

Proposed (Theoretical) this compound Staining Protocol

Please Note: The following protocol is theoretical, based on the properties of this compound as a cationic dye. Optimization for specific applications would be required.

Materials:

  • Stock Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water.

  • Working Staining Solution (0.1% w/v): Dilute the stock solution 1:10 in distilled water.

  • Destaining Solution: Distilled water.

  • Agarose gel post-electrophoresis.

  • Staining tray.

  • Shaker (optional).

Procedure:

  • Post-Electrophoresis Staining: After running the agarose gel, transfer it to a clean staining tray.

  • Staining: Submerge the gel in the working staining solution.

  • Incubation: Gently agitate the gel for 15-30 minutes at room temperature.

  • Destaining: Pour off the staining solution and rinse the gel with distilled water.

  • Incubation for Destaining: Destain with distilled water, changing the water several times until the background is clear and the bands are visible.

  • Visualization: Visualize the red-stained nucleic acid bands under white light.

Visualizing the Interaction and Workflow

Nucleic Acid Staining Mechanism cluster_dyes Cationic Dyes This compound This compound Nucleic Acid Negatively Charged Phosphate Backbone This compound->Nucleic Acid Electrostatic Attraction Methylene Blue Methylene Blue Methylene Blue->Nucleic Acid Electrostatic Attraction & Potential Intercalation

Caption: Interaction of cationic dyes with nucleic acids.

General Staining Workflow Start Start Electrophoresis Electrophoresis Start->Electrophoresis Staining Staining Electrophoresis->Staining Destaining Destaining Staining->Destaining Visualization Visualization Destaining->Visualization End End Visualization->End

Caption: Post-electrophoresis staining workflow.

Conclusion

Methylene Blue stands as a well-documented, safer, and cost-effective alternative to ethidium bromide for the routine visualization of nucleic acids. Its primary advantages are its low toxicity and the ability to visualize bands using visible light, which enhances laboratory safety.[1][7]

This compound, based on its chemical properties as a cationic dye, holds theoretical potential for nucleic acid staining.[1] However, the current lack of specific experimental data, established protocols for this application, and a comprehensive safety profile in a research laboratory context makes its use speculative.[1] Further research is necessary to validate its efficacy, sensitivity, and safety for nucleic acid staining before it can be considered a practical alternative to established dyes like Methylene Blue.

References

A Comparative Guide to the Photostability of Basic Red 18:1 and Rhodamine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photostability of two commonly used red dyes: Basic Red 18:1, a cationic monoazo dye, and Rhodamine B, a xanthene dye. Understanding the photostability of these dyes is critical for applications in research, diagnostics, and drug development, where light-induced degradation can significantly impact experimental outcomes and product efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of the experimental workflow.

Executive Summary

Both this compound and Rhodamine B are essential dyes in various scientific fields. While both exhibit good lightfastness, their inherent chemical structures as an azo dye and a xanthene dye, respectively, lead to different photostability characteristics. Direct, quantitative comparisons of their photodegradation under identical conditions are limited in publicly available literature. However, by collating available data on their lightfastness and photodegradation kinetics, this guide offers a comparative overview to inform the selection of the appropriate dye for specific applications.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and photostability data for this compound and Rhodamine B based on available literature. It is important to note that a direct comparison of photodegradation kinetics is challenging due to the lack of studies conducted under identical experimental conditions.

PropertyThis compoundRhodamine B
Chemical Class Cationic Monoazo DyeXanthene Dye
CAS Number 12271-12-481-88-9
Molecular Formula C₂₁H₂₉Cl₂N₅O₃C₂₈H₃₁ClN₂O₃
Molecular Weight 470.4 g/mol 479.02 g/mol
Appearance Dark red powderRed to violet powder
Solubility Water-solubleSoluble in water and alcohol
Lightfastness (on Textiles) Good (Rating of 5-7 on a scale of 1-8)Generally reported as having good lightfastness
Photodegradation Kinetics Follows pseudo-first-order kinetics (in the presence of photocatalysts)Follows pseudo-first-order kinetics (in various conditions)
Photodegradation Rate Constant (k) Not readily available for intrinsic photodecomposition.Varies significantly with experimental conditions (e.g., 0.029 min⁻¹ in one photocatalytic study).[1]
Photodegradation Quantum Yield (Φ) Not readily available.Reported values vary (e.g., 0.31 in water).

Note: The lightfastness of dyes can be influenced by the substrate to which they are applied, the dye concentration, and the presence of other substances. The photodegradation rate constants are highly dependent on the experimental setup, including the light source, intensity, and the presence of any catalysts.

Experimental Protocols

To provide a framework for the direct comparative assessment of the photostability of this compound and Rhodamine B, a generalized experimental protocol based on standardized methods such as ISO 105-B02 and AATCC Test Method 16 is outlined below.[2][3][4][5][6][7][8]

Objective: To quantitatively compare the rate of photodegradation of this compound and Rhodamine B in an aqueous solution under controlled irradiation.

Materials:

  • This compound

  • Rhodamine B

  • High-purity water (e.g., Milli-Q or equivalent)

  • Quartz cuvettes

  • Calibrated light source (e.g., Xenon arc lamp with filters to simulate sunlight)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bars

  • Aluminum foil

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and Rhodamine B in high-purity water at a concentration of 1 mM.

    • From the stock solutions, prepare working solutions of each dye at a concentration that yields an absorbance value between 0.8 and 1.2 at their respective absorption maxima (λmax).

  • Experimental Setup:

    • Transfer a known volume of the working solution of one of the dyes into a quartz cuvette.

    • Place a small magnetic stir bar in the cuvette for continuous mixing during the experiment.

    • Position the cuvette in a temperature-controlled sample holder within the irradiation chamber of the Xenon arc lamp.

  • Dark Control:

    • Prepare an identical sample in a separate quartz cuvette.

    • Wrap the cuvette completely in aluminum foil to shield it from light. This sample will serve as the dark control to account for any degradation that is not light-induced.

  • Irradiation:

    • Expose the sample to the light from the Xenon arc lamp. The light intensity and spectral distribution should be monitored and maintained at a constant level throughout the experiment.

  • Data Collection:

    • At regular time intervals (e.g., every 15 or 30 minutes), briefly interrupt the irradiation and record the full UV-Vis absorbance spectrum of the sample.

    • Continue the irradiation and data collection for a period sufficient to observe a significant decrease in the absorbance of the dye.

    • At the end of the experiment, record the UV-Vis spectrum of the dark control sample.

  • Data Analysis:

    • For each time point, determine the absorbance of the dye at its λmax.

    • Calculate the concentration of the dye at each time point using the Beer-Lambert law.

    • Plot the natural logarithm of the concentration (ln[C]) versus irradiation time.

    • If the plot is linear, the photodegradation follows first-order kinetics. The negative of the slope of this line will be the photodegradation rate constant (k).

    • The photodegradation quantum yield (Φ) can be determined if the photon flux of the light source is known.

  • Repeat:

    • Repeat the entire procedure for the other dye under identical experimental conditions.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the comparative photostability assessment of this compound and Rhodamine B.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comparison Comparison prep_stock Prepare Stock Solutions (this compound & Rhodamine B) prep_work Prepare Working Solutions prep_stock->prep_work setup Experimental Setup (Quartz Cuvette, Stirrer) prep_work->setup dark_control Prepare Dark Control setup->dark_control irradiation Irradiation (Xenon Arc Lamp) setup->irradiation data_collection Data Collection (UV-Vis Spectroscopy at time intervals) irradiation->data_collection plot Plot ln[Concentration] vs. Time data_collection->plot kinetics Determine Rate Constant (k) plot->kinetics quantum_yield Calculate Quantum Yield (Φ) kinetics->quantum_yield compare Compare Photostability (k and Φ values) kinetics->compare quantum_yield->compare

Experimental workflow for photostability comparison.

Conclusion

The selection of a dye for a specific application should be based on a thorough understanding of its photostability under the relevant experimental conditions. This compound, as a monoazo dye, and Rhodamine B, a xanthene dye, exhibit distinct photochemical behaviors. While both are considered to have good lightfastness, Rhodamine B is generally perceived as being more robust for applications requiring high photostability, such as fluorescence microscopy. However, for applications in textile dyeing, this compound demonstrates excellent performance. To make a definitive choice, researchers are encouraged to perform direct comparative studies using a standardized protocol as outlined in this guide. This will ensure the selection of the most appropriate dye, leading to more reliable and reproducible experimental results.

References

A Comparative Guide to Dead Cell Staining: Basic Red 18:1 versus Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of live and dead cells is a cornerstone of cellular analysis. This guide provides a detailed comparison of two fluorescent dyes used for dead cell identification: the well-established Propidium Iodide (PI) and the lesser-known Basic Red 18:1.

This comparison delves into their spectral properties, mechanisms of action, and experimental protocols, supported by available data to offer an objective overview of their performance in dead cell staining applications.

At a Glance: Key Performance Characteristics

PropertyThis compoundPropidium Iodide (PI)
Excitation Maximum (Bound) ~540-550 nm[1][2]~535 nm[3][4]
Emission Maximum (Bound) ~570 nm[2]~617 nm[3][4]
Staining Principle Electrostatic interaction with anionic molecules (e.g., nucleic acids)[1]Intercalation into double-stranded DNA and RNA[4]
Cell Permeability Membrane impermeantMembrane impermeant[3]
Primary Application Histological staining of basophilic structures, potential for dead cell staining[1]Dead cell identification in flow cytometry and fluorescence microscopy[3]
Fixability Information not readily availableNot suitable for fixation prior to staining[5]

Mechanism of Staining: A Tale of Two Interactions

The fundamental difference between this compound and Propidium Iodide lies in their mode of interaction with cellular components. This dictates their specificity and potential applications.

Propidium Iodide (PI) is a well-characterized intercalating agent. It is a fluorescent molecule that is unable to cross the intact plasma membrane of live cells. In dead or dying cells, where membrane integrity is compromised, PI enters the cell and binds to double-stranded DNA and RNA by inserting itself between the base pairs. This intercalation leads to a significant enhancement of its fluorescence, making dead cells easily distinguishable by their bright red fluorescence.[3][4]

This compound , on the other hand, is a cationic monoazo dye. Its staining mechanism is based on electrostatic attraction. The positively charged dye molecule binds to negatively charged (anionic) components within the cell.[1] In the context of dead cells with permeable membranes, this compound can enter and interact with the abundant anionic molecules of the nucleus, such as the phosphate (B84403) groups of DNA and RNA, leading to their staining.[1] This property also makes it effective for staining other basophilic structures.

cluster_0 Propidium Iodide (PI) Staining Mechanism LiveCell_PI Live Cell (Intact Membrane) DeadCell_PI Dead Cell (Compromised Membrane) PI_in PI PI_out PI PI_out->LiveCell_PI Cannot Penetrate PI_out->DeadCell_PI Enters Cell DNA_PI DNA PI_in->DNA_PI Intercalates Fluorescence_PI Red Fluorescence DNA_PI->Fluorescence_PI Emits

Propidium Iodide Staining Mechanism

cluster_1 This compound Staining Mechanism LiveCell_BR Live Cell (Intact Membrane) DeadCell_BR Dead Cell (Compromised Membrane) BR_in This compound BR_out This compound BR_out->LiveCell_BR Cannot Penetrate BR_out->DeadCell_BR Enters Cell Anionic Anionic Molecules (e.g., DNA, RNA) BR_in->Anionic Electrostatic Interaction Staining_BR Red Staining Anionic->Staining_BR Results in

This compound Staining Mechanism

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results. While extensive protocols for Propidium Iodide are readily available, those for this compound in the context of fluorescent dead cell staining are less established.

Propidium Iodide Staining for Flow Cytometry

This protocol is a standard procedure for identifying dead cells in a suspension for flow cytometric analysis.

Materials:

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • Cell suspension

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend the cell pellet in cold PBS to a concentration of 1 x 10^6 cells/mL.

  • Add Propidium Iodide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubate for 5-15 minutes on ice, protected from light.[6]

  • Analyze the cells by flow cytometry without washing. Dead cells will exhibit red fluorescence.

This compound Staining for Histology (as a potential basis for fluorescence microscopy)

The following is a general protocol for histological staining with this compound, which could be adapted for fluorescence microscopy of dead cells.[1] Optimization for specific cell types and applications is necessary.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Fixed or unfixed cells on a slide

Procedure:

  • Prepare a 1% (w/v) stock solution: Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be necessary.[1]

  • Prepare a 0.1% (w/v) working solution: Dilute 10 mL of the stock solution with 90 mL of distilled water. Add 1 mL of glacial acetic acid.[1]

  • Apply the working solution to the cells and incubate for a predetermined time (optimization required).

  • Wash with distilled water to remove excess stain.

  • Mount and visualize using a fluorescence microscope with appropriate filters.

cluster_2 General Dead Cell Staining Workflow Start Start with Cell Population (Live and Dead Cells) AddDye Add Membrane-Impermeant Fluorescent Dye Start->AddDye Incubate Incubate AddDye->Incubate Visualize Visualize using Fluorescence Microscopy or Flow Cytometry Incubate->Visualize Result Dead cells fluoresce, Live cells do not. Visualize->Result

General Dead Cell Staining Workflow

Concluding Remarks

Propidium Iodide remains the gold standard for dead cell staining due to its well-understood mechanism, established protocols, and extensive validation in a wide range of applications, particularly flow cytometry. Its bright fluorescence upon DNA intercalation provides a clear and robust signal for identifying cells with compromised membranes.

This compound presents a potential alternative, with its mechanism of electrostatic interaction offering a different approach to staining dead cells. Its primary documented use is in histology for staining basophilic structures. While its fluorescent properties suggest its utility in dead cell identification, further research is required to establish optimized protocols, validate its performance against established dyes like PI, and fully characterize its spectral properties in a cellular context. For researchers exploring novel staining techniques or facing specific experimental constraints where PI may not be suitable, this compound could be a candidate for investigation, albeit with the need for significant in-house validation.

For routine and reliable dead cell exclusion, Propidium Iodide is the recommended choice based on the current body of scientific literature and commercially available, validated protocols.

References

A Comparative Performance Analysis: Basic Red 18:1 vs. BODIPY Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of the cationic azo dye, Basic Red 18:1, and the well-established class of BODIPY dyes, represented here by the popular BODIPY FL. This document aims to furnish an objective evaluation of their performance characteristics, supported by experimental data and detailed methodologies, to facilitate informed decisions in probe selection for various research applications.

Quantitative Comparison of Photophysical Properties

The efficacy of a fluorescent dye is primarily dictated by its photophysical parameters. The following table summarizes the key performance indicators for this compound and BODIPY FL.

PropertyThis compoundBODIPY FLSignificance
Excitation Maximum (λex) ~540-550 nm[1]~503 nm[2]Wavelength of light most effectively absorbed by the dye.
Emission Maximum (λem) Not specified in literature~512 nm[2]Wavelength of peak fluorescence emission.
Molar Extinction Coefficient (ε) Not specified in literature>80,000 cm⁻¹M⁻¹[2]A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate greater light absorption.
Fluorescence Quantum Yield (Φf) Not specified in literature~0.90 in Methanol[2]The efficiency of converting absorbed photons into emitted fluorescent photons. A value closer to 1 indicates higher brightness.
Photostability Generally lower for azo dyesHigh[3][4]The ability of the dye to resist photochemical degradation and maintain its fluorescence upon prolonged light exposure.

Performance Overview

BODIPY FL emerges as a high-performance fluorophore characterized by its exceptional brightness and photostability. Its high molar extinction coefficient and near-perfect quantum yield translate to a strong fluorescent signal, making it ideal for applications requiring high sensitivity.[2][3] Furthermore, the general class of BODIPY dyes is renowned for its robust photostability, a critical attribute for imaging experiments that involve extended or repeated light exposure.[3][4]

This compound , as a cationic monoazo dye, finds its primary utility as a stain for cellular components, leveraging its positive charge to interact with negatively charged molecules like nucleic acids.[1] While specific photophysical data is scarce, azo dyes, in general, tend to exhibit lower photostability compared to more structurally rigid fluorophores like BODIPYs.[5][6] The lack of readily available quantum yield and molar extinction coefficient data for this compound makes a direct quantitative comparison challenging. However, based on the general properties of its chemical class, it is anticipated to be a less bright and less stable fluorescent probe compared to BODIPY FL.

Experimental Protocols

To ensure reproducible and reliable data, standardized experimental protocols are essential for characterizing fluorescent dyes. Below are detailed methodologies for determining key photophysical parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Spectrophotometer Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (typically with a 1 cm path length).

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance spectrum of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample under investigation. For BODIPY FL, a common standard is Fluorescein (B123965) in 0.1 M NaOH (Φf = 0.92). For this compound, a red-emitting standard like Rhodamine 6G in ethanol (B145695) (Φf ≈ 0.95) would be suitable.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (m_x / m_st) * (η_x² / η_st²) where Φst is the quantum yield of the standard, m_x and m_st are the slopes of the linear fits for the sample and standard, respectively, and η is the refractive index of the solvent.

Evaluation of Photostability (Photobleaching Assay)

Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy. The dye can be in solution or used to stain cells or tissues.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp) and filter sets for the dye being tested.

    • Mount the sample on the microscope stage.

  • Image Acquisition:

    • Acquire an initial image of the fluorescent sample using a low laser power or short exposure time to minimize initial photobleaching.

    • Continuously illuminate a defined region of interest (ROI) with a higher, constant laser power.

    • Acquire a time-lapse series of images of the ROI at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay provides a quantitative measure of the dye's photostability. A slower decay rate indicates higher photostability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye.

G cluster_prep Sample Preparation prep_dye Prepare Dye Stock Solution prep_dilutions Prepare Serial Dilutions prep_dye->prep_dilutions photo_acq Time-lapse Imaging Under Illumination prep_dye->photo_acq For Photostability abs_spec Measure Absorbance Spectra (UV-Vis) prep_dilutions->abs_spec For ε & Φf fluor_spec Measure Fluorescence Spectra prep_dilutions->fluor_spec For Φf calc_eps Calculate Molar Extinction Coefficient abs_spec->calc_eps calc_qy Calculate Quantum Yield abs_spec->calc_qy fluor_spec->calc_qy calc_photo Analyze Photobleaching Rate photo_acq->calc_photo

Caption: Workflow for characterizing fluorescent dye properties.

Conclusion

Based on the available data, BODIPY FL demonstrates significantly superior photophysical properties compared to the general characteristics of azo dyes like this compound. Its high molar extinction coefficient, exceptional quantum yield, and robust photostability make it a highly reliable and sensitive fluorescent probe for a wide range of research applications, particularly in fluorescence microscopy and quantitative imaging.

While this compound may serve as a suitable stain for specific cellular components due to its cationic nature, its utility as a high-performance fluorescent probe is likely limited by its anticipated lower brightness and photostability. Researchers requiring high sensitivity, quantitative accuracy, and resistance to photobleaching in their fluorescence-based experiments would find BODIPY dyes to be a more advantageous choice. Further experimental characterization of this compound is necessary to provide a more definitive quantitative comparison.

References

Is Basic Red 18:1 a viable alternative to traditional Gram staining counterstains?

Author: BenchChem Technical Support Team. Date: December 2025

In the field of microbiology, the Gram stain remains a fundamental yet critical differential staining technique for bacterial identification. The choice of a counterstain is pivotal for the accurate visualization of Gram-negative bacteria. While safranin and carbol fuchsin have long been the standards, this guide explores the viability of Basic Red 18:1, a cationic monoazo dye, as a potential alternative. This comparison provides an objective analysis of its chemical properties and hypothetical performance against traditional counterstains, supported by available data and detailed experimental protocols.

Overview of Gram Staining Counterstains

Gram staining differentiates bacteria based on the structural differences in their cell walls. Gram-positive bacteria, with their thick peptidoglycan layer, retain the primary crystal violet stain. In contrast, Gram-negative bacteria, which have a thinner peptidoglycan layer and an outer lipopolysaccharide membrane, are decolorized and subsequently stained by a counterstain. An effective counterstain must reliably bind to and color Gram-negative cells without impacting the crystal violet staining of Gram-positive cells.

Chemical and Physical Properties: A Comparative Look

An understanding of the chemical and physical properties of these dyes is essential to evaluate their potential performance as counterstains. This compound, like safranin and carbol fuchsin, is a cationic dye, carrying a positive charge that facilitates its binding to negatively charged components of the bacterial cell wall.[1][2]

PropertyThis compoundSafranin OCarbol Fuchsin
C.I. Name 110855024042510 (Basic Fuchsin)
Chemical Class MonoazoAzineTriarylmethane
Molecular Formula C₂₁H₂₉Cl₂N₅O₃C₂₀H₁₉ClN₄Mixture with Phenol
Molecular Weight 470.4 g/mol 350.84 g/mol Variable
Color Dark RedRed/PinkRed/Purple
Solubility Water SolubleSoluble in Water and Ethanol (B145695)Soluble in Ethanol and Phenol

Performance and Experimental Data

This compound's primary binding mechanism is through electrostatic interactions, owing to a permanent positive charge on its quaternary ammonium (B1175870) group.[1] This is analogous to how traditional counterstains work. A study on the antimicrobial properties of various dyes demonstrated that C.I. This compound was effective against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in vitro, indicating its ability to interact with bacterial cells.

In the absence of direct experimental data for Gram staining, a hypothetical protocol for the use of this compound has been developed based on standard Gram staining procedures.

Experimental Protocols

Below are detailed protocols for the Gram stain procedure using traditional counterstains, followed by a proposed protocol for this compound.

Traditional Gram Staining Protocol (Safranin)
  • Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix by passing it through a flame three times.[3]

  • Primary Staining: Flood the smear with crystal violet solution and let it stand for 1 minute.[4]

  • Rinsing: Gently rinse the slide with water for a maximum of 5 seconds.[3]

  • Mordant Application: Cover the smear with Gram's iodine solution for 1 minute.[4]

  • Rinsing: Rinse the slide with water.

  • Decolorization: Decolorize with 95% ethanol or an acetone-alcohol mixture for 10-20 seconds, or until the solvent runs clear.[5]

  • Rinsing: Immediately rinse with water to stop the decolorization process.

  • Counterstaining: Flood the smear with safranin solution for 1 minute.[4]

  • Rinsing and Drying: Rinse with water, blot dry, and observe under a microscope.

Traditional Gram Staining Protocol (Carbol Fuchsin)

The protocol is identical to the safranin method, with the substitution of dilute carbol fuchsin for safranin in the counterstaining step. Carbol fuchsin is sometimes preferred as it can more intensely stain some Gram-negative bacteria.[6]

Proposed Gram Staining Protocol (this compound)

This proposed protocol is based on the properties of this compound and may require optimization.

  • Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix.

  • Primary Staining: Flood the smear with crystal violet solution and let it stand for 1 minute.

  • Rinsing: Gently rinse the slide with water.

  • Mordant Application: Cover the smear with Gram's iodine solution for 1 minute.

  • Rinsing: Rinse the slide with water.

  • Decolorization: Decolorize with 95% ethanol or an acetone-alcohol mixture for 10-20 seconds.

  • Rinsing: Immediately rinse with water.

  • Counterstaining: Flood the smear with a 0.1% to 1% aqueous solution of this compound for 1 minute.

  • Rinsing and Drying: Rinse with water, blot dry, and observe under a microscope.

Visualizing the Process

To better understand the experimental workflow and the logical basis of Gram staining, the following diagrams are provided.

Gram_Stain_Workflow cluster_staining Staining Steps cluster_results Results Smear Bacterial Smear (Heat-Fixed) CrystalViolet Crystal Violet (1 min) Smear->CrystalViolet Primary Stain Iodine Gram's Iodine (1 min) CrystalViolet->Iodine Mordant Decolorizer Decolorizer (e.g., Ethanol) Iodine->Decolorizer Decolorization Counterstain Counterstain (e.g., Safranin) Decolorizer->Counterstain Loses CV-I complex GramPositive Gram-Positive (Purple) Decolorizer->GramPositive Retains CV-I complex GramNegative Gram-Negative (Red/Pink) Counterstain->GramNegative Stains decolorized cells

Caption: Workflow of the Gram staining procedure.

Staining_Mechanism cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium gp_cell Thick Peptidoglycan Layer cv_complex_gp Crystal Violet-Iodine Complex Trapped gp_cell->cv_complex_gp decolorizer_gp Decolorizer (Dehydrates Peptidoglycan) cv_complex_gp->decolorizer_gp result_gp Remains Purple decolorizer_gp->result_gp gn_cell Thin Peptidoglycan Layer + Outer Membrane cv_complex_gn Crystal Violet-Iodine Complex Loosely Held gn_cell->cv_complex_gn decolorizer_gn Decolorizer (Dissolves Outer Membrane) cv_complex_gn->decolorizer_gn counterstain_gn Counterstain Applied decolorizer_gn->counterstain_gn result_gn Stains Red/Pink counterstain_gn->result_gn

Caption: Mechanism of differential Gram staining.

Conclusion

Based on its chemical properties as a cationic dye, this compound presents a theoretical potential as a viable alternative to traditional Gram staining counterstains. Its interaction with bacterial cells has been noted in antimicrobial studies. However, without direct experimental validation of its performance in the Gram stain procedure, its efficacy, optimal concentration, and staining time remain to be determined. Further research and comparative studies are necessary to fully evaluate this compound as a reliable counterstain for routine microbiological diagnostics. Researchers are encouraged to use the proposed protocol as a starting point for their own investigations into this promising alternative.

References

Navigating Multicolor Immunofluorescence: A Comparative Guide to Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complexities of multicolor immunofluorescence (IF), the choice of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Basic Red 18:1, a cationic monoazo dye, against commonly used red fluorophores, with a focus on its potential for cross-reactivity in multicolor IF panels.

This compound is traditionally utilized in histology for staining basophilic structures due to its strong affinity for anionic molecules like nucleic acids.[1] Its vibrant red color and straightforward staining mechanism, based on electrostatic interactions, make it an intriguing candidate for broader applications.[1][2] However, its utility in multicolor immunofluorescence, where specificity is key, requires careful consideration of its potential for non-specific binding and spectral overlap.

Performance Comparison: this compound vs. Standard Red Fluorophores

To objectively assess the suitability of this compound for multicolor IF, a comparison with established red fluorophores is necessary. The following table summarizes key properties and potential performance characteristics.

FeatureThis compoundAlexa Fluor 594Texas Red
Chemical Class Cationic Monoazo Dye[1][2]Sulfonated Xanthene DyeSulfonated Rhodamine Dye
Excitation Max (λex) ~540-550 nm[1]~590 nm~595 nm
Emission Max (λem) Not Experimentally Determined (Estimated in the red spectrum)[2]~617 nm~615 nm
Quantum Yield Not ReportedHighHigh
Photostability Not ReportedHighModerate
Primary Advantage Strong staining of basophilic structures[1]Bright and photostableBright, large Stokes shift
Potential Cross-Reactivity High potential for non-specific binding to negatively charged molecules (e.g., DNA, RNA, extracellular matrix).[1]Low non-specific bindingModerate non-specific binding
Spectral Overlap Potential for bleed-through into far-red channels depending on its emission spectrum.Well-characterized spectrum, manageable overlap.Broader emission spectrum can lead to more significant bleed-through.

Understanding the Potential for Cross-Reactivity

The primary concern with using this compound in multicolor IF is its inherent cationic nature.[1][2] This property, advantageous for histological staining, can be a significant drawback in antibody-based assays, leading to two main forms of cross-reactivity:

  • Non-Specific Binding: this compound's positive charge will cause it to bind to negatively charged components within cells and tissues, such as the nucleus and ribosomes, independent of antibody targeting.[1] This can result in high background fluorescence, obscuring the specific signal from your target of interest.

  • Spectral Bleed-through: As with any fluorophore, if the emission spectrum of this compound overlaps with the excitation or emission spectra of other fluorophores in the panel, it can lead to "bleed-through" or "crosstalk," where the signal from one fluorophore is detected in another's channel.[3] Careful selection of fluorochromes with minimal spectral overlap is critical in any multicolor experiment.[3][4]

Experimental Protocols

To properly evaluate the cross-reactivity of this compound in your specific multicolor immunofluorescence panel, a rigorous experimental approach is required.

Experimental Protocol: Evaluating Non-Specific Binding of this compound

Objective: To determine the extent of non-specific binding of this compound in the absence of primary and secondary antibodies.

Materials:

  • Paraffin-embedded tissue sections or cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)[5]

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)[5]

  • This compound working solution (0.1% w/v)[1]

  • Mounting medium with DAPI

Procedure:

  • Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate to water.

  • Fixation: Fix cells or tissues as per your standard protocol (e.g., 4% paraformaldehyde for 10 minutes).[5]

  • Permeabilization: If staining intracellular targets, permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.[5]

  • Blocking: Block non-specific sites by incubating with 5% BSA in PBS for 1 hour at room temperature.[5]

  • Staining: Incubate the sample with the 0.1% this compound working solution for 10 minutes.

  • Washing: Wash thoroughly three times with PBS for 5 minutes each.

  • Counterstain and Mount: Mount with a DAPI-containing mounting medium.

  • Imaging: Acquire images using appropriate filter sets for DAPI and the red channel.

Expected Results: High signal in the red channel, particularly in the nucleus and cytoplasm, would indicate significant non-specific binding.

Experimental Protocol: Assessing Spectral Bleed-through of this compound in a Multicolor Panel

Objective: To assess the spectral bleed-through of this compound into other fluorescence channels when used in combination with other fluorophores.

Materials:

  • All materials from the previous protocol.

  • Your complete multicolor immunofluorescence panel (primary and secondary antibodies conjugated to other fluorophores, e.g., Alexa Fluor 488, Alexa Fluor 647).

Procedure:

  • Prepare four sets of samples:

    • Sample A (Single Stain): Stain with your complete panel, but only include the primary and secondary antibodies for the green channel (e.g., Alexa Fluor 488).

    • Sample B (this compound only): Stain only with this compound as described in the previous protocol.

    • Sample C (Far-Red only): Stain with your complete panel, but only include the primary and secondary antibodies for the far-red channel (e.g., Alexa Fluor 647).

    • Sample D (Full Panel): Stain with your complete multicolor panel, including this compound as a counterstain.

  • Imaging: For each sample, acquire images in all channels (DAPI, green, red, far-red).

  • Analysis:

    • In Sample A, check for any signal in the red and far-red channels.

    • In Sample B, check for any signal in the green and far-red channels.

    • In Sample C, check for any signal in the green and red channels.

    • Compare the signal intensity in each channel of Sample D with the single-stain controls.

Expected Results: Significant signal from this compound (Sample B) in the green or far-red channels indicates spectral bleed-through.

Visualizing Key Concepts and Workflows

To further clarify the principles and procedures discussed, the following diagrams have been generated using Graphviz.

cluster_fluorophores Spectral Overlap This compound This compound Alexa Fluor 647 Alexa Fluor 647 This compound->Alexa Fluor 647 Potential Bleed-through Alexa Fluor 488 Alexa Fluor 488 Alexa Fluor 488->this compound Potential Bleed-through

Caption: Potential spectral overlap between this compound and other common fluorophores.

start Start: Sample Preparation fix_perm Fixation & Permeabilization start->fix_perm block Blocking fix_perm->block stain Stain with this compound block->stain wash Wash stain->wash mount Mount with DAPI wash->mount image Image Acquisition mount->image analyze Analyze Non-Specific Binding image->analyze

Caption: Workflow for evaluating the non-specific binding of this compound.

cluster_interaction Mechanism of Non-Specific Binding BR18 This compound (+) DNA_RNA Nucleic Acids (-) (Nucleus, Ribosomes) BR18->DNA_RNA Electrostatic Attraction ECM Extracellular Matrix (-) (e.g., Proteoglycans) BR18->ECM Electrostatic Attraction

Caption: Electrostatic attraction leading to non-specific binding of this compound.

Conclusion

While this compound presents an interesting option for histological staining, its application in multicolor immunofluorescence requires caution. The high potential for non-specific binding due to its cationic nature can introduce significant background noise, potentially confounding results. Researchers considering this compound for multicolor IF should perform thorough validation experiments, as outlined in this guide, to assess its suitability for their specific application and panel. For most multicolor immunofluorescence applications, well-characterized and validated fluorophores with low non-specific binding properties remain the more reliable choice.

References

Validating Quantitative Image Analysis: A Comparative Guide to Basic Red 18:1 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reproducible quantitative image analysis, the choice of staining method is paramount. This guide provides a comprehensive comparison of Basic Red 18:1, a cationic monoazo dye, with established histological and fluorescence staining techniques. By presenting available experimental data, detailed protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their specific quantitative imaging needs.

Introduction to Quantitative Image Analysis and the Role of Staining

Quantitative image analysis in life sciences involves the extraction of objective numerical data from microscopic images. This approach is critical in various research and development stages, from fundamental cell biology to preclinical and clinical studies, as it minimizes the subjectivity inherent in qualitative assessments. The accuracy and reliability of quantitative data are fundamentally dependent on the quality of the upstream sample preparation and, most critically, the staining method employed. An ideal stain for quantitative analysis should exhibit high specificity, a strong and linear correlation between stain intensity and the concentration of the target molecule, high signal-to-noise ratio, and photostability.

This compound - A Cationic Dye for Staining Basophilic Structures

This compound is a cationic dye that binds to anionic molecules within cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm.[1] This electrostatic interaction results in the red staining of these basophilic structures. Its fluorescent properties, with a maximum absorption between 540-550 nm, also allow for its use in fluorescence microscopy.[1] While promising for its simplicity and broad applicability to cellular components, comprehensive quantitative performance data for this compound in imaging applications is not widely available in the public domain.[1]

Established Alternatives for Quantitative Image Analysis

Two of the most well-established methods for staining tissues for quantitative analysis are Hematoxylin and Eosin (H&E) staining and Immunohistochemistry (IHC). Additionally, a wide array of fluorescent dyes are routinely used for quantitative fluorescence microscopy.

  • Hematoxylin and Eosin (H&E) Staining: This is the most common staining method in histology, providing a broad overview of tissue morphology. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue, while eosin, an acidic dye, stains basic structures like the cytoplasm and extracellular matrix pink.[2] Quantitative analysis of H&E stained slides is well-established and can be used to measure morphological features and, to some extent, staining intensity.[3]

  • Immunohistochemistry (IHC): IHC utilizes antibodies to specifically target proteins of interest within a tissue section. The antibody is linked to an enzyme that catalyzes a color-producing reaction, allowing for the visualization and quantification of the target protein's expression and localization. IHC offers high specificity, but quantification can be complex and requires careful validation.

  • Fluorescent Dyes: A vast selection of fluorescent dyes is available for quantitative imaging. These dyes can be conjugated to antibodies (immunofluorescence) or used to stain specific cellular components (e.g., DAPI for nuclei, MitoTracker for mitochondria). Fluorescence microscopy offers high sensitivity and the ability to perform multiplex imaging (staining for multiple targets simultaneously). Quantitative fluorescence imaging relies on parameters like fluorescence intensity, which can be correlated with the concentration of the labeled molecule.

Quantitative Performance Comparison

The following table summarizes the available and inferred quantitative performance characteristics of this compound compared to established staining methods. It is important to note the limited publicly available quantitative data for this compound.[1]

FeatureThis compoundHematoxylin & Eosin (H&E)Immunohistochemistry (IHC)Fluorescent Dyes
Specificity Low (Binds to all anionic molecules)Low (General morphology)High (Antigen-specific)Variable (Target-specific)
Signal-to-Noise Ratio (SNR) Data not publicly available. As a brightfield stain, likely lower than fluorescence.ModerateHighVery High
Linearity Data not publicly available.Non-linear relationship between stain concentration and optical density.Semi-quantitative, can be linear within a certain range with careful optimization.Generally linear over a wide dynamic range.
Photostability Data not publicly available for microscopy applications.Very high (stable for years).High (DAB chromogen is very stable).Variable (dependent on the specific fluorophore).
Multiplexing Capability Limited (single color).Limited (two colors).Possible with multiple antibodies and different chromogens.High (multiple fluorophores with distinct spectra can be used).
Ease of Use Simple staining protocol.Well-established, routine protocol.More complex, multi-step protocol requiring optimization.Protocol varies with the dye and application.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative image analysis. Below are representative protocols for this compound, H&E, and a general immunofluorescence staining procedure.

This compound Staining Protocol (Histology)

This proposed protocol is a general guideline and may require optimization for specific tissue types.

Reagents:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (B145695) (various concentrations)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining: Immerse slides in a 0.1% (w/v) this compound solution containing 1% (v/v) glacial acetic acid for 5-10 minutes.

  • Rinsing: Briefly rinse in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through a graded series of ethanol.

  • Clearing: Clear in xylene or a xylene substitute.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Red

  • Ribosome-rich cytoplasm: Lighter red to pink

Hematoxylin and Eosin (H&E) Staining Protocol

This is a standard protocol for H&E staining of paraffin-embedded tissue sections.

Reagents:

  • Harris Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Ammonia (B1221849) water or Scott's tap water substitute

  • Ethanol (various concentrations)

  • Xylene

Procedure:

  • Deparaffinization and Rehydration: As described for this compound.

  • Hematoxylin Staining: Immerse in Harris Hematoxylin for 5-15 minutes.

  • Rinsing: Rinse in running tap water.

  • Differentiation: Briefly dip in acid alcohol to remove excess stain.

  • Bluing: Rinse in running tap water and then immerse in ammonia water or Scott's tap water substitute until sections turn blue.

  • Rinsing: Rinse in running tap water.

  • Eosin Staining: Immerse in Eosin Y solution for 1-3 minutes.

  • Dehydration, Clearing, and Mounting: As described for this compound.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm and other acidophilic structures: Shades of pink/red

General Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Reagents:

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium with antifade

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips and fix with fixation buffer.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution.

  • Washing: Wash with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

  • Washing: Wash with PBS.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Visualization of Workflows and Concepts

To facilitate understanding, the following diagrams illustrate key workflows and concepts in quantitative image analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Image Acquisition cluster_analysis Quantitative Analysis Tissue_Collection Tissue Collection Fixation Fixation Tissue_Collection->Fixation Embedding Embedding & Sectioning Fixation->Embedding Staining_Method Staining (this compound, H&E, IHC, or Fluorescence) Embedding->Staining_Method Microscopy Microscopy Staining_Method->Microscopy Image_Capture Digital Image Capture Microscopy->Image_Capture Image_Processing Image Processing (e.g., background subtraction, segmentation) Image_Capture->Image_Processing Feature_Extraction Feature Extraction (e.g., intensity, area, count) Image_Processing->Feature_Extraction Data_Analysis Statistical Analysis Feature_Extraction->Data_Analysis

Caption: Experimental workflow for quantitative image analysis.

staining_principle cluster_basic_red This compound Staining cluster_he H&E Staining cluster_if Immunofluorescence BasicRed This compound (Cationic Dye) Anionic Anionic Cellular Components (e.g., DNA, RNA, Ribosomes) BasicRed->Anionic Electrostatic Interaction Hematoxylin Hematoxylin (Basic Dye) Acidic_Comp Acidic Components (e.g., Nucleus) Hematoxylin->Acidic_Comp Binds to Eosin Eosin (Acidic Dye) Basic_Comp Basic Components (e.g., Cytoplasm) Eosin->Basic_Comp Binds to PrimaryAb Primary Antibody Antigen Target Antigen PrimaryAb->Antigen Specific Binding SecondaryAb Fluorescently-labeled Secondary Antibody SecondaryAb->PrimaryAb Binds to

Caption: Principles of different staining methods.

Conclusion and Recommendations

The validation of quantitative image analysis is a multi-faceted process where the choice of stain plays a pivotal role. This compound offers a simple and cost-effective method for staining basophilic structures. However, the current lack of comprehensive, publicly available data on its quantitative performance characteristics, such as signal-to-noise ratio, linearity, and photostability, necessitates caution when considering it for rigorous quantitative applications.

For researchers requiring high specificity and well-validated quantitative readouts, established methods like IHC and quantitative fluorescence microscopy remain the gold standard. H&E staining continues to be an invaluable tool for morphological context and can be subjected to quantitative analysis for certain parameters.

Recommendations for researchers considering this compound for quantitative image analysis:

  • Internal Validation: It is crucial to perform in-house validation experiments to determine the key performance characteristics of this compound for your specific application and imaging system. This should include assessing the linearity of the staining intensity with known concentrations of target molecules (if possible), determining the signal-to-noise ratio, and evaluating its photostability under your imaging conditions.

  • Comparative Studies: Whenever possible, compare the results obtained with this compound to those from a well-established method on the same samples to benchmark its performance.

  • Careful Optimization: The provided protocol for this compound is a starting point. Optimization of dye concentration, staining time, and differentiation steps will be necessary to achieve consistent and reproducible results.

By carefully considering the principles of quantitative image analysis and the characteristics of different staining methods, researchers can enhance the reliability and impact of their imaging-based studies.

References

A Comparative Guide to Nuclear Stains: Basic Red 18:1 versus DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular nuclei is a cornerstone of effective experimentation. The choice of a nuclear stain can significantly impact the quality and reliability of fluorescence microscopy data. This guide provides a detailed comparison of the novel cationic dye, Basic Red 18:1, with the widely established nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI). This objective analysis, supported by available experimental data and protocols, aims to inform the selection of the most appropriate reagent for your specific research needs.

At a Glance: Key Performance Indicators

FeatureThis compoundDAPI
Staining Principle Electrostatic interaction with negatively charged nucleic acids.[1]Binds to A-T rich regions in the minor groove of DNA.[2][3][4]
Reported Color Red[1]Blue[4][5]
Excitation Max. ~540-550 nm[1]~358 nm (bound to dsDNA)[4][6]
Emission Max. Not explicitly defined for nuclear staining, likely in the red spectrum.~461 nm (bound to dsDNA)[4][6]
Cell Permeability Theoretically permeable due to cationic nature, but requires experimental validation.Permeable in fixed cells; less permeable in live cells, often requiring higher concentrations.[2][4][7]
Toxicity Data on cytotoxicity in cell culture is limited. Some azo dyes have potential for cytotoxicity.Low toxicity at typical working concentrations for fixed cells.[7] Can be toxic to live cells at higher concentrations.[4]
Photostability Data not widely available.Generally considered photostable, but can undergo photoconversion under UV excitation.[8][9]

Staining Mechanisms: A Tale of Two Interactions

The fundamental difference between this compound and DAPI lies in their mode of interaction with nuclear material.

This compound , a cationic monoazo dye, operates on the principle of electrostatic attraction. The permanent positive charge on the dye molecule is drawn to the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA).[1] This results in an accumulation of the dye in areas of high nucleic acid concentration, primarily the cell nucleus.

cluster_cell Cell cluster_nucleus Nucleus DNA Negatively Charged DNA/RNA BasicRed This compound (Cationic Dye) BasicRed->DNA Electrostatic Attraction

Staining mechanism of this compound.

DAPI , on the other hand, exhibits a more specific binding mechanism. It preferentially intercalates into the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[2][3][4] This specificity for DNA makes it a highly selective nuclear stain.

cluster_cell Cell cluster_nucleus Nucleus DNA A-T Rich Regions in DNA Minor Groove DAPI DAPI DAPI->DNA Specific Binding

Staining mechanism of DAPI.

Experimental Protocols

Proposed Protocol for this compound Staining (Histology)

This protocol is adapted from proposed methods for staining basophilic structures and may require optimization for specific cell types and applications.[1]

  • Reagent Preparation:

    • Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be necessary.

    • Working Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. For potentially enhanced nuclear staining, add 1 mL of glacial acetic acid.[1]

  • Staining Procedure for Fixed Cells/Tissues:

    • Deparaffinize and rehydrate tissue sections if necessary.

    • Incubate with the working staining solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • (Optional) Differentiate with a brief rinse in acidified alcohol (e.g., 1% HCl in 70% ethanol) to remove excess stain.[1]

    • Rinse in water, dehydrate, clear, and mount.

Standard Protocol for DAPI Staining (Fixed Cells)

This is a widely used protocol for staining the nuclei of fixed cells.[2][5]

  • Reagent Preparation:

    • Stock Solution (e.g., 1 mg/mL): Dissolve DAPI in deionized water or dimethylformamide (DMF).

    • Working Solution (0.1-1 µg/mL): Dilute the stock solution in phosphate-buffered saline (PBS).

  • Staining Procedure for Fixed Cells:

    • Fix and permeabilize cells using a standard protocol (e.g., with paraformaldehyde and Triton X-100).

    • Wash cells with PBS.

    • Incubate with DAPI working solution for 1-5 minutes at room temperature, protected from light.[7]

    • Rinse the cells several times with PBS to remove unbound dye.

    • Mount with an antifade mounting medium.

Comparative Analysis Workflow

The following diagram outlines a logical workflow for a comparative study to evaluate the efficacy of this compound against DAPI as a nuclear stain.

Comparative Workflow: this compound vs. DAPI cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion CellCulture Cell Culture (e.g., HeLa, HEK293) Staining Stain Cells (Live & Fixed) CellCulture->Staining StainPrep Prepare Staining Solutions (this compound & DAPI) StainPrep->Staining Imaging Fluorescence Microscopy Staining->Imaging Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Staining->Cytotoxicity Permeability Cell Permeability Assessment Staining->Permeability Fluorescence Fluorescence Intensity & Signal-to-Noise Imaging->Fluorescence Photostability Photostability Assay Imaging->Photostability Comparison Comparative Efficacy Assessment Fluorescence->Comparison Photostability->Comparison Cytotoxicity->Comparison Permeability->Comparison

Workflow for comparing nuclear stains.

Discussion and Conclusion

DAPI is a well-characterized and reliable nuclear stain, particularly for fixed cells, offering high specificity for DNA and producing a bright, photostable blue fluorescence.[5][7] Its primary limitations are its reduced permeability in live cells and the potential for photoconversion under prolonged UV exposure, which can lead to spectral bleed-through.[4][8][9]

This compound presents a potential alternative with a different spectral profile, which could be advantageous in multi-color imaging experiments to avoid spectral overlap with blue or green fluorophores. Its staining mechanism, based on electrostatic interactions, suggests it may stain both DNA and RNA, potentially labeling the entire nucleus and ribosome-rich areas of the cytoplasm.[1] However, there is a significant lack of published data on its performance as a fluorescent nuclear stain in cell culture. Key parameters such as its fluorescence quantum yield, photostability, cytotoxicity, and precise emission spectrum for nuclear staining require experimental determination.

For researchers seeking a well-established and highly specific DNA stain, DAPI remains the gold standard. This compound may offer a red-shifted alternative, but its efficacy and potential drawbacks for nuclear staining in fluorescence microscopy need to be thoroughly investigated through direct comparative studies. The experimental workflow provided in this guide offers a framework for such a validation.

References

The Double-Edged Sword of Economy: A Cost-Benefit Analysis of Basic Red 18:1 for Routine Laboratory Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the ever-present constraints of laboratory budgets, the allure of cost-effective reagents is undeniable. Basic Red 18:1, a cationic monoazo dye primarily utilized in the textile industry, presents itself as a potential budget-friendly alternative for routine laboratory staining. However, a thorough cost-benefit analysis reveals that its low price point may come at the significant cost of unverified performance and a lack of established protocols, potentially compromising experimental reliability and reproducibility.

This compound's primary appeal lies in its presumed low cost, a logical inference from its bulk production for industrial applications.[1][2][3] Its chemical properties, particularly its cationic nature, theoretically allow it to bind to anionic molecules within cells, such as nucleic acids and certain proteins in basophilic structures.[4][5] This electrostatic interaction is the proposed mechanism for its staining capabilities in histological and cytological preparations.[5]

Despite this theoretical potential, a critical lack of empirical data on its performance in a laboratory setting is a major drawback. Unlike well-established stains such as Hematoxylin and Eosin (H&E), Methylene Blue, and Propidium Iodide, this compound does not have a portfolio of peer-reviewed studies validating its efficacy, specificity, or photostability for biological imaging. The available protocols for its use are generally described as "proposed" or "generalized," necessitating extensive optimization by the end-user.[4][5] This contrasts sharply with the highly validated and standardized protocols available for traditional stains.

Comparative Analysis: this compound vs. Standard Laboratory Stains

To provide a clear comparison, the following tables summarize the available data on this compound and its common alternatives.

Table 1: Cost Comparison of Staining Reagents

StainTypical Supplier and Catalog No.Price (USD)QuantityCost per Unit
This compound Alfa Chemistry (ACM12271124)Inquire for quoteCustomNot readily available for lab grade
MedchemExpressInquire for quoteCustomNot readily available for lab grade
Hematoxylin & Eosin (H&E) Kit APExBIO (K1019)$50.00 - $90.00100mL - 500mL$0.18 - $0.50/mL
Vector Laboratories (H-3502)$112.001 Kit (3x30mL)~$1.24/mL
Methylene Blue Lab Alley$53.59 - $183.54Varies (e.g., 1% solution)Varies
Propidium Iodide Invitrogen (P1304MP)$204.65100 mg$2.05/mg

Table 2: Performance and Protocol Comparison

FeatureThis compoundHematoxylin & Eosin (H&E)Methylene BluePropidium Iodide
Staining Mechanism Electrostatic interaction with anionic molecules[4][5]Hematoxylin (basic dye) stains acidic nuclei blue; Eosin (acidic dye) stains basic cytoplasm pink/red[6]Cationic dye that binds to acidic components like nucleic acids[7]Intercalates into DNA; excluded by viable cells[8]
Primary Application Proposed for staining basophilic structures and nucleic acids[5][7]Routine histological examination of tissue morphology[6]General staining of acidic cell components, vital staining[7]Fluorescence-based viability testing and nuclear counterstaining[8]
Validated Protocols No, protocols are "proposed" and require optimization[5]Yes, widely established and standardizedYes, numerous well-documented protocolsYes, extensively validated for various applications
Quantitative Data LackingExtensive data on performance and interpretationAvailable, though less quantitative than fluorescent dyesAbundant data on quantum yield, photostability, and performance
Safety Profile Not classified as hazardous, but toxicological properties not thoroughly investigated[9]Generally considered low hazard with proper handlingLow toxicityMutagenic, handle with caution

Experimental Protocols and Workflows

The lack of validated protocols for this compound is a significant hurdle for its adoption. For comparison, established protocols for H&E, Methylene Blue, and Propidium Iodide staining are readily available and routinely used.

Proposed General Protocol for this compound Staining of Basophilic Structures

This is a generalized protocol based on available application notes and requires optimization for specific applications.[5]

  • Reagent Preparation:

    • Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water.

    • Working Solution (0.1% w/v): Dilute 10 mL of the stock solution with 90 mL of distilled water. Acidify with 1 mL of glacial acetic acid to potentially enhance nuclear staining.

  • Staining Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Immerse slides in the 0.1% this compound working solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • (Optional) Differentiate in 70% ethanol (B145695) for 30-60 seconds to remove excess stain.

    • Rinse in distilled water.

    • (Optional) Counterstain with a suitable dye (e.g., a green or blue cytoplasmic stain).

    • Dehydrate, clear, and mount.

Expected Results: Nuclei and other basophilic structures stained red.[5]

Staining_Workflow cluster_BR18 This compound Staining (Proposed) A Deparaffinize & Rehydrate B Stain in 0.1% this compound (5-10 min) A->B C Rinse in Distilled Water B->C D Optional: Differentiate in 70% Ethanol C->D E Rinse in Distilled Water D->E F Optional: Counterstain E->F G Dehydrate, Clear, & Mount F->G

Caption: Proposed workflow for this compound histological staining.

Standard Hematoxylin and Eosin (H&E) Staining Workflow

HE_Staining_Workflow cluster_HE Hematoxylin & Eosin (H&E) Staining H Deparaffinize & Rehydrate I Stain in Hematoxylin H->I J Rinse I->J K Differentiate in Acid Alcohol J->K L Bluing K->L M Stain in Eosin L->M N Dehydrate, Clear, & Mount M->N

Caption: Standard workflow for Hematoxylin and Eosin (H&E) staining.

Signaling Pathways and Staining Mechanisms

The interaction of these dyes with cellular components is governed by fundamental electrostatic principles.

Staining_Mechanism cluster_mechanism Staining Mechanisms Dye Cationic Dye (+) (e.g., this compound, Hematoxylin, Methylene Blue) Anionic Dye (-) (e.g., Eosin) CellularComponent Anionic Components (-) (e.g., DNA, RNA, GAGs) Cationic Components (+) (e.g., Proteins in Cytoplasm) Dye:n->CellularComponent:n Electrostatic Attraction Dye:s->CellularComponent:s Electrostatic Attraction

Caption: Electrostatic interactions driving cationic and anionic dye staining.

Conclusion: A Cautious Approach to a Potential Bargain

While the low industrial cost of this compound is tempting for routine laboratory applications, the lack of robust scientific validation presents a significant risk to experimental integrity. The "benefit" of cost savings is currently overshadowed by the considerable "cost" of uncertainty in performance, the need for extensive in-house validation, and the potential for unreliable and non-reproducible results.

For high-throughput screening or educational purposes where cost is the primary driver and qualitative results are acceptable, this compound might be considered for further investigation. However, for research and diagnostic applications where accuracy, reproducibility, and comparability to established literature are paramount, the investment in well-characterized and validated stains like H&E, Methylene Blue, and Propidium Iodide remains the more prudent and scientifically sound choice. Until comprehensive studies are published to quantitatively assess its performance against these standards, this compound remains a speculative, rather than a recommended, alternative in the research laboratory.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Basic Red 18:1, a cationic azo dye. The procedures outlined are intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.

I. Chemical and Safety Data for this compound

A thorough understanding of the chemical properties and potential hazards of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 12271-12-4[1][2][3]
Molecular Formula C₂₁H₂₉Cl₂N₅O₃[1]
Molecular Weight 470.4 g/mol [1][4]
Appearance Dark red powder[1][5]
Solubility Soluble in water[1][5][6]

Note: While C.I. This compound is not currently classified as a hazardous substance, the toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the same precautions as other potentially hazardous chemicals.

II. Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound in any capacity, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the necessary PPE for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile).
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated place in a tightly closed container.

III. Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1g or <100mL of dilute solution) assess_quantity->small_quantity Small large_quantity Large Quantity (>1g or >100mL of dilute solution) assess_quantity->large_quantity Large degradation_protocol In-Lab Chemical Degradation (Fenton's Reagent Protocol) small_quantity->degradation_protocol package_for_disposal Package for Professional Disposal large_quantity->package_for_disposal neutralize_and_dispose Neutralize and Dispose of Treated Solution degradation_protocol->neutralize_and_dispose end End: Waste Disposed neutralize_and_dispose->end contact_ehs Contact Environmental Health & Safety (EHS) for Pickup package_for_disposal->contact_ehs contact_ehs->end

Disposal workflow for this compound.

IV. Experimental Protocol: In-Lab Degradation of Small Quantities of this compound using Fenton's Reagent

For small quantities of this compound waste (e.g., less than 1 gram of solid or less than 100 mL of a dilute solution), chemical degradation using Fenton's reagent is a viable disposal method that can be performed in a standard laboratory fume hood. Fenton's reagent utilizes a solution of hydrogen peroxide and an iron catalyst to create highly reactive hydroxyl radicals that oxidize and break down the azo dye.

Materials:

  • This compound waste solution or solid dissolved in water

  • Ferrous sulfate (B86663) (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) (for pH adjustment)

  • Sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) (for neutralization)

  • pH indicator strips or a pH meter

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation and pH Adjustment:

    • Ensure all operations are conducted in a certified chemical fume hood while wearing the appropriate PPE.

    • If starting with solid this compound, dissolve it in a minimal amount of deionized water in a glass beaker.

    • Place the beaker in an ice bath on a magnetic stirrer and begin stirring.

    • Carefully add sulfuric acid dropwise to adjust the pH of the solution to between 3 and 4.[7][8] Use a pH meter or pH strips to monitor the pH.

  • Addition of Fenton's Reagent:

    • Add a small amount of ferrous sulfate to the solution to act as a catalyst. A common starting point is a 1:5 to 1:10 weight ratio of Fe²⁺ to H₂O₂.[7]

    • Slowly and carefully, add 30% hydrogen peroxide to the solution. The reaction is exothermic, so add the hydrogen peroxide in small increments to control the temperature.

    • Observe the solution for a color change from red to colorless or a pale yellow. The degradation process can take from a few minutes to over an hour, depending on the concentration of the dye.

  • Neutralization and Disposal:

    • Once the degradation is complete (as indicated by the color change), the solution must be neutralized before disposal.

    • Slowly add a base, such as sodium hydroxide or calcium hydroxide, to the solution while stirring until the pH is between 6 and 8.

    • After neutralization, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of treated chemical waste.

V. Disposal of Large Quantities of this compound

For larger quantities of this compound waste, in-lab treatment is not recommended. The preferred and safest method of disposal is through a licensed chemical waste disposal company.

Procedure:

  • Segregation and Storage:

    • Store the this compound waste in a clearly labeled, sealed, and compatible container.

    • Do not mix with other chemical waste streams.

  • Contacting EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a completed hazardous waste disposal form, accurately identifying the contents of the container.

By following these procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Logistics for Handling Basic Red 18:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Basic Red 18:1. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. For this compound, a cationic azo dye, the following PPE is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecification
Eye and Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[1]
Skin Wear a fully buttoned laboratory coat.[2] Nitrile gloves are recommended; they should be inspected before use and cover the cuffs of the lab coat.[1][2] For significant exposure risk, consider fire/flame resistant and impervious clothing.[1]
Respiratory For operations that may generate dust or aerosols, a full-face respirator with an appropriate particulate filter is necessary, especially if exposure limits are exceeded.[1]
Footwear Closed-toe shoes must be worn to protect from spills.[2]

Operational Plan: From Receipt to Disposal

A systematic operational plan ensures safety at every stage of the chemical's lifecycle within the laboratory.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3] Keep the container tightly closed.[3]

  • Engineering Controls: All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: When weighing the powder, use a balance inside the fume hood or in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly to avoid splashing.

  • General Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

  • Minor Spills (Powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.

    • Collect the material using spark-proof tools and place it in a labeled, sealed container for disposal.[1]

    • Clean the spill area with soap and water.[1]

  • Minor Spills (Liquid):

    • Absorb the spill with inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected as hazardous waste.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible waste container.

    • Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal Request: Arrange for pickup and disposal by the institution's environmental health and safety department.

Procedural Guidance

Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination.

Donning_PPE A Wash Hands Thoroughly B Don Lab Coat A->B C Don Respirator (if required) B->C D Don Eye Protection (Goggles/Face Shield) C->D E Don Gloves (over cuffs of lab coat) D->E

Caption: Sequential process for correctly donning Personal Protective Equipment.

Doffing_PPE A Remove Gloves B Remove Lab Coat A->B C Wash Hands Thoroughly B->C D Remove Eye Protection C->D E Remove Respirator (if worn) D->E F Wash Hands Again E->F

Caption: Step-by-step procedure for the safe removal of Personal Protective Equipment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.